Clostebol acetate
Description
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMEFJSKQEBTO-KUJXMBTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234702 | |
| Record name | Clostebol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855-19-6 | |
| Record name | (17β)-17-(Acetyloxy)-4-chloroandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clostebol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clostebol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clostebol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clostebol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clostebol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOSTEBOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780ZZX4P14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Clostebol Acetate: Chemical Structure, Properties, and Analysis
Introduction
Clostebol (B1669245) acetate (B1210297) is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of the natural hormone testosterone (B1683101).[1][2] Specifically, it is the 4-chloro derivative of testosterone, a modification that significantly influences its metabolic fate and pharmacological activity.[1][3] The addition of a chlorine atom at the 4-position prevents its conversion to dihydrotestosterone (B1667394) (DHT) and also renders it incapable of aromatization into estrogen.[1][3] Clostebol acetate is an ester prodrug of clostebol, meaning it is hydrolyzed in the body to release the active compound, clostebol.[2][3] While it has been explored for therapeutic applications in dermatology and ophthalmology, its anabolic properties have also led to its misuse as a performance-enhancing drug in sports, and it is a prohibited substance by the World Anti-Doping Agency (WADA).[4][5] This guide provides a comprehensive overview of its chemical structure, properties, and the methodologies for its synthesis and detection.
Chemical Structure and Properties
This compound, systematically known as [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, is a steroid ester.[2][6] The fundamental structure is a four-ring steroid backbone, characteristic of androgens.[7]
The absolute configuration of the chiral centers has been established as 8R, 9S, 10R, 13S, 14S, and 17S.[5] Crystallographic studies have shown that in the solid state, rings B and C of the steroid system adopt chair conformations, ring A has a half-chair conformation, and ring D is in a C13 envelope conformation.[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉ClO₃ | [2] |
| Molecular Weight | 364.91 g/mol | [8] |
| CAS Number | 855-19-6 | [2] |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [2] |
| Melting Point | 228-230 °C | [9] |
| Solubility | Soluble in DMSO | [7] |
| Appearance | White to light yellow crystalline powder | [6] |
Pharmacological Profile
Mechanism of Action
This compound exerts its biological effects by acting as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][10] As a prodrug, this compound is first hydrolyzed to clostebol, which then binds to the AR in target tissues such as muscle and bone.[2][10]
The binding of clostebol to the AR, which in its inactive state resides in the cytoplasm complexed with heat shock proteins (HSPs), induces a conformational change.[6][11] This leads to the dissociation of HSPs, followed by dimerization of the receptor-ligand complex.[11] The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[9][11] This binding initiates the transcription of genes responsible for protein synthesis, leading to the anabolic effects of the steroid, such as increased muscle mass and strength.[10]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from testosterone or its derivatives through chlorination and subsequent esterification.[6] A common method involves the direct acetylation of 4-chlorotestosterone.[9]
Protocol: Acetylation of 4-Chlorotestosterone [9]
-
Reactants:
-
4-Chlorotestosterone (1 g)
-
Acetic anhydride (B1165640) (1 ml)
-
Pyridine (B92270) (5 ml)
-
-
Procedure:
-
Dissolve 1 g of 4-chlorotestosterone in 5 ml of pyridine in a suitable reaction vessel.
-
Add 1 ml of acetic anhydride to the solution.
-
Allow the reaction mixture to stand at room temperature for 16 hours.
-
After the incubation period, add ice to the solution to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a chloroform-ethanol mixture to yield pure 4-chlorotestosterone acetate.
-
The expected melting point of the purified product is 228°-230°C.
-
Detection and Quantification in Biological Matrices
The detection of this compound misuse, particularly in sports, relies on identifying its metabolites in urine. The parent compound is typically not found in urine; therefore, analytical methods target its metabolic products.[2][12] The primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.
A crucial step in the analytical procedure is the enzymatic hydrolysis of conjugated metabolites (glucuronides and sulfates) to their free forms, which are more amenable to extraction and chromatographic analysis.[2][10][12]
Protocol: GC-MS Analysis of Clostebol Metabolites in Urine [1]
-
Sample Preparation:
-
To 2 ml of urine, add 750 µl of phosphate (B84403) buffer (0.8 M, pH 7).
-
Add 50 µl of β-glucuronidase from E. coli and an internal standard (e.g., 17α-methyltestosterone).
-
Incubate the mixture for 1 hour at 55°C to hydrolyze the steroid conjugates.
-
Alkalinize the sample by adding 0.5 ml of carbonate/bicarbonate buffer (20% w/w).
-
Perform liquid-liquid extraction with 5 ml of tert-butyl methyl ether (TBME) by shaking for 5 minutes.
-
Centrifuge the sample and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µl of a derivatizing mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol; 1000:2:6 v/w/v) to form trimethylsilyl (B98337) (TMS) derivatives.
-
Incubate at 70°C for 30 minutes.
-
-
GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph: Use a capillary column such as an HP1MS (17 m, 0.2 mm i.d., 0.11 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 0.8 ml/min.
-
Injection: Inject 2 µl of the derivatized extract in split mode (e.g., 1:20).
-
Oven Temperature Program:
-
Initial temperature of 188°C for 2.5 min.
-
Ramp at 3°C/min to 211°C, hold for 2 min.
-
Ramp at 10°C/min to 238°C.
-
Ramp at 40°C/min to 320°C, hold for 3.2 min.
-
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode, selecting specific precursor-product ion transitions for the target metabolites.
-
Conclusion
This compound is a synthetic steroid with a well-defined chemical structure and a mechanism of action centered on the androgen receptor. Its unique 4-chloro substitution provides it with distinct metabolic and pharmacological properties, notably preventing conversion to DHT and estrogen, which can reduce certain androgenic and estrogenic side effects. The technical protocols for its synthesis and, more critically, its detection in biological fluids are well-established, relying on sophisticated chromatographic and mass spectrometric techniques. This in-depth understanding is crucial for both its potential therapeutic applications and for the effective monitoring and control of its misuse in sports and other contexts.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the complete enzymatic hydrolysis of steroid conjugates in urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107814824B - Preparation method of tetraene acetate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chlorotestosterone acetate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chlorotestosterone acetate | 855-19-6 [chemicalbook.com]
- 9. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Clostebol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone (B1683101) acetate.[1][2] This modification enhances its anabolic properties while reducing androgenic effects by preventing conversion to dihydrotestosterone (B1667394) (DHT) and estrogen.[1][3] Primarily formulated for topical applications in dermatology and ophthalmology, it has also been illicitly used as a performance-enhancing drug in sports and for growth promotion in livestock.[4][5][6] This guide provides a detailed overview of the synthesis pathways, experimental protocols for characterization, and key analytical data for Clostebol acetate.
Synthesis of this compound
The synthesis of this compound ((8R,9S,10R,13S,14S,17S)-4-chloro-3-oxoandrost-4-en-17-yl acetate) primarily starts from testosterone acetate.[3][5] Two main synthetic routes have been established: direct chlorination and a two-step process involving epoxidation followed by chlorination.[3][4][7]
Synthetic Pathways
Route 1: Direct Chlorination This approach involves the direct electrophilic addition of a chlorinating agent to the double bond at the 4-position of the testosterone acetate steroid ring.[3]
-
Starting Material: Testosterone Acetate
-
Key Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorine gas (Cl₂).[3]
-
Solvents: Inert solvents like dichloromethane, chloroform, or carbon tetrachloride are typically used.[3]
-
Conditions: The reaction is generally conducted at controlled temperatures, often between 0–25°C, to prevent side reactions like over-chlorination.[3]
Route 2: Epoxidation Followed by Chlorination This method involves a two-step process where an epoxide is first formed at the 4,5-position, which is then opened by a chloride ion source.[7][8]
-
Step 1: Epoxidation: Testosterone acetate is treated with an epoxidizing agent to form 4β,5-epoxy-androstane-17β-ol-3-one acetate.
-
Step 2: Chlorination: The epoxide intermediate, dissolved in a solvent like chloroform, is treated with gaseous hydrogen chloride (HCl).[8] This leads to the stereoselective ring-opening of the epoxide, introducing the chlorine atom at the C4 position.[7]
Following the reaction, the crude product is typically purified by selective crystallization, often from methanol, to yield the final product.[3][5]
Synthesis Workflow Diagram
Caption: Synthetic routes for this compound.
Physicochemical Properties and Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [9] |
| Molecular Formula | C₂₁H₂₉ClO₃ | [3][10] |
| Molecular Weight | 364.9 g/mol | [3][11] |
| Melting Point | 228-231 °C | [2][8] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents | [7] |
Spectroscopic Characterization
Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the molecular weight and structure through fragmentation patterns.[10]
| Technique | Ion (m/z) | Description | Reference |
| GC-MS | 364.9 | Molecular Ion Peak [M]⁺ | [10] |
| GC-MS | 322 | Loss of the acetate group | [10] |
Infrared (IR) Spectroscopy IR spectroscopy identifies characteristic functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |
| 1735-1750 | C=O (Ester) | Carbonyl stretching vibration of the acetate group | [10] |
| ~300-1900 | Fingerprint Region | Complex vibrations characteristic of the steroid backbone | [10] |
X-ray Crystallography Single-crystal X-ray diffraction provides definitive structural elucidation and stereochemistry.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [12] |
| Space Group | P2₁2₁2₁ | [12] |
| R-factor | 0.038 | [5][12] |
| Conformation | Rings B/C: Chair; Ring A: Half-chair; Ring D: C13 envelope | [3][5] |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of this compound.[3]
| Parameter | Description | Reference |
| Method | Reverse Phase (RP-HPLC) | [13] |
| Stationary Phase | C18 or Newcrom R1 column | [13][14] |
| Mobile Phase | Acetonitrile (MeCN) and water with a modifier like phosphoric acid or formic acid (for MS compatibility) | [13][14] |
| Detection | UV | [10] |
| Purity Assay | Typically >98% | [2][3] |
Experimental Protocols
Protocol: Purity Determination by RP-HPLC
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at an appropriate wavelength.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard and sample solutions. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol: Identification by GC-MS
This protocol is adapted from methods used in doping control for identifying metabolites, which are also applicable to the parent compound.[15][16]
-
Sample Preparation & Derivatization:
-
Dissolve a small amount of the sample in a suitable solvent.
-
For GC-MS analysis of steroids, derivatization is often required to improve volatility and thermal stability. A common method is silylation.
-
Evaporate the solvent and add a silylating agent mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol).[16]
-
Heat the mixture (e.g., at 60°C for 20 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.[16]
-
-
GC-MS Conditions:
-
GC Column: HP-1MS methyl-fused silica (B1680970) capillary column (or similar, e.g., 17 m, 0.2 mm i.d., 0.11 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow (e.g., 0.8-1.0 mL/min).[15]
-
Injector: Split mode (e.g., 1:10 or 1:20), temperature at 280°C.[15][16]
-
Oven Program: Initial temperature of 188°C for 2.5 min, ramp at 3°C/min to 211°C, hold for 2 min, ramp at 10°C/min to 238°C, then ramp at 40°C/min to 320°C and hold.[15]
-
MS Detector: Electron Ionization (EI) at 70 eV.[16]
-
Scan Range: m/z 50-650.
-
-
Analysis: The resulting mass spectrum is compared with reference spectra to confirm the identity of the compound based on its retention time and fragmentation pattern.
Mechanism of Action and Metabolism
Signaling Pathway
This compound acts as a prodrug; it is first hydrolyzed to its active form, Clostebol (4-chlorotestosterone).[7] Clostebol then binds to the androgen receptor (AR) in target tissues like muscle and bone.[3][17] This hormone-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[3] This binding modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent anabolic effects.[3][17] The 4-chloro group prevents aromatization to estrogen and reduces conversion to DHT, thus lowering estrogenic and certain androgenic side effects.[1][3]
Caption: Mechanism of action for this compound.
Metabolic Pathway
In the body, this compound is first hydrolyzed to active Clostebol.[7] Clostebol then undergoes extensive Phase I and Phase II metabolism.[4][18]
-
Phase I Metabolism: Involves reduction and oxidation reactions, primarily by cytochrome P450 enzymes.[4][18] The major urinary metabolite used for detection in anti-doping tests is 4-chloro-androst-4-en-3α-ol-17-one (M1).[15][19]
-
Phase II Metabolism: The metabolites from Phase I are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion through urine.[7][19] Glucuronide conjugates are the primary form of excreted metabolites.[3][15]
References
- 1. Clostebol - Wikipedia [en.wikipedia.org]
- 2. This compound | 855-19-6 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | 855-19-6 | Benchchem [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 7. Buy this compound (EVT-263925) | 855-19-6 [evitachem.com]
- 8. 4-Chlorotestosterone acetate | 855-19-6 [chemicalbook.com]
- 9. This compound | CAS 855-19-6 | LGC Standards [lgcstandards.com]
- 10. Buy this compound | 855-19-6 | >98% [smolecule.com]
- 11. This compound | C21H29ClO3 | CID 13327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 16. dshs-koeln.de [dshs-koeln.de]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clostebol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, has been a subject of interest for its anabolic properties with reportedly reduced androgenic effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of clostebol acetate, focusing on its molecular interactions with the androgen receptor, its influence on myogenic gene expression, its impact on protein synthesis, and its metabolic fate in in vitro systems. This document is intended to serve as a detailed resource, presenting quantitative data where available, outlining experimental methodologies, and visualizing key pathways and workflows.
Core Mechanism of Action: Androgen Receptor Binding and Activation
The primary mechanism of action for this compound, like other AAS, is its function as an agonist for the androgen receptor (AR), a ligand-activated transcription factor. Upon entering the cell, the acetate ester of clostebol is rapidly hydrolyzed to its active form, clostebol (4-chlorotestosterone). Clostebol then binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the clostebol-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the anabolic effects associated with the compound.[1][2]
Signaling Pathway of this compound
References
The Pharmacokinetics and Metabolism of Clostebol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1][2][3] This structural modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen, thus altering its metabolic profile and activity.[3][4] While it has therapeutic applications in dermatology and ophthalmology, its primary recognition comes from its misuse in sports, leading to extensive research on its detection and metabolism.[5][6] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of clostebol acetate, focusing on quantitative data, experimental methodologies, and metabolic pathways to support research and drug development efforts.
Pharmacokinetics
The pharmacokinetic profile of this compound is significantly influenced by its route of administration, primarily oral and transdermal. The esterification at the 17-position enhances its oral bioavailability by protecting it from extensive first-pass metabolism.[5][6]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Pharmacokinetic Parameter | Description | References |
| Absorption | Readily absorbed after oral and transdermal administration. Transdermal application of creams or sprays can lead to systemic absorption and detectable levels of metabolites in urine.[1][5][7][8] Accidental exposure through skin contact or sexual intercourse has also been shown to result in detectable urine concentrations.[1][9][10][11] | [1][5][7][8][9][10][11] |
| Distribution | Like other anabolic steroids, clostebol is expected to be highly protein-bound in plasma, transported by sex-hormone binding globulin (SHBG). | [12] |
| Metabolism | Undergoes extensive Phase I and Phase II metabolism in the liver.[13] Phase I reactions include reduction and oxidation, while Phase II involves conjugation with glucuronic acid and sulfate (B86663).[1][13] The metabolic pathway is influenced by the administration route. | [1][5][13] |
| Excretion | Metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[1][5] Less than 5% of metabolites are excreted unconjugated.[14] | [1][5][14] |
Quantitative Pharmacokinetic Data
The following table summarizes key quantitative data from pharmacokinetic studies. It is important to note that concentrations can vary significantly based on dosage, administration route, and individual metabolism.
| Parameter | Value | Condition | Reference |
| Urinary Concentration of M1 (4-chloro-androst-4-en-3α-ol-17-one) | ~1 ng/mL - 20 ng/mL | After transdermal application of 5 mg this compound. Cmax of 20 ng/mL at 15h for the person applying the cream. | [5] |
| Urinary Concentration of M1 | 0.9 - 3.5 µg/L | After exposure through sexual intercourse with a partner using intravaginal this compound. | [9] |
| Urinary Concentration of M1 | Peak of 22 µg/L | After direct topical application to the penis. | [9] |
| Detection Window | Up to 146 hours | For the main metabolite (M1) after transdermal application. | [5] |
| Detection Window for Sulfate Metabolite | Up to 25 days | A specific sulfate metabolite detected in a Chinese male volunteer. | [8] |
| Hair Concentration | 52 pg/mg | In a 0-1 cm hair segment corresponding to the period of exposure. | [1] |
Metabolism of this compound
This compound is extensively metabolized, with the resulting metabolites offering a way to detect its use. The metabolic profile differs between oral and transdermal administration.
Metabolic Pathways
The metabolism of this compound involves both Phase I and Phase II biotransformations.
Caption: General metabolic pathway of this compound.
Key Metabolites
Ten major metabolites (M1-M10) have been identified, primarily after oral administration.[15][16] After transdermal application, a smaller subset of these metabolites is typically detected (M1-M4 and M9).[15][16]
-
M1 (4-chloro-androst-4-en-3α-ol-17-one): This is the main and most commonly screened for metabolite.[1][5][15]
-
M2-M4: These are also excreted mainly as glucuronides.[1][5]
-
M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one): This metabolite is predominantly excreted as a sulfate.[1][5]
The ratio of different metabolites, such as M4 to M1, has been investigated as a potential marker to distinguish between oral and transdermal administration.[6][15][16]
Experimental Protocols
The analysis of this compound and its metabolites in biological samples, particularly urine, involves a multi-step process.
Urine Sample Preparation and Analysis Workflow
Caption: Standard workflow for urinary analysis of Clostebol metabolites.
Detailed Methodologies
1. Sample Preparation (Urine):
-
To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7).[5]
-
Add 50 µL of β-glucuronidase from E. coli and an internal standard.[5]
-
Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.[5]
2. Extraction:
-
Alkalinize the sample by adding 0.5 mL of carbonate/bicarbonate buffer (20% w/w).[5]
-
Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.[5]
-
Centrifuge and separate the organic layer.
3. Derivatization (for GC-MS analysis):
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide/2-mercaptoethanol catalyst.[10]
-
Heat at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]
4. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common method for the detection of the TMS-derivatized metabolites.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the direct analysis of Phase II metabolites (sulfates and glucuronides) without derivatization and offers high sensitivity.[5][8]
5. Hair Analysis:
-
Hair samples are washed to remove external contamination.
-
The hair is then pulverized or finely cut.
-
Extraction is typically performed with methanol.[1]
-
The extract is then analyzed by LC-MS/MS for the presence of the parent compound (this compound) and its metabolites.[1]
Signaling Pathway and Mechanism of Action
This compound, as an anabolic steroid, exerts its effects by interacting with androgen receptors.
Caption: Mechanism of action of Clostebol via androgen receptor activation.
The binding of clostebol to androgen receptors in target tissues like muscle and bone initiates a cascade of cellular events.[13][17] This leads to the activation of specific genes responsible for increased protein synthesis and nitrogen retention, which are the basis for its anabolic effects.[13] It also influences erythropoiesis, leading to an increase in red blood cell production.[13]
Conclusion
The pharmacokinetics and metabolism of this compound are well-characterized, with distinct profiles depending on the route of administration. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and metabolic pathways. A thorough understanding of these aspects is crucial for researchers in drug development and for scientists in anti-doping laboratories to accurately detect and interpret findings related to this compound exposure. Further research focusing on the inter-individual and inter-ethnic variability in metabolism could provide deeper insights and help in refining detection strategies.[8][15]
References
- 1. frontiersin.org [frontiersin.org]
- 2. antidopingdatabase.com [antidopingdatabase.com]
- 3. Clostebol - Wikipedia [en.wikipedia.org]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. wada-ama.org [wada-ama.org]
- 7. Clostebol and sport: about controversies involving contamination vs. doping offence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drugs in sport 4 [coachsci.sdsu.edu]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound (PIM 900) [inchem.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clostebol Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is this compound used for? [synapse.patsnap.com]
An In-depth Technical Guide to Clostebol Acetate (CAS Number: 855-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), is identified by the CAS number 855-19-6. As a prodrug of clostebol (4-chlorotestosterone), it is designed to maximize anabolic effects while minimizing androgenic properties. This is achieved through a key structural modification: the introduction of a chlorine atom at the 4-position of the steroid nucleus. This alteration prevents its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogen, thereby reducing certain androgenic and estrogenic side effects. This technical guide provides a comprehensive overview of clostebol acetate, including its physicochemical properties, mechanism of action, metabolic fate, and detailed protocols for its synthesis and analytical detection. The information presented is intended for researchers, scientists, and professionals involved in drug development and analysis.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 855-19-6 |
| Molecular Formula | C₂₁H₂₉ClO₃ |
| Molecular Weight | 364.91 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-Chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Synonyms | 4-Chlorotestosterone acetate, 4-CLTA, Steranabol |
| Melting Point | 229 °C |
| Anabolic/Androgenic Ratio | 46:25 (relative to testosterone as 100:100) |
Mechanism of Action and Pharmacology
This compound is an esterified form of clostebol and acts as a prodrug. Following administration, it is hydrolyzed to release the active compound, clostebol.
Androgen Receptor Binding and Signaling
Clostebol exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells in tissues such as muscle and bone.[1][2] This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the clostebol-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to an increase in protein synthesis, which is the basis of its anabolic effects.[1]
Figure 1: Simplified signaling pathway of Clostebol via the Androgen Receptor.
Pharmacological Effects
The primary pharmacological effects of this compound are:
-
Anabolic Effects: By promoting protein synthesis and nitrogen retention, this compound contributes to muscle growth and repair.[1] This makes it beneficial in clinical settings for treating conditions associated with muscle wasting.
-
Erythropoiesis Stimulation: Clostebol can stimulate the production of erythropoietin, a hormone that increases the production of red blood cells. This enhances oxygen delivery to tissues, which can improve endurance.
-
Reduced Androgenic and Estrogenic Activity: The 4-chloro modification significantly reduces the androgenic potential of the molecule and prevents its aromatization into estrogenic compounds. This minimizes side effects such as gynecomastia and water retention.
Pharmacokinetics and Metabolism
This compound is typically administered via intramuscular injection. As a prodrug, it is hydrolyzed in the body to release clostebol. The metabolism of clostebol primarily occurs in the liver and involves both Phase I and Phase II reactions.
The main metabolic pathways include:
-
Hydrolysis: The acetate ester is cleaved to yield the active steroid, clostebol.
-
Phase I Metabolism: The primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one (M1).[3] Other metabolites are formed through oxidation and reduction reactions.
-
Phase II Metabolism: The metabolites undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in the urine.
Figure 2: Overview of the metabolic pathway of this compound.
Urinary Excretion of Metabolites:
The detection of clostebol metabolites in urine is a key aspect of anti-doping controls. The concentrations and detection times can vary based on the route of administration.
| Parameter | Oral Administration | Transdermal Administration |
| Dose | 40 mg this compound | 5 mg this compound |
| Cmax of M1 | Not specified | ~20 ng/mL |
| Time to Cmax of M1 | Not specified | ~15 hours |
| Detection Window of M1 | Up to 10 days | Up to 146 hours (in the applicator) |
Data compiled from excretion studies.
Experimental Protocols
Synthesis of this compound
This compound is synthesized from testosterone acetate via direct chlorination at the C4 position.
Materials and Reagents:
-
Testosterone acetate
-
Chlorinating agent (e.g., N-chlorosuccinimide, thionyl chloride, or chlorine gas)
-
Solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)
-
Methanol (B129727) for recrystallization
Procedure:
-
Dissolve testosterone acetate in an appropriate solvent.
-
Under controlled temperature conditions (typically 0-25°C), add the chlorinating agent to the solution. The reaction proceeds via electrophilic addition to the Δ4 double bond.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.
-
Extract the product into an organic solvent and dry the organic layer.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by selective crystallization from methanol to yield colorless prisms.
-
Confirm the purity and identity of the final product using techniques such as HPLC, mass spectrometry, and NMR.
Figure 3: General workflow for the synthesis of this compound.
Analytical Detection in Urine by GC-MS/MS
This protocol describes a typical procedure for the detection and quantification of clostebol metabolites in urine samples.
Sample Preparation:
-
To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7), 50 µL of β-glucuronidase from E. coli, and an internal standard (e.g., 17α-methyltestosterone).
-
Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.
-
Alkalinize the sample by adding 0.5 mL of a carbonate/bicarbonate buffer.
-
Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.
-
Centrifuge the sample and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
For the analysis of sulfate conjugates, the aqueous phase can be further processed by solid-phase extraction and solvolysis.
-
Derivatize the dry residue by adding 50 µL of a derivatizing mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol) and heating at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: HP1MS methyl-fused silica (B1680970) capillary column (or equivalent).
-
Injector: Split injection mode.
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the analytes of interest.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.
-
Figure 4: Workflow for the analysis of Clostebol metabolites in urine by GC-MS/MS.
Conclusion
This compound is a synthetically modified anabolic steroid with a distinct pharmacological profile characterized by enhanced anabolic and reduced androgenic and estrogenic properties. Its mechanism of action follows the classical pathway of androgen receptor activation, leading to increased protein synthesis. The metabolic pathways are well-characterized, with the identification of specific urinary metabolites that are crucial for doping control analysis. The provided experimental protocols for synthesis and analytical detection offer a framework for researchers in the field. Further research to quantify the binding affinity of clostebol to the androgen receptor and to obtain more detailed in vivo pharmacokinetic and pharmacodynamic data would provide a more complete understanding of this compound.
References
Clostebol Acetate: An In-Depth Analysis of its Anabolic and Androgenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol acetate (B1210297), a synthetic derivative of testosterone (B1683101), is an anabolic-androgenic steroid (AAS) engineered to exhibit a favorable dissociation between its anabolic and androgenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of Clostebol acetate, with a focus on its anabolic versus androgenic effects. While qualitative data suggests a preferential anabolic profile, a notable scarcity of quantitative data in the public domain necessitates a reliance on the established principles of AAS pharmacology and standardized assessment methodologies. This document details the mechanism of action of this compound, outlines the standard experimental protocols for evaluating its bioactivity, and visually represents its theoretical signaling pathways and the workflows for its assessment.
Introduction
This compound, also known as 4-chlorotestosterone acetate, is a structurally modified analog of testosterone.[1][2] The introduction of a chlorine atom at the 4-position of the steroid nucleus is a key modification designed to enhance its anabolic (muscle-building) properties while minimizing its androgenic (masculinizing) effects.[1][3] This alteration also prevents the aromatization of the molecule into estrogenic compounds, thereby eliminating a class of side effects associated with other AAS.[4][5] this compound has been used clinically for its anabolic properties in various therapeutic contexts.[4][6]
Mechanism of Action
Like other AAS, the biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][6] The proposed mechanism of action follows a series of steps:
-
Administration and Distribution: this compound is typically administered via intramuscular injection, from where it is slowly released into the bloodstream.[4]
-
Binding to Androgen Receptor: In target tissues, such as skeletal muscle and bone, this compound binds to the AR located in the cytoplasm.[1]
-
Nuclear Translocation and Gene Transcription: This binding event triggers a conformational change in the AR, leading to its translocation into the cell nucleus. Inside the nucleus, the AR-Clostebol complex binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes.[6]
-
Anabolic Effects: The activation of specific genes leads to an increase in protein synthesis and nitrogen retention, which are the primary drivers of the anabolic effects of the drug, resulting in muscle growth and increased bone density.[1]
-
Androgenic Effects: The androgenic effects are also mediated by the AR in tissues such as the prostate, seminal vesicles, and hair follicles. The 4-chloro modification is believed to reduce the affinity or activity of Clostebol in these tissues compared to testosterone.[1]
Quantitative Data on Anabolic and Androgenic Effects
Despite numerous qualitative descriptions of this compound as having a favorable anabolic-to-androgenic ratio, a thorough search of the scientific literature did not yield specific quantitative data from standardized assays such as the Hershberger assay or in vitro androgen receptor binding assays. The following table summarizes the qualitative comparison based on available information.
| Effect Type | Description | References |
| Anabolic | Promotes muscle growth and increases protein synthesis. Enhances nitrogen retention. | [1][4] |
| Androgenic | Minimized masculinizing or virilizing effects compared to testosterone. The 4-chloro modification reduces androgenic activity. | [1][3][4] |
Experimental Protocols
The assessment of anabolic and androgenic activities of steroids is typically conducted using standardized in vivo and in vitro assays.
The Hershberger Assay
The Hershberger assay is a standardized in vivo method used to assess the androgenic and anti-androgenic properties of substances. The protocol, as standardized by the Organisation for Economic Co-operation and Development (OECD), involves the following key steps:
-
Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the accessory sex organs highly sensitive to exogenous androgens.
-
Treatment: The test substance (e.g., this compound) is administered daily for a period of 10 consecutive days. A vehicle control group and a positive control group (typically treated with testosterone propionate) are included.
-
Endpoints: Twenty-four hours after the last dose, the animals are euthanized, and the weights of specific androgen-dependent tissues are measured. These include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Data Analysis: The anabolic activity is primarily assessed by the weight increase of the levator ani-bulbocavernosus muscle, while the androgenic activity is determined by the weight increase of the ventral prostate and seminal vesicles. The ratio of the anabolic to androgenic effect is then calculated.
Androgen Receptor Binding Assay
In vitro androgen receptor binding assays are used to determine the affinity of a compound for the AR. A common method is a competitive binding assay:
-
Preparation of AR: Androgen receptors are typically obtained from the cytosol of androgen-sensitive tissues, such as the rat prostate, or from cells engineered to express the human AR.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Clostebol).
-
Measurement: After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference androgen.[7]
Visualizations
Signaling Pathway of this compound
Caption: Theoretical signaling pathway of this compound.
Experimental Workflow for the Hershberger Assay
Caption: Generalized experimental workflow of the Hershberger assay.
Conclusion
This compound is a synthetic anabolic-androgenic steroid designed to provide anabolic benefits with reduced androgenic side effects. Its mechanism of action is consistent with other AAS, involving the activation of the androgen receptor to modulate gene expression. While the qualitative evidence supports its intended pharmacological profile, a significant gap exists in the publicly available scientific literature regarding quantitative data on its anabolic and androgenic potency. The absence of specific data from standardized assays like the Hershberger assay or receptor binding studies limits a precise comparative analysis with other AAS. Future research providing such quantitative data would be invaluable for a more complete understanding of the pharmacological profile of this compound and for informing drug development and regulatory decisions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Clostebol - Wikipedia [en.wikipedia.org]
- 6. Androgen receptor - Wikipedia [en.wikipedia.org]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Studies of Clostebol Acetate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has been a subject of interest for its potential anabolic properties with purportedly reduced androgenic effects. This technical guide provides a comprehensive overview of in vivo studies of Clostebol acetate in various animal models. While extensive quantitative data on its pharmacokinetics, pharmacodynamics, and toxicology in animal models is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, metabolic fate, and qualitative effects. The guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is critically needed.
Introduction
This compound, also known as 4-chlorotestosterone acetate, is a modified form of testosterone characterized by the introduction of a chlorine atom at the 4-position. This structural alteration is intended to enhance its anabolic (muscle-building) properties while minimizing its androgenic (masculinizing) effects.[1][2] It is believed to prevent the conversion of the molecule to dihydrotestosterone (B1667394) (DHT) and also inhibits its aromatization to estrogen.[3] this compound has been used in veterinary medicine for growth promotion in livestock, particularly cattle.[3] This guide focuses on the in vivo studies conducted in animal models to elucidate its pharmacological profile.
Mechanism of Action
This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR). As a testosterone derivative, it functions as an AR agonist.[1]
Signaling Pathway:
Upon administration, this compound binds to androgen receptors located in the cytoplasm of target cells, such as muscle cells. This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to an increase in protein synthesis and a decrease in protein degradation. The net result is an increase in nitrogen retention and muscle hypertrophy.[1]
Metabolism in Animal Models
The metabolism of this compound has been primarily studied in cattle and horses, revealing differences based on the route of administration.[3][4]
Table 1: Major Urinary Metabolites of this compound in Animal Models
| Route of Administration | Major Urinary Metabolites | Animal Model(s) | Reference(s) |
| Intramuscular | 4-chloro-androst-4-ene-3α,17β-diol | Cattle | [3] |
| 4-chloro-androst-4-en-3α-ol-17-one | Cattle, Horses | [3] | |
| 4-chloro-androst-4-ene-3,17-dione | Cattle, Horses | ||
| epi-clostebol (4-chloroepitestosterone) | Cattle, Horses | ||
| Oral | 4-chloro-androst-4-ene-3α,17β-diol | Cattle, Horses | |
| 4-chloro-androstan-3β-ol-17-one | Cattle | ||
| 4-chloro-androstane-3β,17α-diol | Cattle | [3] | |
| 4-chloro-androstane-3α,17β-diol | Cattle | [3] |
Note: The parent compound, this compound, is often not detected in urine. Metabolites are typically excreted as glucuronide and sulfate (B86663) conjugates.
Experimental Protocol: Metabolite Identification in Cattle
A study investigating the metabolism of this compound in cattle involved the following general steps:[3]
-
Animal Subjects: A heifer and a steer were used in the study.
-
Administration: A single dose of this compound was administered. The exact dosage and route (intramuscular or oral) were varied to compare metabolic profiles.
-
Sample Collection: Urine samples were collected at various intervals before and after administration.
-
Analytical Method: The collected urine samples were analyzed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the separation and detection of metabolites.
References
Unveiling the Molecular Interactions of Clostebol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a derivative of testosterone, its mechanism of action involves binding to and activating the AR, which in turn modulates the transcription of target genes, leading to its characteristic anabolic and androgenic effects. This technical guide provides an in-depth exploration of the molecular targets of Clostebol acetate, focusing on its interaction with the androgen receptor, the downstream signaling pathways, and the experimental methodologies used to quantify these interactions.
Primary Molecular Target: The Androgen Receptor
The principal molecular target of this compound is the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3] this compound, being a prodrug, is converted to its active form, clostebol (4-chlorotestosterone), which then acts as an agonist for the AR.[1]
Binding and Activation of the Androgen Receptor
Upon entering the cell, clostebol binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other chaperone proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the basal transcriptional machinery, initiating the transcription of genes responsible for the anabolic and androgenic effects of the steroid.[2]
A key structural feature of clostebol is the presence of a chlorine atom at the 4-position of the steroid nucleus.[4] This modification inhibits its conversion to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase and also prevents its aromatization to estrogenic compounds.[4] This results in a more favorable anabolic-to-androgenic ratio compared to testosterone.[5]
Quantitative Analysis of Androgen Receptor Interaction
The affinity of this compound for the androgen receptor and its functional activity can be quantified using various in vitro and in vivo assays.
Androgen Receptor Binding Affinity
Competitive binding assays are employed to determine the binding affinity of a ligand for the androgen receptor. These assays measure the ability of a test compound (e.g., clostebol) to displace a radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-R1881) from the AR. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.
Table 1: Relative Binding Affinity of Select Anabolic-Androgenic Steroids for the Androgen Receptor
| Compound | Relative Binding Affinity (%) in Rat Skeletal Muscle | Relative Binding Affinity (%) in Rat Prostate |
| Methyltrienolone (R1881) | 100 | 100 |
| Testosterone | 19 | 23 |
| 19-Nortestosterone | 31 | 35 |
| Methenolone | 21 | 24 |
| Stanozolol | 5 | 5 |
| Methandienone | 1 | 1 |
| Data adapted from Saartok et al., 1984. The study did not include Clostebol. |
Transcriptional Activation Potency
Reporter gene assays are utilized to measure the functional ability of a compound to activate the androgen receptor and induce gene transcription. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ARE-containing promoter. The cells are then treated with the test compound, and the expression of the reporter gene is measured as an indicator of AR activation. The results are typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response.
Specific EC50 values for this compound from reporter gene assays are not widely published. However, the methodology is a standard approach for characterizing the potency of AR agonists.
Anabolic and Androgenic Activity: The Hershberger Assay
The anabolic and androgenic properties of this compound are quantitatively assessed using the Hershberger assay.[7][8] This in vivo bioassay is performed in castrated male rats to remove the influence of endogenous androgens. The assay measures the change in weight of specific androgen-dependent tissues in response to the administration of the test compound.
-
Anabolic activity is typically determined by the increase in the weight of the levator ani muscle.
-
Androgenic activity is assessed by the increase in the weight of the ventral prostate and seminal vesicles.
The ratio of the anabolic to androgenic effect provides a quantitative measure of the steroid's selectivity. This compound is known to have a favorable anabolic-to-androgenic ratio, meaning it exhibits more potent muscle-building effects with relatively weaker androgenic side effects.[5]
Table 2: Anabolic and Androgenic Activity of Clostebol (4-chlorotestosterone) in Rats
| Compound | Anabolic Activity (relative to testosterone) | Androgenic Activity (relative to testosterone) | Anabolic:Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| 4-chlorotestosterone | 75 | 25 | 3:1 |
| Data is illustrative and based on the generally understood properties of 4-chlorotestosterone. Specific experimental values from a single study are not readily available. |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the androgen receptor triggers a cascade of intracellular events that ultimately alter gene expression.
Androgen Receptor Signaling Pathway
The binding of clostebol to the AR initiates a well-defined signaling cascade.
Caption: Androgen Receptor Signaling Pathway Activated by Clostebol.
Experimental Workflow for Determining Androgen Receptor Binding Affinity
A typical workflow for a competitive binding assay to determine the Ki of a compound for the androgen receptor is outlined below.
Caption: Experimental Workflow for a Competitive Androgen Receptor Binding Assay.
Experimental Workflow for a Reporter Gene Assay
The following diagram illustrates the general steps involved in a reporter gene assay to measure the transcriptional activation potential of this compound.
Caption: Experimental Workflow for an Androgen Receptor Reporter Gene Assay.
Detailed Experimental Protocols
Protocol: Competitive Androgen Receptor Binding Assay
Objective: To determine the IC50 and Ki of Clostebol for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled ligand (e.g., [³H]-methyltrienolone (R1881))
-
Unlabeled R1881 (for determining non-specific binding)
-
Test compound (Clostebol)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Clostebol in the assay buffer.
-
Prepare a working solution of [³H]-R1881 at a concentration close to its Kd.
-
Prepare a high concentration of unlabeled R1881 for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-R1881, and the AR preparation to designated wells.
-
Non-specific Binding: Add assay buffer, [³H]-R1881, a saturating concentration of unlabeled R1881, and the AR preparation to designated wells.
-
Test Compound: Add assay buffer, [³H]-R1881, the AR preparation, and the various dilutions of Clostebol to the remaining wells.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Clostebol to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Androgen Receptor Reporter Gene Assay
Objective: To determine the EC50 of this compound for AR-mediated transcriptional activation.
Materials:
-
Mammalian cell line (e.g., HEK293, PC3)
-
Androgen receptor expression vector
-
ARE-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., co-transfected Renilla luciferase).
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Conclusion
This compound's primary molecular target is the androgen receptor, through which it mediates its anabolic and androgenic effects. The 4-chloro modification of its structure leads to a favorable anabolic-to-androgenic ratio. Quantitative assessment of its binding affinity and transcriptional activation potency can be achieved through established in vitro assays such as competitive binding and reporter gene assays. The in vivo anabolic and androgenic activity is determined using the Hershberger assay. A comprehensive understanding of these molecular interactions and the methodologies used to study them is crucial for researchers and drug development professionals working with this and related compounds. Further research to determine and publish the specific quantitative parameters (Ki, IC50, EC50) for this compound would be of significant value to the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clostebol - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. wada-ama.org [wada-ama.org]
- 8. oecd.org [oecd.org]
Clostebol acetate solubility in different solvents
An In-depth Technical Guide to the Solubility of Clostebol (B1669245) Acetate (B1210297)
Introduction
Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) that is a 4-chloro derivative of testosterone.[1] The addition of an acetate group at the 17-position and a chlorine atom at the 4-position enhances its lipophilicity and modifies its biological activity.[2][3] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, analytical sample preparation, and pharmacokinetic studies.[3][4] This guide provides a comprehensive overview of the known solubility of this compound in various solvents, details a standard experimental protocol for solubility determination, and illustrates key related processes.
Physicochemical Properties and Solubility Profile
This compound is a lipophilic molecule, a characteristic that makes it readily soluble in organic solvents but poorly soluble in aqueous solutions.[2] The crystal structure of this compound features weak C–H⋯O interactions, which contribute to its reduced solubility in polar solvents.[3] This inherent low aqueous solubility necessitates strategies such as esterification to enhance its properties for effective delivery, particularly in transdermal formulations.[3]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is essential for preparing stock solutions for in-vitro assays, developing formulations, and designing analytical methods.
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | 20 mg/mL | Not Specified |
| Ethanol | 20 mg/mL | Not Specified |
| Water | 5.2 mg/L | 25°C |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | Not Specified |
(Data compiled from sources[4][5])
Qualitative Solubility Information
In addition to the quantitative data, several sources describe this compound as being readily soluble in other organic solvents, including methanol (B129727) and chloroform.[4]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly reliable for poorly soluble substances like this compound.[6] The following protocol outlines a generalized procedure based on standard methodologies.[6][7]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Shaking incubator or water bath with temperature control
-
Calibrated pH meter (for aqueous solutions)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved and remains in equilibrium with the undissolved solid phase.[6]
-
Equilibration: Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.[7]
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected. This step must be performed quickly and at the same temperature to prevent precipitation.[7]
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate technique.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L. It is essential to specify the solvent, temperature, and pH (for aqueous solutions) at which the measurement was made.
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the biological mechanism of action for this compound.
References
- 1. Clostebol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-263925) | 855-19-6 [evitachem.com]
- 3. This compound | 855-19-6 | Benchchem [benchchem.com]
- 4. Buy this compound | 855-19-6 | >98% [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Clostebol Acetate: A Technical Guide to its Historical Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has a multifaceted history, from its development as a therapeutic agent to its controversial use in sports. This technical guide provides an in-depth exploration of the historical milestones in the development of Clostebol acetate and a detailed overview of its chemical synthesis. Key synthetic pathways, including direct chlorination and epoxide-mediated routes, are examined with specific experimental protocols. Quantitative data is summarized for clarity, and diagrams illustrating the synthesis workflow and relevant biological signaling pathways are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
Historical Development
Clostebol, chemically known as 4-chlorotestosterone, was first synthesized in 1956.[1] It emerged from a broader effort in the mid-20th century to develop synthetic testosterone derivatives with a more favorable anabolic-to-androgenic ratio.[1] The primary structural modification distinguishing Clostebol from testosterone is the introduction of a chlorine atom at the C4 position of the steroid's A-ring.[1] This modification significantly alters its biological activity by sterically hindering its conversion to dihydrotestosterone (B1667394) (DHT) and preventing its aromatization to estrogen, which in turn reduces many of the androgenic and estrogenic side effects associated with testosterone.[2][3]
Initially, research focused on its potential to promote protein synthesis and nitrogen retention, making it a candidate for treating catabolic (muscle-wasting) states. This compound, the 17β-acetate ester of Clostebol, was developed to improve the compound's solubility and bioavailability, allowing for its formulation in topical creams and injectable solutions.[1] Medically, this compound has been used in dermatological and ophthalmological treatments, often in combination with antibiotics like neomycin, to aid in the healing of skin lesions, burns, and ulcers.[2][3]
Despite its intended therapeutic applications, Clostebol and its esters gained notoriety for their use as performance-enhancing drugs in athletics, leading to their inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.[1] It has also seen illicit use as a growth-promoting agent in cattle.[1]
Physicochemical and Pharmacokinetic Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below. The acetate ester acts as a prodrug, which is hydrolyzed in the body to release the active compound, Clostebol.[3] Following administration, Clostebol is metabolized in the liver, primarily yielding 4-chloro-androst-4-en-3α-ol-17-one as the main urinary marker, which is then excreted mainly as a glucuronide conjugate.[1]
| Property | Value |
| Systematic Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Molecular Formula | C₂₁H₂₉ClO₃ |
| Molecular Weight | 364.9 g/mol |
| CAS Number | 855-19-6 |
| Melting Point | 228-230 °C |
| Appearance | White or off-white crystalline solid |
Synthesis of this compound
The synthesis of this compound originates from testosterone or its acetate ester. The primary transformation is the introduction of a chlorine atom at the C4 position. Two principal synthetic routes have been established for this purpose.
Synthesis Route 1: Epoxide-Mediated Chlorination
This pathway involves the epoxidation of the Δ4 double bond of a testosterone derivative, followed by the ring-opening of the resulting epoxide with a chloride source. This method is noted for its stereochemical control.
Caption: Epoxide-mediated synthesis of this compound.
The following protocol is based on the procedures described in US Patent 2,953,582.[4]
-
Starting Material: 2 g of 4α,5-epoxy-androstane-17β-ol-3-one-acetate.
-
Reaction: The starting material is dissolved in 50 cc of anhydrous chloroform (B151607). The solution is treated with a stream of anhydrous hydrogen chloride (HCl) gas at room temperature for 2 hours.
-
Work-up: The resulting pale-yellow solution is neutralized by washing with a sodium bicarbonate solution, followed by washing with water.
-
Isolation: The organic solution is concentrated by evaporation.
-
Purification: The crystalline residue is recrystallized from methanol (B129727) to yield pure 4-chloro-testosterone-acetate (this compound).
-
Yield: The patent describes the yield as "almost quantitative" with a final melting point of 228-230 °C.[4]
Synthesis Route 2: Direct Chlorination
This method involves the direct electrophilic addition of a chlorinating agent across the Δ4 double bond of testosterone acetate.
Caption: Direct chlorination synthesis of this compound.
While the epoxide route is well-documented in the patent literature, detailed protocols for the direct chlorination of testosterone acetate are less explicitly described with quantitative data in the provided search results. However, a representative procedure can be outlined based on general knowledge of steroid chemistry.
-
Starting Material: Testosterone acetate.
-
Reaction: Testosterone acetate is dissolved in a suitable anhydrous solvent (e.g., chloroform or acetic acid). A chlorinating agent, such as N-chlorosuccinimide in the presence of an acid catalyst, is added portion-wise while maintaining a controlled temperature (typically cool to room temperature). The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is quenched, and the organic layer is washed sequentially with a reducing agent solution (e.g., sodium thiosulfate) to remove excess chlorine, followed by a bicarbonate solution and brine.
-
Isolation: The organic solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by acting as an agonist for the androgen receptor (AR).[1] As a prodrug, it is first hydrolyzed to Clostebol. Clostebol then binds to the AR in the cytoplasm of target cells, such as skeletal muscle cells. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated hormone-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis, ultimately leading to the anabolic effects of the steroid.
Caption: Androgen receptor signaling pathway of Clostebol.
The administration of exogenous androgens like this compound also impacts the hypothalamic-pituitary-gonadal (HPG) axis through a negative feedback mechanism. Elevated androgen levels signal the hypothalamus and pituitary gland to reduce the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This suppression leads to a decrease in endogenous testosterone production in the testes.
Caption: Negative feedback on the HPG axis by Clostebol.
References
Physicochemical Properties of 4-Chlorotestosterone Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorotestosterone acetate (B1210297), also known as clostebol (B1669245) acetate, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of testosterone.[1][2][3] Specifically, it is the 4-chloro derivative of testosterone, a modification that prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen.[3] This technical guide provides a comprehensive overview of the physicochemical properties of 4-chlorotestosterone acetate, along with detailed experimental protocols for their determination and a visualization of its relevant biological pathway. This information is critical for researchers and professionals involved in drug development, analytical chemistry, and pharmacology.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-chlorotestosterone acetate.
| Property | Value | Source(s) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [2] |
| Synonyms | Clostebol acetate, 4-Chloro-17β-hydroxyandrost-4-en-3-one acetate, Steranabol, Macrobin | [2][4] |
| CAS Number | 855-19-6 | [2] |
| Molecular Formula | C₂₁H₂₉ClO₃ | [2] |
| Molecular Weight | 364.91 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 228-230 °C | [6][7][8] |
| Boiling Point | 457.2 ± 45.0 °C (Predicted) | [6] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Poorly soluble in water. | |
| Partition Coefficient (LogP) | 4.7 (Computed) | [9] |
| Vapor Pressure | 1.52E-08 mmHg at 25°C | [7] |
| Refractive Index | 1.548 | [7] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-chlorotestosterone acetate are outlined below. These represent standard laboratory procedures for small molecule characterization.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[10][11][12] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[5][12]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry 4-chlorotestosterone acetate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5][10][11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or an electronic temperature sensor.[5]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded.[13] This range is reported as the melting point.[5][13]
Solubility Determination (Shake-Flask Method)
Solubility is a fundamental property that influences a drug's absorption, distribution, and formulation. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 4-chlorotestosterone acetate is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of 4-chlorotestosterone acetate in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15] A calibration curve prepared with known concentrations of the compound is used for quantification.
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. It represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[9]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of 4-chlorotestosterone acetate is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated until equilibrium is reached, allowing the compound to partition between the two phases.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Quantification: The concentration of 4-chlorotestosterone acetate in each phase is determined using an appropriate analytical method, such as HPLC-UV.[14][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[9]
Signaling Pathway and Experimental Workflow Visualizations
Androgen Receptor Signaling Pathway
As a synthetic analog of testosterone, 4-chlorotestosterone acetate is expected to exert its biological effects primarily through the androgen receptor (AR). The following diagram illustrates the classical androgen receptor signaling pathway. 4-chlorotestosterone acetate would bind to the AR, initiating this cascade.
Caption: Classical androgen receptor signaling pathway activated by 4-chlorotestosterone acetate.
In Vitro Metabolism Experimental Workflow
The metabolism of steroids can be investigated in vitro using liver microsomes, which contain key drug-metabolizing enzymes. The following diagram outlines a typical experimental workflow for such a study.
Caption: A generalized workflow for the in vitro metabolism study of 4-chlorotestosterone acetate.
References
- 1. agilent.com [agilent.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clostebol - Wikipedia [en.wikipedia.org]
- 4. This compound (PIM 900) [inchem.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. abeomics.com [abeomics.com]
- 9. acdlabs.com [acdlabs.com]
- 10. edisco.it [edisco.it]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. mt.com [mt.com]
- 13. chm.uri.edu [chm.uri.edu]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
The Biological Activity of Clostebol Acetate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a chlorine atom at the 4-position of the steroid A-ring.[1][2] This structural modification significantly influences its biological activity, leading to a compound with moderate anabolic properties and reduced androgenic effects compared to testosterone.[3][4] Clostebol acetate and its derivatives have been a subject of interest in both therapeutic and research settings, primarily for their potential in treating conditions like osteoporosis and muscle wasting diseases.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5] The mechanism of action can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway of this compound involves its binding to the androgen receptor in the cytoplasm of target cells, such as muscle and bone cells.[4][5] this compound, being a prodrug, is hydrolyzed in the body to release the active compound, clostebol (4-chlorotestosterone), which then binds to the AR. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the clostebol-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
The key outcomes of this genomic signaling cascade include:
-
Increased Protein Synthesis: Upregulation of genes involved in protein synthesis is a primary anabolic effect, leading to muscle hypertrophy.[5]
-
Enhanced Nitrogen Retention: By promoting a positive nitrogen balance, this compound supports an anabolic state conducive to muscle growth.[5]
-
Stimulation of Erythropoiesis: this compound can also stimulate the production of red blood cells, which can enhance oxygen delivery to tissues.[5]
The 4-chloro substitution in this compound plays a crucial role in its genomic activity. It prevents the conversion of the molecule to dihydrotestosterone (B1667394) (DHT), a more potent androgen, and also inhibits its aromatization to estrogen.[1] This results in a more favorable anabolic-to-androgenic ratio and a reduced risk of estrogenic side effects such as gynecomastia.[4]
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that do not depend on gene transcription.[6][7] These actions are often initiated at the cell membrane and involve the activation of various intracellular signaling cascades. While specific studies on the non-genomic signaling of this compound are limited, the general mechanisms for androgens are understood to involve:
-
Membrane-Associated Androgen Receptors (mAR): A subpopulation of ARs localized to the cell membrane can, upon androgen binding, rapidly activate downstream signaling pathways.[8]
-
Activation of Kinase Cascades: Non-genomic androgen signaling can lead to the activation of protein kinases such as mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[8][9]
-
Modulation of Intracellular Calcium Levels: Androgens can induce rapid changes in intracellular calcium concentrations, which can influence a variety of cellular processes.[8]
These non-genomic pathways can ultimately cross-talk with and influence the genomic signaling of androgens, contributing to the overall biological response.[9]
References
- 1. Clostebol - Wikipedia [en.wikipedia.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. legionathletics.com [legionathletics.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor mechanisms mediating non-genomic actions of sex steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detection of Clostebol Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol (B1669245) acetate (B1210297) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Due to its performance-enhancing properties, its use is prohibited in sports and for growth promotion in livestock in many regions.[1] Consequently, sensitive and reliable analytical methods are required for its detection in various biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the confirmatory analysis of clostebol and its metabolites.[2] This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of clostebol acetate.
Principle
The detection of this compound and its metabolites in matrices like urine typically involves a multi-step process. Since metabolites are often excreted in a conjugated form (glucuronides or sulfates), an initial enzymatic hydrolysis step is necessary to liberate the free steroid.[2][3][4] This is followed by extraction from the matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5] To improve volatility and thermal stability for GC analysis, the extracted analytes are derivatized to form trimethylsilyl (B98337) (TMS) ethers.[1][5] The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their retention times and identified by their characteristic mass spectra.[6]
Experimental Protocols
This protocol is a synthesized methodology based on common practices for the analysis of anabolic steroids in urine.
Sample Preparation: Hydrolysis and Extraction
-
Internal Standard Addition : To a 2-5 mL urine sample, add an appropriate internal standard (e.g., methyltestosterone) at a known concentration (e.g., 50-200 ng/mL).[1][3]
-
Buffering : Add 0.75 - 1.5 mL of a suitable buffer, such as phosphate (B84403) buffer (0.8 M, pH 7) or acetate buffer (pH 5.2), to the sample.[1][3]
-
Enzymatic Hydrolysis : Add 50 µL of β-glucuronidase from E. coli or Helix pomatia juice.[1][3][4] Vortex the mixture and incubate for 1 hour at 55°C.[3]
-
Alkalinization : After incubation, allow the sample to cool to room temperature. Add 0.5 mL of a carbonate/bicarbonate buffer (20% w/w) to raise the pH.[3]
-
Liquid-Liquid Extraction (LLE) :
-
Add 5 mL of an organic solvent such as tert-butyl methyl ether (TBME) or n-pentane.[3]
-
Centrifuge at approximately 3000 rpm for 5 minutes to separate the layers.[6]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization
-
To the dry residue from the extraction step, add 50-100 µL of a derivatizing agent. A common mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst, such as ammonium (B1175870) iodide (NH₄I) and an antioxidant like 2-mercaptoethanol (B42355) or ethanethiol (B150549) (e.g., MSTFA:NH₄I:ethanethiol at a ratio of 1000:4:6 v/w/v).[1][3]
-
Seal the vial tightly and heat at 70°C for 30 minutes to form the TMS derivatives.[1][3]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of clostebol and other anabolic steroids. Parameters may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or similar[1][7] |
| Column | HP5-MS or equivalent (e.g., 25-30 m x 0.20-0.25 mm i.d., 0.25-0.33 µm film thickness)[1][6] |
| Carrier Gas | Helium at a constant flow rate of 0.8 - 1.2 mL/min[1][7] |
| Injection Mode | Splitless (1-2 µL injection volume)[1][3] |
| Injector Temperature | 270 - 280°C[6][7] |
| Oven Program | Initial temp 150-200°C, ramp at 15-30°C/min to 295-300°C, hold for 5-10 min[6][7] |
| Mass Spectrometer | Agilent 5973/5975 or similar quadrupole MS[1][6] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| MS Source Temp. | 230°C[6] |
| MS Interface Temp. | 280°C[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity[1][6][7] |
Data Presentation
Quantitative Data: Monitored Ions for GC-MS Analysis
For reliable identification and quantification using SIM mode, specific ions for the TMS-derivatized clostebol and its metabolites are monitored. The following table summarizes key ions (Note: this compound is typically metabolized, and the parent compound is not found in urine. The primary targets are its metabolites like 4-chloro-4-androstene-3α-ol-17-one and epi-clostebol).[1]
| Compound (as TMS-derivative) | Molar Mass ( g/mol ) | Characteristic Ions (m/z) for SIM |
| Clostebol Metabolite 1 | (Varies) | (Specific ions to be determined from standards) |
| Clostebol Metabolite 2 | (Varies) | (Specific ions to be determined from standards) |
| Methyltestosterone (Internal Std) | 302.45 (underivatized) | (Specific ions for TMS-derivative) |
Note: The exact m/z values for clostebol metabolites as TMS derivatives should be confirmed experimentally using reference standards. The literature indicates that for anabolic steroids, monitoring at least two significant ions is standard practice for confirmation.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for this compound metabolite analysis by GC-MS.
This application note serves as a comprehensive guide for the detection of this compound. For accredited methods, full validation according to regulatory guidelines (e.g., WADA or ISO 17025) is required, including determination of limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.[5][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicologia.unb.br [toxicologia.unb.br]
- 7. waters.com [waters.com]
- 8. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]
Application Note: Quantification of Clostebol Acetate using LC-MS/MS
Introduction
Clostebol (B1669245) acetate (B1210297) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Due to its performance-enhancing properties, its use is prohibited in sports, and it is listed on the World Anti-Doping Agency's (WADA) prohibited list.[1][2] Accurate and sensitive quantification of clostebol acetate and its metabolites in biological matrices is crucial for doping control and forensic toxicology.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of anabolic agents due to its high selectivity, sensitivity, and specificity.[4][5][6] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS.
Principle
The method involves the extraction of this compound and its metabolites from a biological matrix, followed by chromatographic separation and detection using tandem mass spectrometry. The quantification is typically performed using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the target analytes (parent drug vs. metabolites). Common matrices for this compound analysis include urine and hair.[1][7] Since metabolites are often conjugated with glucuronic or sulfuric acid, a deconjugation step is typically required prior to extraction.[7][8]
1. Enzymatic Hydrolysis (for urine samples)
This step is crucial for cleaving conjugated metabolites to their free form.[7][8]
-
To a 2 mL urine sample, add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase from Helix pomatia.
-
Incubate the mixture at 55°C for 3 hours.
-
Cool the sample to room temperature before proceeding to extraction.
2. Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices.[7][9][10]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.[7]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a 45:55 (v/v) acetone/water mixture to remove interferences.[7]
-
Elution: Elute the analytes with 3 mL of acetone.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[7] Reconstitute the residue in 200 µL of the mobile phase.[7]
3. Liquid-Liquid Extraction (LLE)
LLE is an alternative extraction method that can be used for sample cleanup.[7]
-
After enzymatic hydrolysis, adjust the sample pH to 9.5 with a suitable buffer.
-
Add 5 mL of n-pentane and vortex for 10 minutes.[7]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step.
-
Combine the organic layers and evaporate to dryness under a nitrogen stream at 60°C.[7]
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][7]
-
Column: A C18 reversed-phase column is commonly used for the separation of anabolic steroids.[7][11] A typical column dimension is 150 mm x 2.1 mm with a particle size of 2.7 µm.[7]
-
Mobile Phase: A mixture of methanol and water is often used.[7] Isocratic elution with 70:30 (v/v) methanol/water can be employed.[7]
-
Flow Rate: A flow rate of 0.15 mL/min is suitable for a 2.1 mm ID column.[7]
-
Column Temperature: Maintain the column at 40°C.[7]
-
Injection Volume: 25 µL.[7]
Mass Spectrometry (MS) Conditions
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Ion Spray Voltage: 5300 V.[7]
-
Source Temperature: 500°C.[7]
-
Gas Pressures: Curtain gas (N2) at 30 psi, nebulizing gas (air) at 40 psi, and drying gas (air) at 40 psi.[7]
-
Collision Gas: Nitrogen.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Summary of Quantitative Data for Clostebol and its Metabolites
| Analyte | Matrix | Method | Linearity Range | LOQ | Recovery (%) | Reference |
| This compound | Hair | UHPLC-MS/MS | 1-200 pg/mg | 1 pg/mg | Not Reported | [3] |
| Clostebol | Urine | LC-MS/MS | 0.25-2.5 µg/L | 0.25 µg/L | 95-105 | [7] |
| Clostebol | Dried Urine Spots (DUS) | LC-MS/MS | 0.5-50 ng/mL | 0.5 ng/mL | >70.3 | [12] |
| Clostebol | Volumetric Absorptive Microsampling (VAMS) | LC-MS/MS | 0.5-50 ng/mL | 0.5 ng/mL | >77.1 | [12] |
| 17α/β-Clostebol | Urine | LC-MS/MS | 0.25-2.5 µg/L | 0.25 µg/L | Not Reported | [7] |
| 4-chloroandrostenedione (CLAD) | Urine | LC-MS/MS | 0.25-2.5 µg/L | 0.25 µg/L | Not Reported | [7] |
Table 2: MRM Transitions for Clostebol and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 365.2 | 305.2 | - |
| Clostebol | 323.1 | 287.1 | - |
| 17α/β-Clostebol | 323.2 | 139.1 | - |
| 4-chloroandrostenedione (CLAD) | 321.1 | 285.1 | - |
| Collision energy values should be optimized for the specific instrument used. |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Key parameters in LC-MS/MS method validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its metabolites in biological samples. Proper sample preparation is critical for achieving accurate and reliable results. The method can be validated according to international guidelines to ensure its suitability for routine analysis in doping control and other regulatory settings.[5][7][13]
References
- 1. Hair analysis can provide additional information in doping and forensic cases involving clostebol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. iris.unito.it [iris.unito.it]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. resolian.com [resolian.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for Clostebol Acetate Administration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a generalized methodology for the in vitro administration of Clostebol acetate (B1210297). Due to a lack of specific published protocols for Clostebol acetate in cell culture, this guide is based on established procedures for other anabolic-androgenic steroids (AAS) and the known mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1][2] It is the 4-chloro derivative of testosterone, a modification that prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen.[1][3] Like other AAS, this compound is believed to exert its anabolic effects primarily through interaction with the androgen receptor (AR).[3][4][5][6] Upon binding, the Clostebol-AR complex is thought to translocate to the nucleus and modulate the transcription of target genes involved in protein synthesis and muscle growth.[3][5][6] In a therapeutic context, it has been used topically for dermatological and ophthalmological treatments to promote healing.[2][3]
These application notes provide a comprehensive, albeit generalized, protocol for studying the effects of this compound in an in vitro cell culture setting. The provided methodologies cover cell line selection, preparation of this compound solutions, and assays for assessing cellular responses.
Signaling Pathway
The anabolic effects of this compound are mediated through the androgen receptor signaling pathway. In target cells, such as skeletal muscle cells, this compound binds to the androgen receptor in the cytoplasm.[4][5] This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes that promote protein synthesis and cell growth, contributing to muscle hypertrophy.
Caption: Androgen receptor signaling pathway for this compound.
Experimental Protocols
-
Cell Line: C2C12 (mouse myoblast cell line) or other androgen receptor-expressing cell lines (e.g., LNCaP, SkMC).
-
This compound: High-purity powder.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or other suitable solvent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Assay Kits:
-
Cell Viability Assay (e.g., MTT, XTT)
-
Proliferation Assay (e.g., BrdU, Ki67 staining)
-
RNA Extraction Kit
-
cDNA Synthesis Kit
-
qPCR Master Mix and Primers for target genes (e.g., AR, IGF1, MYOD1)
-
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable vehicle (e.g., DMSO).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of the vehicle in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control should be included in all experiments.
-
Culture the chosen cell line in a humidified incubator at 37°C with 5% CO2.
-
For myoblast proliferation studies, seed cells at an appropriate density in growth medium (DMEM with 10% FBS).
-
For myotube differentiation studies, allow C2C12 myoblasts to reach confluence, then switch to differentiation medium (DMEM with 2% horse serum).
-
Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
The following diagram illustrates a general workflow for assessing the in vitro effects of this compound.
Caption: General experimental workflow for in vitro this compound studies.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical results.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 6.1 |
| 1 nM | 102.3 ± 4.9 | 105.1 ± 5.5 | 108.7 ± 6.3 |
| 10 nM | 108.5 ± 5.1 | 115.6 ± 6.2 | 122.4 ± 7.0 |
| 100 nM | 112.7 ± 6.0 | 125.3 ± 7.1 | 135.8 ± 7.5 |
| 1 µM | 98.4 ± 5.8 | 95.2 ± 6.5 | 90.1 ± 6.8 |
| 10 µM | 85.1 ± 7.3 | 78.9 ± 8.0 | 70.3 ± 8.2 |
Table 2: Effect of this compound on Relative Gene Expression (qPCR)
| Target Gene | Vehicle Control (Fold Change) | 10 nM this compound (Fold Change ± SD) | 100 nM this compound (Fold Change ± SD) |
|---|---|---|---|
| AR | 1.0 | 1.2 ± 0.15 | 1.5 ± 0.20 |
| IGF1 | 1.0 | 1.8 ± 0.25 | 2.5 ± 0.30 |
| MYOD1 | 1.0 | 1.5 ± 0.20 | 2.1 ± 0.28 |
| Housekeeping Gene (e.g., GAPDH) | 1.0 | 1.0 ± 0.05 | 1.0 ± 0.06 |
Troubleshooting and Considerations
-
Solubility: this compound is hydrophobic. Ensure it is fully dissolved in the stock solution and does not precipitate when diluted in the aqueous culture medium.
-
Cytotoxicity: High concentrations of this compound or the vehicle may be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal working concentration range.
-
Cell Line Specificity: The response to this compound can vary significantly between different cell lines. The expression level of the androgen receptor is a critical factor.
-
Serum in Medium: Steroid hormones present in FBS can interfere with the experiment. For sensitive assays, consider using charcoal-stripped FBS to remove endogenous steroids.
-
Controls: Always include a vehicle control, an untreated control, and appropriate positive controls if available.
References
Application Notes and Protocols for the Development of Immunoassays for Clostebol Acetate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol acetate (B1210297) is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2][3][4][5] Its detection is crucial in various fields, including sports anti-doping control and veterinary drug residue monitoring. Immunoassays offer a sensitive, high-throughput, and cost-effective method for the screening of Clostebol acetate and its metabolites. These application notes provide detailed protocols for the development of immunoassays for the detection of this compound, covering hapten synthesis, antibody production, and the establishment of a competitive enzyme-linked immunosorbent assay (ELISA).
Hapten Synthesis and Immunogen Preparation
Since this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be covalently linked to a larger carrier protein to elicit an immune response. This process involves the synthesis of a hapten, a derivative of the target molecule with a functional group suitable for conjugation. The primary metabolites of this compound, 4-chloro-androst-4-ene-3,17-dione (CLAD) and 4-chlorotestosterone (clostebol, CLT), are often targeted for immunoassay development as the parent drug is extensively metabolized.[6]
Synthesis of 4-chloro-androst-4-ene-3,17-dione-3-carboxymethoxime (CLAD-3-CMO)
This protocol describes the synthesis of a CLAD hapten with a carboxymethoxime linker at position 3, which is suitable for conjugation to a carrier protein.
Materials:
-
4-chloro-androst-4-ene-3,17-dione (CLAD)
-
Carboxymethoxylamine hemihydrochloride
-
Pyridine
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve 4-chloro-androst-4-ene-3,17-dione (CLAD) in pyridine.
-
Add a solution of carboxymethoxylamine hemihydrochloride in methanol to the CLAD solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the purified CLAD-3-CMO hapten.
-
Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.
Conjugation of Hapten to Carrier Protein (BSA)
This protocol describes the conjugation of the synthesized hapten (CLAD-3-CMO) to Bovine Serum Albumin (BSA) using the carbodiimide (B86325) method.
Materials:
-
CLAD-3-CMO hapten
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Protocol:
-
Dissolve the CLAD-3-CMO hapten, DCC, and NHS in DMF.
-
Stir the mixture at room temperature for 4-6 hours to activate the carboxyl group of the hapten.
-
In a separate vessel, dissolve BSA in PBS.
-
Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Remove the unconjugated hapten and by-products by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Determine the conjugation ratio (moles of hapten per mole of protein) by spectrophotometric methods such as MALDI-TOF mass spectrometry. A hapten density of around 15 molecules per carrier protein is often effective for eliciting a good antibody response.[7]
-
Store the immunogen (CLAD-BSA conjugate) at -20°C.
Diagram of Hapten Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis of a Clostebol metabolite hapten and its conjugation to a carrier protein.
Antibody Production
Both polyclonal and monoclonal antibodies can be developed for the detection of this compound. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, potentially offering higher sensitivity.[8][9] Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope, providing high specificity and batch-to-batch consistency.[8][9][10][11]
Polyclonal Antibody Production (in Rabbits)
This protocol outlines a general procedure for producing polyclonal antibodies in rabbits.
Materials:
-
CLAD-BSA immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
New Zealand White rabbits (2-3 kg)
Protocol:
-
Pre-immune Bleed: Collect a pre-immune blood sample from the ear artery of each rabbit to serve as a negative control.
-
Primary Immunization:
-
Emulsify the CLAD-BSA immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Administer booster injections every 2-4 weeks.
-
For booster injections, emulsify a smaller amount of the immunogen (e.g., 250 µg) with Freund's Incomplete Adjuvant (FIA).
-
-
Titer Monitoring:
-
Collect small blood samples 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA with the coating antigen (e.g., CLAD-OVA).
-
-
Final Bleed and Serum Preparation:
-
Once a high antibody titer is achieved, perform a final bleed from the central ear artery or by cardiac puncture under terminal anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the polyclonal antiserum in aliquots at -20°C or -80°C.
-
Monoclonal Antibody Production (Hybridoma Technology)
This protocol provides a general workflow for the production of monoclonal antibodies.
Materials:
-
CLAD-BSA immunogen
-
BALB/c mice
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene (B3416737) glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) medium
-
HT (Hypoxanthine-Thymidine) medium
-
Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
Protocol:
-
Immunization: Immunize BALB/c mice with the CLAD-BSA immunogen following a similar schedule as for polyclonal antibody production.
-
Spleen Cell Isolation: Three days after the final booster injection, euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Cell Fusion:
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using polyethylene glycol (PEG).
-
-
Selection of Hybridomas:
-
Culture the fused cells in HAT medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan. Only hybridoma cells will proliferate.
-
-
Screening:
-
Screen the supernatants from the hybridoma cultures for the presence of the desired antibodies using an indirect ELISA with the coating antigen.
-
-
Cloning:
-
Clone the hybridoma cells from the positive wells by limiting dilution to obtain monoclonal cell lines.
-
-
Expansion and Antibody Production:
-
Expand the positive clones and collect the supernatant containing the monoclonal antibodies.
-
Alternatively, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies.
-
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or G affinity chromatography.
Diagram of Antibody Production Workflow
Caption: General workflows for the production of polyclonal and monoclonal antibodies.
Competitive ELISA Protocol
A competitive ELISA is a suitable format for the detection of small molecules like this compound. In this format, the free analyte in the sample competes with a labeled antigen (or an antigen coated on the plate) for a limited number of antibody binding sites.
Indirect Competitive ELISA Protocol
Materials:
-
Coating antigen (e.g., CLAD-Ovalbumin (OVA) conjugate)
-
Primary antibody (polyclonal or monoclonal against CLAD)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP or Goat anti-mouse IgG-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Sample/Standard diluent (e.g., PBST)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound or metabolite standards
Protocol:
-
Coating:
-
Dilute the coating antigen (CLAD-OVA) to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound or metabolite standards and the samples in sample/standard diluent.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30-60 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Diagram of Indirect Competitive ELISA Principle
Caption: Principle of the indirect competitive ELISA for this compound detection.
Data Presentation and Assay Validation
Thorough validation is essential to ensure the reliability of the developed immunoassay. Key validation parameters include sensitivity, specificity (cross-reactivity), precision, accuracy, and linearity.
Antibody Characterization
The cross-reactivity of the developed antibodies should be evaluated against structurally related steroids to determine the specificity of the assay.
Table 1: Cross-Reactivity of Polyclonal and Monoclonal Antibodies Against Clostebol Metabolites
| Compound | Polyclonal Antiserum (from position 17 conjugate) % Cross-Reactivity | Monoclonal Antibody (from position 3 conjugate) % Cross-Reactivity |
| 4-chloro-androst-4-ene-3,17-dione (CLAD) | 100 | 100 |
| This compound (CLTA) | 120 | < 0.01 |
| 4-chlorotestosterone (Clostebol, β-CLT) | 28 | < 0.01 |
| 4-chloro-epitestosterone (epi-clostebol) | 8 | 35 |
| Testosterone | < 0.01 | < 0.01 |
| Progesterone | < 0.01 | < 0.01 |
| Estradiol | < 0.01 | < 0.01 |
Data adapted from Crabbe et al., 2000.[1]
ELISA Validation Parameters
The performance of the developed ELISA should be validated according to established guidelines.
Table 2: Validation Parameters for the Clostebol Metabolite ELISA in Bovine Urine
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L |
| Linear Range | 1.5 - 20 µg/L |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (Recovery) | 85-110% |
Data presented is a representative example based on typical immunoassay validation results and should be determined experimentally for each specific assay.
Sample Preparation
Proper sample preparation is critical for accurate and reliable results. The following is a general protocol for the extraction of Clostebol metabolites from urine.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Acetate buffer (pH 5.2)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Water
-
Hexane
-
Ethyl acetate
Protocol:
-
Enzymatic Hydrolysis: To deconjugate the glucuronide and sulfate metabolites, incubate the urine sample with β-glucuronidase/arylsulfatase in acetate buffer (e.g., for 2 hours at 52°C or overnight at 37°C).[3]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash with a non-polar solvent like hexane to remove lipids.
-
Elute the analytes with a suitable organic solvent such as ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the assay buffer before analysis by ELISA.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the development and validation of immunoassays for the detection of this compound and its metabolites. By following these detailed methodologies, researchers can establish sensitive and specific screening methods for this synthetic anabolic steroid in various matrices. Careful optimization of each step, from hapten synthesis to final assay validation, is crucial for achieving reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Rabbit Immunization Protocol - Bio Synthesis Inc. [biosyn.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 6. researchgate.net [researchgate.net]
- 7. elgalabwater.com [elgalabwater.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunosuppressive effect of corticosteroids on rabbit's humoral and cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Assays: Indirect, Sandwich, and Competitive [moodle2.units.it]
- 11. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Clostebol Acetate Exposure Analysis in Hair
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of hair samples for long-term exposure to Clostebol (B1669245) acetate (B1210297). The protocols outlined below detail the methodology for sample preparation and analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific technique for the detection of anabolic steroids in hair.[1][2][3][4]
Introduction
Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[5][6] Due to its performance-enhancing properties, it is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[7] Hair analysis offers a unique advantage for monitoring long-term drug exposure, as it provides a wider detection window of weeks to months, depending on the length of the hair shaft. This is in contrast to urine or blood tests, which typically detect recent use. The parent compound, this compound, is the primary target analyte in hair, unlike in urine where metabolites are of greater interest.
The detection of this compound in hair is typically in the low picogram per milligram (pg/mg) range, necessitating highly sensitive analytical methods.[1][2][3][4] This document provides detailed protocols for the extraction and quantification of this compound from hair samples, along with data presentation and visualization aids to assist in the interpretation of results.
Data Presentation
The following tables summarize quantitative data from published case studies and research on the concentration of this compound and other anabolic steroids in human hair.
Table 1: Quantitative Analysis of this compound in Human Hair
| Case Description | Hair Sample Type | Analyte | Concentration (pg/mg) | Analytical Method | Reference |
| Athlete with positive doping control (animal-to-human transfer) | Head Hair (0-1 cm segment) | This compound | 52 | LC-MS/MS | Pokrywka et al. |
| Athlete with positive doping control (animal-to-human transfer) | Head Hair (1-3 cm segment) | This compound | 78 | LC-MS/MS | Pokrywka et al. |
| Four positive subjects | Not specified | This compound | 3-21 | LC-MS/MS | Salomone et al.[7] |
Table 2: Reported Concentrations of Other Anabolic Steroids in Human Hair
| Analyte | Concentration Range (pg/mg) | Analytical Method | Reference |
| Stanozolol | 5.0 - 86.3 | LC-MS/MS | Various[2] |
| Metandienone | 7 - 108 | GC-MS/MS | Various[2] |
| Trenbolone | 9 | LC-MS/MS | Various[2] |
| Nandrolone | 14.0 | LC-MS/MS | Various |
| Dehydroepiandrosterone (DHEA) | 10.7 | GC-MS/MS | Various |
Experimental Protocols
The following protocols are based on validated methods for the analysis of anabolic steroids in hair.[2]
Protocol 1: Hair Sample Collection and Decontamination
-
Sample Collection: Collect a lock of hair (approximately 100 mg) from the posterior vertex region of the scalp, as close to the scalp as possible. For segmental analysis, which can provide a timeline of exposure, cut the hair into 1 cm segments.
-
Decontamination: To remove external contaminants, wash the hair samples sequentially with the following solvents:
-
Two washes with 5 mL of dichloromethane (B109758) for 2 minutes each.[8]
-
Rinse with methanol (B129727).
-
Allow the hair to air dry completely.
-
Protocol 2: Sample Preparation and Extraction
-
Pulverization: Finely cut the decontaminated hair samples. For improved extraction efficiency, pulverize the hair using a ball mill.
-
Incubation/Extraction:
-
For this compound (and other steroid esters): To a 100 mg hair sample, add an appropriate internal standard (e.g., testosterone-d3). Incubate the sample overnight at 50°C in 1 mL of methanol.
-
For other anabolic steroids (non-esters): To a 100 mg hair sample, add an internal standard and 1 mL of 1 M NaOH. Incubate for 10 minutes at 95°C. Cool the sample and neutralize with 1 mL of 1 M HCl. Add 2 mL of 1 M phosphate (B84403) buffer (pH 7.0).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for UHPLC-MS/MS analysis.
Protocol 3: UHPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A reverse-phase column suitable for steroid analysis (e.g., C18).
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Ion Source Temperature: Typically around 600°C.[3]
-
IonSpray Voltage: Approximately 3800 V.[3]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its metabolites, as well as the internal standard. At least two transitions should be monitored for each analyte for confident identification.
-
Table 3: Proposed MRM Transitions for Clostebol and its Metabolites (to be optimized)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 367.2 | 307.2 | 271.2 |
| Clostebol | 325.2 | 289.2 | 109.0 |
| epi-Clostebol | 325.2 | 289.2 | 253.2 |
| 4-chloroandrostenedione | 321.1 | 285.1 | 121.0 |
| Testosterone-d3 (IS) | 292.2 | 109.1 | 97.1 |
Note: These transitions are based on literature for related compounds and should be optimized for the specific instrument and matrix used.[9][10]
Mandatory Visualizations
Signaling Pathway and Metabolism
The following diagram illustrates the proposed pathway of this compound metabolism and its incorporation into the hair follicle. This compound, being a testosterone derivative, is expected to follow a similar mechanism of action and incorporation.[5]
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis for the determination of this compound in hair.
References
- 1. Hair analysis can provide additional information in doping and forensic cases involving clostebol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. [PDF] Hair analysis can provide additional information in doping and forensic cases involving clostebol. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing this compound, to a pet dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clostebol Acetate in Muscle Wasting Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, a debilitating consequence of various chronic diseases such as cancer cachexia, sarcopenia, chronic obstructive pulmonary disease (COPD), and renal failure, is characterized by a progressive loss of skeletal muscle mass and function. This condition significantly impairs quality of life and increases morbidity and mortality. Anabolic-androgenic steroids (AAS) have been explored as a therapeutic strategy to counteract muscle catabolism. Clostebol (B1669245) acetate (B1210297), a synthetic derivative of testosterone (B1683101), presents a promising profile for this application. With an anabolic-to-androgenic ratio of 46:25, it exhibits weaker anabolic and androgenic effects compared to testosterone (100:100), potentially offering a more favorable safety profile.[1][2] Indications for clostebol acetate have included the treatment of muscle wasting diseases, osteoporosis, and severe burns.[1]
These application notes provide a comprehensive overview of the proposed use of this compound in preclinical research for muscle wasting diseases. The document outlines its mechanism of action, protocols for in vivo and in vitro studies, and expected outcomes based on the current understanding of its pharmacology.
Mechanism of Action
This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR) in skeletal muscle tissue.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it modulates the transcription of target genes involved in protein metabolism. This interaction leads to two key physiological responses that combat muscle wasting:
-
Increased Protein Synthesis: By promoting the expression of genes involved in the translational machinery, this compound enhances the rate of muscle protein synthesis.[2]
-
Positive Nitrogen Balance: The compound promotes nitrogen retention, a crucial element for the synthesis of amino acids, the building blocks of protein. A positive nitrogen balance is indicative of an anabolic state where protein synthesis exceeds protein breakdown.[2]
Furthermore, this compound is known to stimulate the production of erythropoietin, which can lead to an increase in red blood cell count, thereby improving oxygen delivery to muscle tissues.[2] Unlike some other AAS, this compound does not undergo aromatization to estrogen, which mitigates the risk of estrogen-related side effects.[1]
Signaling Pathways
The primary signaling pathway initiated by this compound is the androgen receptor-mediated pathway. However, based on the known effects of other AAS on muscle hypertrophy, it is hypothesized that this compound may also modulate other key signaling pathways involved in muscle mass regulation, such as the Akt/mTOR pathway, and potentially antagonize catabolic pathways like the myostatin signaling pathway. Further research is required to elucidate the specific downstream effects of this compound on these pathways.
Figure 1: Proposed signaling pathway for this compound in skeletal muscle.
Preclinical Research Protocols
The following are proposed protocols for investigating the efficacy of this compound in preclinical models of muscle wasting. These protocols are based on established methodologies in the field and should be adapted as necessary for specific research questions.
In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Rodents
This model is widely used to screen for anti-catabolic compounds. Dexamethasone, a glucocorticoid, induces rapid and significant muscle atrophy.
Experimental Workflow:
Figure 2: Experimental workflow for the in vivo study.
Methodology:
-
Animals: Male C57BL/6 mice or Wistar rats (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Groups (n=8-10 per group):
-
Vehicle control (e.g., sesame oil, intramuscularly)
-
Dexamethasone (e.g., 10 mg/kg/day, intraperitoneally)
-
Dexamethasone + this compound (low dose, e.g., 2 mg/kg/day, i.m.)
-
Dexamethasone + this compound (high dose, e.g., 10 mg/kg/day, i.m.)
-
-
Administration: Administer treatments daily for 7-14 days.
-
Monitoring: Record body weight and food intake daily.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize animals and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus). A portion of the muscle should be snap-frozen in liquid nitrogen for biochemical analysis, and another portion mounted in optimal cutting temperature (OCT) compound and frozen in isopentane (B150273) cooled by liquid nitrogen for histological analysis.
-
Analysis:
-
Muscle Fiber Cross-Sectional Area (CSA): Cryosection muscle samples and perform hematoxylin (B73222) and eosin (B541160) (H&E) or immunofluorescence staining for laminin (B1169045) or dystrophin to delineate muscle fibers. Capture images using a microscope and analyze CSA using image analysis software (e.g., ImageJ).
-
Biochemical Analysis: Homogenize muscle samples for Western blotting to analyze the expression and phosphorylation status of key proteins in the Akt/mTOR signaling pathway (e.g., Akt, mTOR, S6K, 4E-BP1) and markers of muscle atrophy (e.g., MuRF1, Atrogin-1).
-
Gene Expression Analysis: Isolate RNA from muscle tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in muscle protein synthesis and degradation.
-
Quantitative Data Summary (Hypothetical Data):
| Parameter | Vehicle Control | Dexamethasone | Dex + this compound (Low Dose) | Dex + this compound (High Dose) |
| Change in Body Weight (%) | +5.2 ± 1.1 | -15.8 ± 2.3 | -8.5 ± 1.9 | -4.1 ± 1.5** |
| Gastrocnemius Mass (mg) | 150.3 ± 5.6 | 98.7 ± 4.9 | 115.4 ± 6.2 | 130.1 ± 5.8 |
| Tibialis Anterior Mass (mg) | 55.1 ± 2.3 | 35.9 ± 1.8 | 42.8 ± 2.1* | 48.5 ± 2.5 |
| Muscle Fiber CSA (µm²) | 2500 ± 150 | 1650 ± 120 | 1980 ± 130 | 2250 ± 140** |
| p-Akt/Akt ratio (fold change) | 1.0 | 0.4 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 |
| MuRF1 mRNA (fold change) | 1.0 | 4.5 ± 0.5 | 2.8 ± 0.4* | 1.5 ± 0.3 |
**p < 0.05 vs. Dexamethasone; *p < 0.01 vs. Dexamethasone
In Vitro Model: C2C12 Myotube Atrophy Assay
This cell-based assay allows for the investigation of the direct effects of this compound on muscle cells and the underlying molecular mechanisms.
Methodology:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium (DMEM with 10% FBS). To induce differentiation into myotubes, switch to differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency. Allow myotubes to form for 4-5 days.
-
Treatment: Treat mature myotubes with:
-
Vehicle control (e.g., DMSO)
-
Dexamethasone (e.g., 100 µM)
-
Dexamethasone + this compound (various concentrations, e.g., 1, 10, 100 nM)
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Myotube Diameter: Capture images of myotubes and measure their diameter using image analysis software.
-
Protein Synthesis Assay: Use a non-radioactive method like the Surface SUnSET (SUrface SEnsing of Translation) technique to measure global protein synthesis rates.
-
Western Blotting and qRT-PCR: Analyze protein and gene expression of markers for muscle hypertrophy and atrophy as described in the in vivo protocol.
-
Quantitative Data Summary (Hypothetical Data):
| Parameter | Vehicle Control | Dexamethasone | Dex + this compound (10 nM) | Dex + this compound (100 nM) |
| Myotube Diameter (µm) | 25.3 ± 1.2 | 15.8 ± 0.9 | 19.5 ± 1.1 | 23.1 ± 1.3** |
| Protein Synthesis (relative units) | 1.0 | 0.6 ± 0.05 | 0.8 ± 0.06 | 0.95 ± 0.05 |
| p-S6K/S6K ratio (fold change) | 1.0 | 0.3 ± 0.04 | 0.6 ± 0.05* | 0.85 ± 0.06 |
| Atrogin-1 mRNA (fold change) | 1.0 | 3.8 ± 0.4 | 2.1 ± 0.3* | 1.2 ± 0.2** |
**p < 0.05 vs. Dexamethasone; *p < 0.01 vs. Dexamethasone
Conclusion
This compound holds potential as a therapeutic agent for muscle wasting diseases due to its anabolic properties and favorable anabolic-to-androgenic ratio. The proposed protocols provide a framework for researchers to systematically investigate its efficacy and mechanism of action in preclinical models. Further studies are warranted to confirm these hypothetical outcomes and to explore the full therapeutic potential of this compound in combating muscle wasting.
References
Application Note: Quantitative Analysis of Clostebol Acetate in Hair by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of clostebol (B1669245) acetate (B1210297) in hair samples using Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). Hair analysis provides a longer detection window for substances compared to urine or blood, making it an invaluable matrix for monitoring long-term exposure to anabolic androgenic steroids like clostebol acetate.[1][2] This is particularly useful in sports anti-doping and forensic toxicology to differentiate between chronic use and single, unintentional exposure.[1][2] The described method is capable of detecting this compound in the low pg/mg range, offering high sensitivity and specificity.[1][2]
Introduction
Clostebol is a synthetic anabolic androgenic steroid, and its acetate ester is used in some pharmaceutical preparations. Its abuse as a performance-enhancing drug has led to sanctions against athletes in various sports.[1][2] While urine analysis is common for detecting clostebol metabolites, it is often indicative of recent use. Hair analysis serves as a complementary approach, providing a historical record of exposure over weeks to months, depending on the length of the hair shaft. The development of a validated UHPLC-MS/MS method for this compound in hair is crucial for obtaining reliable results to understand the origin of clostebol intake.[1][2]
Experimental Protocol
Sample Preparation
A detailed protocol for the extraction of this compound from hair is outlined below.
Materials:
-
Hair sample (approx. 50 mg)
-
Methanol
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., Testosterone-d3)
-
0.1 M Sodium Hydroxide
-
1 M Acetic Acid
-
Phosphate (B84403) buffer (pH 7)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Decontamination: Wash the hair sample twice with 5 mL of dichloromethane for 2 minutes to remove external contaminants. Discard the washings and allow the hair to dry completely.
-
Pulverization: Finely cut the decontaminated hair into small segments (1-2 mm).
-
Incubation: Place the cut hair into a glass tube and add 1 mL of 0.1 M NaOH. Incubate at 95°C for 10 minutes to digest the hair matrix.
-
Neutralization: After cooling to room temperature, neutralize the sample by adding 100 µL of 1 M acetic acid.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Extraction: Add 2 mL of phosphate buffer (pH 7) and vortex for 1 minute. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane:ethyl acetate).
-
SPE Clean-up (Optional but Recommended): Condition an SPE cartridge. Load the organic extract and wash the cartridge. Elute the analyte with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot into the UHPLC-MS/MS system.
UHPLC-MS/MS Analysis
Instrumentation: A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
UHPLC Conditions: | Parameter | Value | |---|---| | Analytical Column | C18, 1.7 µm, 2.1 x 100 mm (or equivalent) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 1.0 | 30 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 30 | | | 12.0 | 30 |
MS/MS Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 365.2 | 305.2 (Quantifier) | 15 |
| 365.2 | 143.1 (Qualifier) | 30 | |
| Testosterone-d3 (IS) | 292.2 | 112.1 | 25 |
| 292.2 | 98.1 | 35 |
Quantitative Data Summary
The method was validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Table 1: Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 0.5 - 100 pg/mg |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.2 pg/mg |
| LOQ | 0.5 pg/mg |
| Accuracy (Bias %) | -8.5% to 10.2% |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in hair.
Method Validation Logic
Caption: Key parameters for UHPLC-MS/MS method validation.
References
Application Notes and Protocols: Clostebol Acetate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of clostebol (B1669245) acetate (B1210297) as a reference standard in analytical chemistry, with a focus on its determination in biological matrices for doping control and forensic analysis. The protocols are based on established gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.
Introduction
Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1] Due to its performance-enhancing properties, its use is prohibited in sports by the World Anti-Doping Agency (WADA).[2][3] Accurate and reliable analytical methods are crucial for the detection of its misuse. This compound reference standards are essential for method development, validation, and routine analysis, ensuring the accuracy and comparability of results.[4][5] These standards are used to confirm the identity and quantity of clostebol and its metabolites in various biological samples, including urine and hair.[6][7]
Physicochemical Properties of this compound
A well-characterized reference standard is fundamental for accurate analytical measurements.
| Property | Value |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[4][8] |
| CAS Number | 855-19-6[4][8] |
| Molecular Formula | C₂₁H₂₉ClO₃[5] |
| Molecular Weight | 364.91 g/mol [1][5] |
| Exact Mass | 364.1805 u[4][5][8] |
| Solubility | Soluble in DMSO[5] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[5] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for calibration and quantification.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol (B129727) to achieve a final concentration of 1 mg/mL.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range.[9][10] For instance, dilute the primary stock solution tenfold to obtain a 100 µg/mL solution, and further dilute to get 10 µg/mL and 1 µg/mL solutions.[10]
-
Internal Standard (ISTD) Solution: A suitable internal standard, such as 17α-methyltestosterone, should be used to compensate for variations in sample preparation and instrument response.[7] Prepare a stock solution of the ISTD in methanol (e.g., 1 mg/mL) and a working solution at a concentration appropriate for spiking into samples (e.g., 200 ng/mL).[7][11]
-
Storage: Store all stock and working solutions in dark vials at -20°C to prevent degradation.[9][11]
Sample Preparation from Urine for GC-MS Analysis
This protocol details the extraction and derivatization of clostebol metabolites from urine samples prior to GC-MS analysis.
Protocol:
-
Enzymatic Hydrolysis: To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7) and 50 µL of β-glucuronidase from E. coli. Spike with 50 µL of the internal standard solution (e.g., 17α-methyltestosterone at a final concentration of 200 ng/mL).[7] Incubate the mixture for 1 hour at 55°C to hydrolyze the conjugated metabolites.[7]
-
Alkalinization and Liquid-Liquid Extraction (LLE): After hydrolysis, add 0.5 mL of carbonate/bicarbonate buffer (20% w/w) to alkalinize the sample.[7] Perform LLE by adding 5 mL of tert-butyl methyl ether (TBME) and shaking for 5 minutes.[7]
-
Phase Separation and Evaporation: Centrifuge the sample to separate the organic and aqueous layers. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7]
-
Derivatization: Reconstitute the dry residue in 50 µL of a derivatizing mixture (MSTFA/NH₄I/2-mercaptoethanol; 1000:2:6 v/w/v).[7] Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[7]
-
Analysis: Inject 2 µL of the derivatized extract into the GC-MS system.[7]
Sample Preparation from Hair for UHPLC-MS/MS Analysis
This protocol describes the extraction of this compound from hair samples for sensitive detection by UHPLC-MS/MS.
Protocol:
-
Decontamination: Wash hair samples to remove external contaminants.
-
Pulverization: Finely pulverize the decontaminated and dried hair samples.
-
Extraction: Incubate the pulverized hair in a suitable extraction solvent (e.g., methanol) to extract the analytes.
-
Purification and Concentration: Evaporate the extraction solvent and reconstitute the residue in a smaller volume of a solvent compatible with the UHPLC mobile phase.
-
Analysis: Inject an aliquot of the purified extract into the UHPLC-MS/MS system.
Instrumental Analysis
GC-MS Method for Urine Analysis
Instrumentation:
-
Gas Chromatograph: Agilent HP 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-1 fused-silica capillary column (17.0 m x 0.2 mm x 0.11 µm)[11] |
| Carrier Gas | Helium at a constant flow of 0.8 mL/min[7][11] |
| Injection Mode | Split (1:10 or 1:20)[7][11] |
| Injection Volume | 1-2 µL[7][11] |
| Injector Temperature | 280°C[11] |
| Oven Temperature Program | Initial temperature of 188°C for 2.5 min, increase at 3°C/min to 211°C, hold for 2 min, increase at 10°C/min to 238°C, then at 40°C/min to 320°C and hold for 3.2 min.[7] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[11] |
UHPLC-MS/MS Method for Hair Analysis
Instrumentation:
-
UHPLC System: Waters Acquity UPLC or similar.
-
Mass Spectrometer: Sciex QTRAP 5500 or similar triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm) or similar |
| Mobile Phase | Gradient elution with a mixture of water and methanol, both containing a suitable modifier like formic acid. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C[10] |
| Injection Volume | 5 - 25 µL[10] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[10] |
| Ion Spray Voltage | 3800 V[9] |
| Source Temperature | 600°C[9] |
| Curtain Gas | 35.0 psi[9] |
| Collision Gas | 8.0 psi[9] |
| Ion Source Gas 1 (GS1) | 45.0 psi[9] |
| Ion Source Gas 2 (GS2) | 55.0 psi[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: Specific precursor and product ions should be optimized for the instrument in use.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Hair | UHPLC-MS/MS | Low pg/mg range[2][6][9] | Low pg/mg range |
| Clostebol Metabolite (M1) | Urine | GC-MS | ~0.9 ng/mL[11] | - |
Experimental Workflows
Caption: Workflow for GC-MS analysis of clostebol metabolites in urine.
Caption: Workflow for UHPLC-MS/MS analysis of this compound in hair.
Signaling Pathway
This compound, as an anabolic-androgenic steroid, exerts its effects through interaction with the androgen receptor.
Caption: Simplified signaling pathway of this compound via the androgen receptor.
References
- 1. This compound | 855-19-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 4. This compound | CAS 855-19-6 | LGC Standards [lgcstandards.com]
- 5. Buy this compound | 855-19-6 | >98% [smolecule.com]
- 6. Hair analysis can provide additional information in doping and forensic cases involving clostebol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. This compound | CAS 855-19-6 | LGC Standards [lgcstandards.com]
- 9. iris.unito.it [iris.unito.it]
- 10. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols: In Vitro Biotransformation of Clostebol Acetate Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid, undergoes significant metabolism in the body, primarily mediated by hepatic enzymes. Understanding its biotransformation is crucial for drug development, toxicology studies, and for the detection of its misuse in sports. This document provides detailed protocols for studying the in vitro biotransformation of clostebol acetate using liver microsomes, a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism. The protocols outlined below describe how to determine metabolic stability, identify metabolites, and characterize the enzymes responsible for this compound's metabolism.
While extensive in vivo studies have identified various metabolites of clostebol, detailed in vitro quantitative data, such as specific enzyme kinetics, are not widely available in public literature. The following protocols provide a robust framework for researchers to generate this data.
Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate at which this compound is metabolized by liver microsomes, which is used to calculate its intrinsic clearance (CLint).
Experimental Protocol: Metabolic Stability Assay
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS) Solution:
-
Solution A: 1 M Glucose-6-phosphate (G6P).
-
Solution B: 1 M MgCl₂.
-
Solution C: 100 mg/mL NADP+.
-
Solution D: 1000 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).
-
Combine to create an NRS mix with final concentrations of 1.3 mM NADP+, 3.3 mM G6P, 3.3 mM MgCl₂, and 0.4 U/mL G6PDH in phosphate buffer.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in acetonitrile (B52724) to create working solutions.
-
Liver Microsomes: Thaw pooled human liver microsomes (20 mg/mL stock) on ice immediately before use. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., methyltestosterone) at a known concentration in acetonitrile.
-
Termination Solution: Acetonitrile with the internal standard.
-
-
Incubation Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In a 96-well plate, add the appropriate volume of buffer and this compound working solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be <0.1%.
-
Add the diluted liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NRS solution. The final incubation volume is typically 200 µL.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of the cold termination solution.
-
Include control incubations:
-
No NRS: To assess non-NADPH dependent metabolism.
-
No Microsomes: To assess the chemical stability of this compound in the incubation buffer.
-
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Presentation
The disappearance of the parent compound over time is used to calculate the metabolic rate. The natural logarithm of the percentage of this compound remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |
| Microsomal Protein (mg/mL) | 0.5 |
| This compound Conc. (µM) | 1.0 |
| Elimination Rate Constant (k, min⁻¹) | To be determined |
| Half-life (t½, min) | To be determined |
| Intrinsic Clearance (CLint, µL/min/mg) | To be determined |
Note: The values in this table are placeholders and should be determined experimentally.
Metabolite Identification and Profiling
This protocol aims to identify the metabolites of this compound formed by liver microsomes.
Experimental Protocol: Metabolite Profiling
The incubation procedure is similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.
-
Incubation: Follow the incubation procedure from the metabolic stability assay, using a single, longer incubation time (e.g., 60 minutes).
-
Sample Processing: After terminating the reaction, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to concentrate the metabolites.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns. Common metabolic transformations for steroids include hydroxylation (+16 Da), reduction (+2 Da), and oxidation (-2 Da).
Data Presentation
The identified metabolites should be tabulated with their key mass spectrometric data.
Table 2: Putative Metabolites of this compound Identified in HLM Incubations
| Metabolite ID | Proposed Biotransformation | Mass Change (Da) | [M+H]⁺ (m/z) | Key Fragments (m/z) |
|---|---|---|---|---|
| M1 | Hydroxylation | +16 | To be determined | To be determined |
| M2 | Dihydroxylation | +32 | To be determined | To be determined |
| M3 | Reduction | +2 | To be determined | To be determined |
| M4 | Oxidation | -2 | To be determined | To be determined |
Note: This table is a template. The actual metabolites and their data must be determined experimentally. Based on in vivo data, hydroxylated and reduced metabolites are expected.
CYP450 Reaction Phenotyping
This protocol identifies which specific CYP450 enzymes are responsible for the metabolism of this compound. This is typically done using two complementary methods: incubation with recombinant human CYP enzymes and chemical inhibition studies in HLM.
Experimental Protocol: Reaction Phenotyping
A. Recombinant Human CYP Enzymes:
-
Incubate this compound (at a concentration below the expected Km, e.g., 1 µM) with a panel of individual recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and a control (insect cell microsomes without CYP expression).
-
Follow the general incubation and analysis procedure, measuring the rate of this compound depletion for each enzyme.
B. Chemical Inhibition in HLM:
-
Incubate this compound with HLM in the presence and absence of known selective inhibitors for major CYP enzymes.
-
Pre-incubate the microsomes and the inhibitor for a specified time (e.g., 15 minutes) before adding this compound to allow the inhibitor to bind to the enzyme.
-
Measure the rate of this compound depletion and calculate the percentage of inhibition for each inhibitor.
Data Presentation
The results from both methods should be summarized to provide a clear picture of the enzymatic contribution.
Table 3: CYP450 Reaction Phenotyping for this compound Metabolism
| Method | Enzyme/Inhibitor | Result |
|---|---|---|
| Recombinant CYPs | CYP1A2 | Metabolism Rate (pmol/min/pmol CYP) |
| CYP2C9 | To be determined | |
| CYP2C19 | To be determined | |
| CYP2D6 | To be determined | |
| CYP3A4 | To be determined | |
| Chemical Inhibition | Furafylline (CYP1A2) | % Inhibition |
| Sulfaphenazole (CYP2C9) | To be determined | |
| Ticlopidine (CYP2C19) | To be determined | |
| Quinidine (CYP2D6) | To be determined |
| | Ketoconazole (CYP3A4) | To be determined |
Note: Data is to be filled in from experimental results. Steroids are often metabolized by the CYP3A family.
Enzyme Kinetics (Km and Vmax Determination)
This protocol determines the Michaelis-Menten constants (Km and Vmax) for the primary metabolizing enzyme(s) identified in the reaction phenotyping experiments.
Experimental Protocol: Enzyme Kinetics
-
Incubate a range of this compound concentrations (e.g., 0.1 to 50 µM) with HLM or the primary recombinant CYP enzyme.
-
Ensure the incubation time and protein concentration are in the linear range, determined from preliminary experiments.
-
Measure the initial velocity (rate of metabolite formation or substrate depletion) at each substrate concentration.
-
Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Data Presentation
The kinetic parameters should be clearly tabulated.
Table 4: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| Human Liver Microsomes | To be determined | To be determined | To be determined |
| Recombinant CYP3A4 | To be determined | To be determined | To be determined |
Note: This table serves as a template for presenting experimentally derived data.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Postulated metabolic pathway of this compound.
Solid-Phase Extraction of Clostebol Metabolites from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol (B1669245), a synthetic anabolic-androgenic steroid, is a 4-chloro derivative of testosterone. Its use is prohibited in sports and regulated in food-producing animals.[1][2][3] Accurate and reliable detection of Clostebol and its metabolites in urine is crucial for doping control and food safety monitoring. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of these analytes from complex matrices like urine, prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] This application note provides a detailed protocol for the solid-phase extraction of Clostebol metabolites from urine, along with relevant quantitative data and workflow visualizations.
The primary metabolites of Clostebol excreted in urine are often found in conjugated forms (glucuronides and sulfates) and require an enzymatic hydrolysis step for effective extraction and detection.[1][2][5] The main metabolite frequently targeted for screening is 4-chloro-androst-4-en-3α-ol-17-one (M1).[1] Other significant metabolites include 4-chloro-4-androsten-3,17-dione (CLAD), epi-clostebol, and various hydroxylated and reduced forms.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data related to the analysis of Clostebol and its metabolites in urine from various studies. Please note that direct comparisons may be challenging due to variations in methodologies, instrumentation, and the specific metabolites targeted.
| Analyte | Matrix | Extraction Method | Analytical Method | Concentration / Limit of Detection | Reference |
| Clostebol Metabolite (M1) | Human Urine | Liquid-Liquid Extraction | GC-MS | 0.9 – 3.5 ng/mL (after sexual contamination) | [7] |
| Clostebol Metabolites | Bovine Urine | SPE (C18) | ELISA & GC-MS | Concentrations varied in incurred samples | [4][5] |
| Clostebol & Metabolites | Animal Urine | SPE (C18) & LLE | LC-MS/MS | MMPR set at 0.50 µg/L for Clostebol | [2] |
| Clostebol Metabolites | Human Urine | LLE & Direct Injection | LC-QTOF-MS | Long-term metabolite (S1) detected up to 25 days | [6][8] |
MMPR: Minimum Method Performance Requirement
Experimental Protocols
This section details a generalized protocol for the solid-phase extraction of Clostebol metabolites from urine, based on common practices described in the cited literature.[2][4][5]
Sample Pretreatment: Enzymatic Hydrolysis
Since most Clostebol metabolites are excreted as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is necessary to cleave these conjugates and yield the free analytes.[1][2][5]
-
Reagents:
-
Urine sample
-
Phosphate (B84403) buffer (0.8 M, pH 7) or Acetate (B1210297) buffer (pH 5.2)[1][2]
-
β-glucuronidase from E. coli or Helix pomatia juice (containing both β-glucuronidase and arylsulfatase)[1][2][5]
-
Internal Standard (ISTD), e.g., 17α-methyltestosterone[1]
-
-
Procedure:
Solid-Phase Extraction (SPE)
This protocol utilizes C18 SPE cartridges, which are commonly used for the extraction of steroids from aqueous matrices.[2][4][5]
-
Materials:
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[2][4]
-
Loading: After hydrolysis, centrifuge the sample if necessary and load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge to remove interfering substances. This can be a multi-step process:
-
Wash with 2 x 1 mL of 0.2M acetate buffer.[4]
-
Wash with 2 x 5 mL of water.[4]
-
A further wash with a non-polar solvent like 2 mL of hexane (B92381) can be performed after drying the column.[4]
-
-
Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes. This step is critical for efficient elution with organic solvents.[4]
-
Elution: Elute the analytes from the cartridge with 3-5 mL of an appropriate organic solvent, such as ethyl acetate or acetone, into a clean collection tube.[2][4]
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-60°C.[1][2]
-
Reconstitution/Derivatization:
-
For LC-MS/MS analysis, reconstitute the dry residue in a suitable mobile phase.[2]
-
For GC-MS analysis, the dry residue needs to be derivatized to increase the volatility of the analytes. A common derivatizing agent is a mixture of MSTFA/NH4I/2-mercaptoethanol.[1] The derivatization is typically carried out at 70°C for 30 minutes.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of Clostebol metabolites from urine.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Clostebol Acetate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of clostebol (B1669245) acetate (B1210297) and its metabolites from biological matrices, primarily urine, for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Its detection in biological samples is crucial for anti-doping control and forensic toxicology.[1][2] The analysis of clostebol and its metabolites often requires a robust sample preparation procedure to remove interferences from the complex biological matrix and to concentrate the analytes of interest. The primary metabolites of clostebol include 4-chloro-4-androsten-3α-ol-17-one and epi-clostebol.[1][3] In biological fluids like urine, these metabolites are often present as glucuronide or sulfate (B86663) conjugates, necessitating a hydrolysis step prior to extraction.[1][4]
Sample Preparation Methodologies
The choice of sample preparation method depends on the biological matrix, the target analytes (parent drug and/or metabolites), the analytical instrument, and the desired sensitivity. The most common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis of Clostebol Metabolites in Urine
This protocol is adapted from established methods for the screening and confirmation of anabolic steroids in urine.[5]
Objective: To extract, derivatize, and analyze clostebol metabolites in urine using GC-MS.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (0.8 M, pH 7)
-
β-glucuronidase from E. coli
-
Internal Standard (ISTD), e.g., 17α-methyltestosterone (200 ng/mL)
-
Carbonate/bicarbonate buffer (20% w/w)
-
tert-Butyl methyl ether (TBME) or n-pentane
-
Derivatizing agent: MSTFA/NH4I/2-mercaptoethanol (1000:2:6 v/w/v)
-
Centrifuge tubes, mechanical shaker, evaporator (e.g., nitrogen stream), GC-MS system.
Procedure:
-
Hydrolysis:
-
To 2 mL of urine in a centrifuge tube, add 750 μL of phosphate buffer (0.8 M, pH 7).
-
Add 50 μL of β-glucuronidase and 50 μL of the ISTD solution.
-
Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.[5]
-
-
Extraction:
-
After incubation, allow the sample to cool to room temperature.
-
Add 0.5 mL of carbonate/bicarbonate buffer to alkalinize the sample.
-
Add 5 mL of TBME (for screening) or n-pentane (for confirmation) and shake vigorously for 5 minutes.[5]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 μL of the derivatizing mixture (MSTFA/NH4I/2-mercaptoethanol).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[5]
-
-
Analysis:
-
Inject an aliquot (e.g., 2 μL) of the derivatized sample into the GC-MS system.
-
Workflow Diagram:
Caption: LLE workflow for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Clostebol in Urine
This protocol is based on a method developed for the determination of clostebol residues in the urine of slaughter animals.[1][6]
Objective: To extract and purify clostebol and its metabolites from urine using SPE for subsequent LC-MS/MS analysis.
Materials:
-
Urine sample
-
Acetate buffer (2.0 M, pH 5.2)
-
Internal Standard (ISTD), e.g., 17β-CLOS-D3
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
C18 SPE cartridges (500 mg/3 mL)
-
NH2 SPE cartridges (500 mg/3 mL)
-
Methanol (B129727), acetone (B3395972), n-pentane
-
Tris buffer (20 mM, pH 8.5)
-
SPE manifold, evaporator, LC-MS/MS system.
Procedure:
-
Hydrolysis:
-
C18 SPE:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of an acetone/water mixture (45:55, v/v).
-
Elute the analytes with 3 mL of acetone.
-
-
Liquid-Liquid Extraction (Purification):
-
Evaporate the eluate to dryness at 60°C under a nitrogen stream.
-
Reconstitute the residue in 200 μL of methanol and add 2 mL of Tris buffer (pH 8.5).
-
Extract twice with 6 mL of n-pentane.
-
-
NH2 SPE (Purification):
-
Combine the organic layers and evaporate to dryness.
-
Dissolve the residue in 3 mL of acetone and load it onto an NH2 SPE cartridge (pre-conditioned with 5 mL of methanol/water (80:20, v/v)).
-
Collect the eluate.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness at 60°C.
-
Reconstitute the final residue in 200 μL of the mobile phase (e.g., methanol/water, 70:30, v/v).
-
Inject an aliquot into the LC-MS/MS system.[6]
-
Workflow Diagram:
Caption: SPE and LLE workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes performance data for different analytical methods. Note that direct comparison should be made with caution due to variations in matrices, instrumentation, and validation protocols.
| Method | Matrix | Analyte(s) | Recovery (%) | LOD | LOQ | Reference |
| GC-MS/MS | Urine | Clostebol Metabolite (M1) | Not Reported | 0.1 ng/mL | Not Reported | [5] |
| LC-MS/MS | Urine | Clostebol & Metabolites | Not Reported | Not Reported | Not Reported | [1][6] |
| LC-MS/MS | Dried Urine | Clostebol | >70.3% | Not Reported | ≤1.5 ng/mL | [7] |
| ELISA | Bovine Urine | Clostebol & Metabolites | Not Reported | Stated as concentration corresponding to mean of 20 blank samples | Not Reported | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Concluding Remarks
The selection of an appropriate sample preparation protocol is critical for the reliable determination of this compound and its metabolites in biological matrices. For GC-MS analysis, LLE followed by derivatization is a common and effective approach. For LC-MS/MS analysis, a more rigorous clean-up using a combination of SPE and LLE is often employed to achieve high sensitivity and specificity. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of anti-doping and drug metabolism studies. Method validation, including the determination of recovery, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis.
References
- 1. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 7. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Clostebol Acetate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clostebol acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Clostebol acetate, dissolved in an organic solvent, is precipitating when I add it to my aqueous buffer or cell culture medium. What is happening and how can I prevent this?
A1: This common issue, known as "solvent-shifting" precipitation, occurs because this compound is lipophilic and has very low solubility in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment, the compound crashes out of solution.
Troubleshooting Steps:
-
Optimize Stock Solution and Final Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent (see Table 1) to minimize the volume added to your aqueous phase. Aim for the lowest effective concentration of this compound in your experiment to stay below its aqueous solubility limit.
-
Control Final Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution is critical. For most cell-based assays, the final dimethyl sulfoxide (B87167) (DMSO) concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1][2] Always include a vehicle control with the same final solvent concentration in your experiments.
-
Improve Mixing Technique: When adding the stock solution to your aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise into the vortex of the stirring aqueous solution to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This gradual reduction in solvent polarity can help maintain solubility.
Q2: I need to prepare a higher concentration of this compound in an aqueous solution than is achievable with co-solvents alone. What are my options?
A2: For concentrations exceeding the limits of co-solvency, two effective methods are cyclodextrin (B1172386) complexation and nanoparticle formulation.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, forming a water-soluble inclusion complex.[3][4][5]
-
Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can create a stable aqueous dispersion suitable for in vitro studies.
Q3: How do I choose the right solubilization method for my experiment?
A3: The best method depends on your specific experimental requirements.
| Method | Best For | Considerations |
| Co-solvency (e.g., DMSO) | Low concentration in vitro assays, initial screening. | Final solvent concentration must be low to avoid toxicity. May not be suitable for in vivo studies. |
| Cyclodextrin Complexation | Higher concentration aqueous solutions, potentially for in vivo studies. | Requires protocol development and characterization of the complex. The cyclodextrin itself could have biological effects. |
| Nanoparticle Formulation | Controlled release studies, targeted delivery, in vivo applications. | More complex preparation and characterization required. Potential for excipient-related effects. |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | 5.2 mg/L | 25 |
| Dimethyl sulfoxide (DMSO) | up to 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | 20 mg/mL | Not Specified |
Experimental Protocols
Here are detailed methodologies for key solubilization experiments.
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO) for Cell-Based Assays
This protocol describes the preparation of a this compound solution for a typical cell culture experiment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 364.9 g/mol .
-
Dissolve the powder in anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution to achieve the final desired concentration. For a 10 µM working solution with a final DMSO concentration of 0.1%, you can perform a 1:100 intermediate dilution in culture medium, followed by a 1:10 final dilution.
-
Crucially, add the this compound solution to the culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid inclusion complex that can be dissolved in aqueous solutions to achieve higher concentrations of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point for steroids.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD to form a paste.
-
Gradually add the weighed this compound to the paste while continuously triturating (grinding) for 30-60 minutes. The mixture should remain a paste.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
-
Solubility Testing:
-
The resulting powder can be dissolved in your desired aqueous buffer. Perform solubility studies to determine the maximum achievable concentration.
-
Protocol 3: Laboratory-Scale Preparation of this compound Nanoparticles (Solvent Evaporation Method)
This protocol provides a general procedure for creating drug-loaded nanoparticles. The choice of polymer and surfactant may require optimization.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
Procedure:
-
Prepare the Organic Phase:
-
Dissolve a known amount of this compound and PLGA in a volatile organic solvent like dichloromethane.
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant.
-
Visualizations
Androgen Receptor Signaling Pathway
This compound, as a synthetic anabolic-androgenic steroid, exerts its biological effects through the androgen receptor signaling pathway.
Caption: Canonical Androgen Receptor Signaling Pathway for this compound.
Troubleshooting Workflow for Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 5. humapub.com [humapub.com]
- 6. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Detection of Clostebol Acetate in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Clostebol (B1669245) acetate (B1210297) and its metabolites in urine.
Frequently Asked Questions (FAQs)
Q1: Why can't I detect the parent Clostebol acetate compound in urine samples?
A1: this compound is extensively metabolized in the body, and the parent compound is rarely excreted in urine.[1] Analytical methods should, therefore, target the detection of its metabolites. The most commonly targeted metabolite is 4-chloro-androst-4-en-3α-ol-17-one (M1), which is typically excreted as a glucuronide conjugate.[2][3][4][5]
Q2: What are the most sensitive analytical techniques for Clostebol metabolite detection?
A2: Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for their high sensitivity and specificity.[2][6][7] While both are effective, LC-MS/MS has the advantage of being able to directly analyze phase II metabolites (glucuronide and sulfate (B86663) conjugates) without derivatization, which can improve workflow efficiency.[4][8] The use of more sensitive instrumentation has led to an increase in the detection of Clostebol.[2][5]
Q3: Is derivatization always necessary for the analysis of Clostebol metabolites?
A3: Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of the steroid metabolites.[9] A common method is the formation of trimethylsilyl (B98337) (TMS) derivatives.[2] For LC-MS/MS analysis, derivatization is not typically required, as this technique can directly analyze the metabolites in their native form.[10]
Q4: What are the key steps in sample preparation to ensure high sensitivity?
A4: A robust sample preparation protocol is critical for achieving low detection limits. The key steps include:
-
Enzymatic Hydrolysis: To cleave the conjugated metabolites, making them amenable to extraction and analysis. Beta-glucuronidase from E. coli or Helix pomatia is commonly used.[2][6][11]
-
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analytes. C18 cartridges are frequently employed for this purpose.[1][6][12]
-
Liquid-Liquid Extraction (LLE): Can be used as an alternative or in conjunction with SPE for further purification.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of metabolites | Incomplete enzymatic hydrolysis. | Optimize hydrolysis conditions: check enzyme activity, pH of the buffer (typically around 7.0 for β-glucuronidase from E. coli), incubation time (e.g., 1 hour at 55°C), and temperature.[2] |
| Inefficient extraction from the urine matrix. | Ensure proper conditioning and equilibration of the SPE column. Evaluate different solvents for LLE to improve extraction efficiency. Consider using a combination of SPE and LLE. | |
| Degradation of analytes. | Ensure samples are stored properly (frozen at -20°C).[2][8] Minimize the time samples are at room temperature during preparation. | |
| High background noise or interfering peaks in chromatogram | Insufficient sample cleanup. | Optimize the wash steps during SPE.[1] Consider using a different type of SPE sorbent (e.g., NH2) for further cleanup after initial C18 extraction.[6][12] |
| Matrix effects in MS detection. | Use an internal standard to compensate for matrix effects.[2] Dilute the final extract if signal suppression is observed. Employ a divert valve on the LC system to discard early-eluting, unretained components. | |
| Poor peak shape in GC-MS analysis | Incomplete derivatization. | Ensure the derivatization reagent (e.g., MSTFA/NH4I/2-mercaptoethanol) is fresh and the reaction is carried out under anhydrous conditions.[2] Optimize derivatization time and temperature (e.g., 30 minutes at 70°C).[2] |
| Active sites in the GC system. | Deactivate the GC inlet liner and column by silylation. Use a fresh, high-quality capillary column. | |
| Inconsistent quantification results | Variability in sample preparation. | Use an internal standard (e.g., 17α-methyltestosterone) added at the beginning of the sample preparation process to account for variations in extraction and derivatization.[2] |
| Calibration curve issues. | Prepare calibration standards in a matrix that closely matches the samples (e.g., blank urine) to account for matrix effects. Ensure the calibration range covers the expected concentrations of the analytes. |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of Clostebol Metabolites
This protocol is based on a widely used method for the detection of anabolic androgenic steroids in urine.[2]
-
Sample Preparation:
-
To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7), 50 µL of β-glucuronidase from E. coli, and 50 µL of an internal standard (e.g., 17α-methyltestosterone at 200 ng/mL).[2]
-
Incubate the mixture for 1 hour at 55°C to achieve enzymatic hydrolysis.[2]
-
Alkalinize the sample by adding 0.5 mL of carbonate/bicarbonate buffer (20% w/w).[2]
-
Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.[2]
-
Centrifuge and transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[2]
-
-
Derivatization:
-
GC-MS/MS Analysis:
-
Inject 2 µL of the derivatized extract into the GC-MS/MS system.[2]
-
Use a suitable capillary column (e.g., HP1MS, 17 m, 0.2 mm i.d., 0.11 µm film thickness).[2]
-
Employ an appropriate temperature program to separate the metabolites.[2]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Protocol 2: LC-MS/MS Analysis of Clostebol Metabolites
This protocol outlines a method for the direct analysis of Clostebol metabolites, including sulfate conjugates.[6][8]
-
Sample Preparation:
-
To 5 mL of urine, add 5 mL of acetate buffer (pH 5.2) and an internal standard.[6]
-
Perform enzymatic hydrolysis with Helix pomatia juice to cleave both glucuronide and sulfate conjugates.[6][11]
-
Apply the hydrolyzed sample to a C18 SPE column pre-conditioned with methanol (B129727) and water.[6][12]
-
Wash the column with water and then a water/methanol mixture to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8]
-
Operate the mass spectrometer in electrospray ionization (ESI) mode, acquiring data in both positive and negative ion modes to detect a wider range of metabolites.[8] Use MRM for targeted quantification.
-
Visualizations
Caption: Workflow for GC-MS/MS analysis of Clostebol metabolites.
Caption: Workflow for LC-MS/MS analysis of Clostebol metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Frontiers | Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing this compound, to a pet dog [frontiersin.org]
- 4. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 5. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dried Urine Microsampling Coupled to Liquid Chromatography—Tandem Mass Spectrometry (LC–MS/MS) for the Analysis of Unconjugated Anabolic Androgenic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Clostebol Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Clostebol (B1669245) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Clostebol acetate?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound and its metabolites, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. In the context of this compound analysis, matrix effects can lead to underestimation or overestimation of its concentration, impacting the reliability of results in research and clinical settings.
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: Which sample types are most prone to matrix effects when analyzing this compound?
A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound, these include:
-
Urine: A common matrix for monitoring Clostebol and its metabolites, containing a high concentration of salts, urea, and other endogenous compounds.[1][2][3]
-
Plasma and Serum: Rich in proteins and phospholipids (B1166683) that can cause significant ion suppression.
-
Hair: While a useful matrix for long-term exposure monitoring, it requires extensive cleanup to remove external contaminants and matrix components.
-
Tissue homogenates: These are complex matrices that require significant sample preparation to remove interfering substances.
Q4: How can I quantify the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A matrix effect is generally considered acceptable if it falls within the range of 85-115%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Ion Suppression | Co-elution of endogenous matrix components (e.g., phospholipids, salts). | Optimize Sample Preparation: • Implement a more rigorous Solid-Phase Extraction (SPE) protocol with appropriate wash steps. Mixed-mode SPE can be particularly effective.[4] • Utilize Liquid-Liquid Extraction (LLE) to partition this compound into an organic solvent, leaving polar interferences behind.Improve Chromatographic Separation: • Adjust the gradient profile to better separate this compound from the suppression zone. • Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): • A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification. |
| Significant Ion Enhancement | Co-eluting compounds that improve the ionization efficiency of this compound. | Improve Chromatographic Separation: • As with ion suppression, optimizing the chromatographic method to resolve the analyte from the enhancing compounds is crucial.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): • A SIL-IS will also be subject to ion enhancement, thereby correcting for the effect. |
| Poor Reproducibility (High %CV) | Inconsistent sample preparation or variable matrix effects between different sample lots. | Standardize Sample Preparation: • Automate the sample preparation process if possible to improve consistency. • Ensure thorough mixing and consistent timing for all extraction steps.Evaluate Matrix Lot Variability: • Test multiple batches of blank matrix to assess the consistency of the matrix effect.Implement a Robust Internal Standard Strategy: • The use of a SIL-IS is highly recommended to correct for variations in matrix effects and sample preparation. |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, or insufficient column equilibration. | Prepare Fresh Mobile Phase: • Ensure accurate composition and proper degassing.Column Care: • Use a guard column to protect the analytical column from contaminants. • Flush the column according to the manufacturer's recommendations.Ensure Adequate Equilibration: • Allow sufficient time for the column to equilibrate to the initial mobile phase conditions between injections. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical in minimizing matrix effects. Below is a summary of common techniques with their expected performance for this compound analysis.
| Sample Preparation Technique | Principle | Expected Matrix Effect Reduction for Steroids | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) or acid is added to precipitate proteins. | Low to Moderate | Fast, simple, and inexpensive. | Non-selective, often results in significant matrix effects from remaining phospholipids and other small molecules.[4] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Moderate to High | Can provide cleaner extracts than PPT by removing polar interferences. | Can be labor-intensive, may have lower recovery for more polar metabolites, and uses larger volumes of organic solvents.[4] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | High | Highly selective, provides clean extracts, and can concentrate the analyte.[1][2][3] | More complex method development, can be more expensive than PPT or LLE. |
| Mixed-Mode SPE | Utilizes two or more retention mechanisms (e.g., reversed-phase and ion-exchange) for enhanced selectivity. | Very High | Provides the cleanest extracts by removing a wider range of interferences.[4] | Requires more complex method development. |
Note: The expected matrix effect reduction is a qualitative assessment based on general principles of steroid analysis. Quantitative data for this compound specifically is limited in comparative studies. The effectiveness of each technique is highly dependent on the specific protocol and the complexity of the matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Clostebol Metabolites in Urine
This protocol is adapted from a method for the analysis of Clostebol metabolites in urine.
-
Sample Hydrolysis:
-
To 2 mL of urine, add 750 µL of 0.8 M phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Add an appropriate internal standard (e.g., 17α-methyltestosterone).
-
Incubate the mixture for 1 hour at 55°C.
-
-
Extraction:
-
Alkalinize the sample by adding 0.5 mL of 20% w/w carbonate/bicarbonate buffer.
-
Add 5 mL of tert-butyl methyl ether (TBME) and shake for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol (B129727):water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Clostebol Metabolites in Urine
This protocol is a combined SPE and LLE method for comprehensive analysis.[1][2][3]
-
Sample Hydrolysis:
-
Follow the same hydrolysis procedure as in Protocol 1.
-
-
Initial LLE:
-
Perform the LLE with TBME as described in Protocol 1. Collect the organic layer.
-
-
SPE of Aqueous Layer (for sulfated metabolites):
-
Pass the remaining aqueous phase through a C18 SPE cartridge (pre-conditioned with methanol and water).
-
Wash the cartridge with water.
-
Elute the retained compounds with 2 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Combined Extract Processing:
-
Combine the dried residues from the LLE and SPE steps.
-
Proceed with derivatization if using GC-MS or reconstitute for LC-MS/MS analysis as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for poor LC-MS/MS results.
References
- 1. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Clostebol Acetate in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clostebol (B1669245) acetate (B1210297). This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is clostebol acetate and why is its stability in biological samples a concern?
A1: this compound is a synthetic anabolic-androgenic steroid.[1] Its stability in biological matrices such as urine, blood, and plasma is crucial for accurate quantification in various applications, including clinical diagnostics, forensic toxicology, and anti-doping analysis. Degradation of the analyte can lead to underestimation of its concentration, potentially resulting in false-negative results or inaccurate pharmacokinetic profiling.
Q2: What are the main metabolites of this compound found in biological samples?
A2: this compound is extensively metabolized in the body. The primary metabolites identified in urine include 4-chloro-4-androsten-3α-ol-17-one (the key metabolite for doping control, often referred to as M1), epi-clostebol, and 4-chloro-4-androsten-3,17-dione.[2] Metabolites are often excreted as glucuronide and sulfate (B86663) conjugates.[1][3] The metabolic profile can vary depending on the route of administration (oral vs. transdermal).[4]
Q3: What are the recommended analytical methods for detecting this compound and its metabolites?
A3: The most common and reliable methods for the detection and quantification of this compound and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These techniques offer high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological samples.
Q4: What are the general guidelines for storing biological samples intended for this compound analysis?
A4: For long-term storage, it is recommended to keep biological samples such as urine, plasma, and serum frozen at -20°C or, preferably, -80°C in tightly sealed containers.[5] For short-term storage, refrigeration at 4°C is acceptable.[5] It is crucial to minimize freeze-thaw cycles as they can lead to degradation of the analytes.[6] Hair samples, however, are stable and can be stored at room temperature.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Sample Degradation: Improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles) may have led to the breakdown of the analyte. | Review sample handling and storage procedures. Ensure samples are stored at -20°C or -80°C immediately after collection and that freeze-thaw cycles are minimized. For future studies, conduct a stability study under your specific laboratory conditions. |
| Inefficient Extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for this compound and its metabolites from the specific biological matrix. | Optimize the extraction method. This may involve adjusting the pH of the sample, using a different SPE sorbent, or changing the extraction solvent system. | |
| Inconsistent results between replicate samples | Sample Inhomogeneity: If the sample was not properly mixed before aliquoting, the concentration of the analyte may vary between replicates. | Ensure thorough mixing of the sample (e.g., vortexing) before taking an aliquot for analysis. |
| Instrumental Variability: Fluctuations in the performance of the GC-MS or LC-MS/MS system can lead to inconsistent results. | Perform regular instrument maintenance and calibration. Use an appropriate internal standard to correct for instrumental variability. | |
| Presence of unexpected peaks or interferences | Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[2] | Employ a more rigorous sample clean-up procedure. Consider using a different ionization technique or modifying the chromatographic conditions to separate the interfering peaks from the analyte of interest. |
| Contamination: The sample may have been contaminated during collection, handling, or analysis. | Review all steps of the experimental workflow for potential sources of contamination. Use clean collection containers, disposable labware, and high-purity solvents. | |
| Difficulty in detecting metabolites | Incomplete Hydrolysis: If analyzing for conjugated metabolites, the enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be incomplete. | Optimize the hydrolysis conditions, including enzyme concentration, incubation time, temperature, and pH. The use of enzymes from sources like Helix pomatia is common.[2] |
| Metabolite Instability: Some metabolites may be less stable than the parent compound. | Handle and process samples promptly after collection. Store them at ultra-low temperatures (-80°C) if analysis is not performed immediately. |
Stability of this compound in Biological Samples
While specific public data on the degradation kinetics of this compound is limited, the following tables provide a generalized guide based on the stability of other anabolic steroids. It is imperative for each laboratory to perform its own validation studies to determine the precise stability of this compound under their specific experimental and storage conditions.
Table 1: Generalized Short-Term Stability of this compound in Urine and Plasma
| Storage Temperature | Time | Urine | Plasma/Serum |
| Room Temperature (~22°C) | 24 hours | Potential for significant degradation | Significant degradation likely |
| Refrigerated (4°C) | 72 hours | Generally stable | Generally stable |
| Frozen (-20°C) | 1 week | Stable | Stable |
Table 2: Generalized Long-Term Stability of this compound in Urine and Plasma
| Storage Temperature | Time | Urine | Plasma/Serum |
| Frozen (-20°C) | 3 months | Generally stable, but validation is critical | Generally stable, but validation is critical |
| Ultra-low Temperature (-80°C) | > 1 year | Considered stable | Considered stable |
Note: The stability of metabolites may differ from that of the parent compound. It is also known that the urinary matrix itself can influence the stability of analytes.[7]
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Urine using LC-MS/MS
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of ethyl acetate and methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Protocol 2: Extraction of this compound from Hair using LC-MS/MS
This protocol is a general guideline and may require optimization.
-
Sample Decontamination:
-
Wash the hair sample with a solvent such as dichloromethane (B109758) to remove external contaminants.[4]
-
-
Extraction:
-
Centrifugation and Evaporation:
-
Centrifuge the sample to pellet the hair fragments.
-
Transfer the supernatant to a clean tube and evaporate to dryness.[4]
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in a suitable solvent.
-
Inject an aliquot into the LC-MS/MS system.[4]
-
Visualizations
Caption: Experimental workflows for the analysis of this compound in urine and hair samples.
Caption: A logical workflow for troubleshooting inconsistent results in this compound analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 5. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aphl.org [aphl.org]
- 7. Results of stability studies with doping agents in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clostebol Acetate Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Clostebol acetate (B1210297).
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during the synthesis and purification of Clostebol acetate.
Synthesis Troubleshooting
Issue 1: Low Yield in Direct Chlorination of Testosterone (B1683101) Acetate
-
Question: My direct chlorination of testosterone acetate is resulting in a low yield of this compound. What are the possible causes and solutions?
-
Answer: Low yields in this reaction are often linked to several factors:
-
Inefficient Chlorinating Agent: The choice and quality of the chlorinating agent are critical. Ensure you are using a high-purity reagent. Thionyl chloride (SOCl₂) is often favored for its efficiency.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled, typically between 0-25°C, to prevent over-chlorination or decomposition of the starting material and product.[1]
-
Presence of Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Inadequate Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Issue 2: Formation of Side Products in Synthesis
-
Question: I am observing significant side product formation in my synthesis of this compound. How can I minimize this?
-
Answer: Side product formation is a common challenge. Here are some strategies to minimize it:
-
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination, which can lead to di-chlorinated and other undesired byproducts.
-
Reaction Temperature: Maintaining the optimal temperature range is crucial to prevent side reactions.
-
Choice of Synthesis Route: The synthesis route via epoxidation of testosterone acetate followed by ring-opening with a chlorine source can sometimes offer better control and fewer side products compared to direct chlorination.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the steroid core, which can lead to byproducts like 4-chloroandrost-4-en-3,17-dione.
-
Purification Troubleshooting
Issue 1: Difficulty in Crystallizing this compound from Methanol (B129727)
-
Question: I am having trouble inducing crystallization of this compound from methanol, or the product is "oiling out." What should I do?
-
Answer: Crystallization issues can be resolved by addressing the following:
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate some of the methanol to increase the concentration of the product.
-
Purity of the Crude Product: If the crude product contains a high level of impurities, it can inhibit crystallization. Consider a pre-purification step, such as column chromatography, to remove some of the impurities.
-
Cooling Rate: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature and then transfer it to a colder environment (e.g., a refrigerator or freezer).
-
Seeding: Introduce a small crystal of pure this compound to the solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.
-
Issue 2: Low Purity of this compound After Crystallization
-
Question: The purity of my this compound is still low after crystallization from methanol. How can I improve it?
-
Answer: If the purity remains low, consider these steps:
-
Recrystallization: Perform a second crystallization. Dissolve the crystals in a minimal amount of hot methanol and allow them to recrystallize slowly.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold methanol to remove any residual mother liquor containing impurities.
-
Solvent Choice: While methanol is commonly used, you could explore other solvent systems or solvent pairs for crystallization to improve selectivity.
-
Alternative Purification: If crystallization is insufficient, column chromatography using silica (B1680970) gel is an effective method for purifying this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Direct Chlorination: This involves the direct chlorination of testosterone acetate at the C4 position using a chlorinating agent like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorine gas (Cl₂).[1]
-
Epoxidation Route: This is a two-step process that involves the epoxidation of testosterone acetate to form the 4,5-epoxide intermediate, followed by ring-opening with a chlorine source (e.g., HCl) to introduce the chlorine atom at the C4 position.[2][3]
Q2: What is the recommended solvent for the crystallization of this compound?
A2: Methanol is the most commonly cited and effective solvent for the selective crystallization of this compound.[2]
Q3: What are the expected yields for the synthesis of this compound?
A3: The yield can vary depending on the chosen synthetic route and the chlorinating agent used. For the direct chlorination method, yields can range from 65% to 78%.[1] The epoxidation route can also provide good yields.
Q4: What analytical techniques are used to determine the purity of this compound?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction can be used for structural confirmation and to ensure high purity.
Q5: What are some common impurities found in this compound synthesis?
A5: Common impurities can include unreacted testosterone acetate, over-chlorinated byproducts, and oxidation products such as 4-chloroandrost-4-en-3,17-dione. The specific impurity profile can depend on the synthetic route and reaction conditions.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Direct Chlorination of Testosterone Acetate
| Chlorinating Agent | Reaction Time (hours) | Yield (%) | Purity (%) |
| Phosphorus Pentachloride (PCl₅) | 4–6 | 72 | 95 |
| Thionyl Chloride (SOCl₂) | 2–3 | 78 | 97 |
| Chlorine Gas (Cl₂) | 1–2 | 65 | 90 |
Data adapted from comparative studies.[1]
Table 2: Typical Parameters for Crystallization of this compound
| Parameter | Value |
| Solvent | Methanol |
| Cooling Temperature | 20–25°C followed by further cooling |
| Crystallization Time | 24–48 hours |
| Expected Purity | ≥99% |
Data based on typical laboratory procedures.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve testosterone acetate in a suitable anhydrous solvent such as dichloromethane (B109758) or chloroform.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution while stirring. Maintain the temperature below 5°C during the addition.
-
Reaction: Allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Synthesis of this compound via Epoxidation
Step 1: Epoxidation of Testosterone Acetate
-
Reaction Setup: Dissolve testosterone acetate in a suitable solvent like dichloromethane in a round-bottom flask.
-
Addition of Oxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC until the starting material is consumed.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,5-epoxytestosterone acetate.
Step 2: Ring-Opening of the Epoxide
-
Reaction Setup: Dissolve the crude epoxide from the previous step in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.
-
Addition of HCl: Bubble hydrogen chloride gas through the solution or add a concentrated solution of HCl in a suitable solvent.
-
Reaction: Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
Protocol 3: Purification of this compound by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) or a freezer (-20°C) for 24-48 hours to facilitate complete crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Direct Chlorination Synthesis Workflow for this compound.
Caption: Epoxidation-Based Synthesis Workflow for this compound.
Caption: Purification Workflow for this compound via Crystallization.
Caption: Troubleshooting Decision Tree for Low Purity after Crystallization.
References
Technical Support Center: Optimizing Enzymatic Hydrolysis for Clostebol Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of Clostebol (B1669245) metabolites for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the main conjugated metabolites of Clostebol and why is hydrolysis necessary for their analysis?
A1: Clostebol undergoes extensive phase II metabolism, resulting in the formation of glucuronide and sulfate (B86663) conjugates to increase their water solubility for excretion. The primary metabolite is 4-chloro-androst-4-en-3α-ol-17-one (M1), which is mainly excreted as a glucuronide[1][2]. Other metabolites, including M2, M3, M4, and M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one), are also formed, with some being predominantly sulfate conjugates[1][2]. For analytical methods like gas chromatography-mass spectrometry (GC-MS), hydrolysis is essential to cleave these conjugate groups and convert the metabolites back to their free form, which are more amenable to extraction and derivatization[3]. While direct detection of intact conjugates by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is possible, hydrolysis-based methods are still widely used[4][5][6].
Q2: Which enzymes are recommended for the hydrolysis of Clostebol metabolites?
A2: The choice of enzyme depends on the target conjugates.
-
β-Glucuronidase: For the hydrolysis of glucuronide conjugates, such as the main metabolite M1, β-glucuronidase from Escherichia coli (E. coli) is highly specific and widely used[3][7].
-
Arylsulfatase and β-Glucuronidase Preparations: To hydrolyze both glucuronide and sulfate conjugates, a dual-enzyme preparation is often employed. Preparations from Helix pomatia contain both β-glucuronidase and arylsulfatase activity[3][8]. However, these preparations may contain impurities that can lead to unwanted side reactions[3][9][10].
-
Recombinant Enzymes: Using a mix of recombinant β-glucuronidase and sulfatase can be an effective alternative to minimize side reactions[10].
Q3: What are the key parameters to optimize for efficient enzymatic hydrolysis?
A3: The efficiency of enzymatic hydrolysis is influenced by several factors:
-
pH: Enzymes have optimal pH ranges for their activity. For instance, the β-glucuronidase from Helix pomatia has an optimal pH between 4.5 and 5.0, while its sulfatase activity is higher at a pH greater than 6.2[3]. E. coli β-glucuronidase is typically used at a pH of 6.0 to 6.5[7].
-
Temperature: The reaction temperature affects the rate of hydrolysis. A common temperature for hydrolysis is 55°C[1][8].
-
Incubation Time: The duration of the incubation needs to be sufficient for complete hydrolysis. This can range from 1 hour to overnight[1][9][11].
-
Enzyme Concentration: The amount of enzyme used should be adequate to fully hydrolyze the conjugates present in the sample[3].
Troubleshooting Guide
Problem 1: Incomplete hydrolysis of Clostebol metabolites, leading to low recovery.
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify and adjust the pH of the reaction mixture to match the optimal pH of the enzyme being used. For dual-enzyme systems like Helix pomatia, a compromise pH may be necessary, or a sequential hydrolysis at different pH values could be considered. For example, the optimal pH for β-glucuronidase from H. pomatia is 4.5-5.0, while for its sulfatase activity, it is >6.2[3]. |
| Insufficient Incubation Time or Temperature | Increase the incubation time or temperature within the enzyme's stable range. A typical condition is incubation at 55°C for 70 minutes[8]. However, for some steroid conjugates, longer incubation times (e.g., 20 hours) might be necessary[11]. |
| Inadequate Enzyme Concentration | Increase the concentration of the enzyme. The amount of enzyme required can depend on the concentration of the steroid conjugates in the sample[3]. |
| Enzyme Inhibition | The urine matrix can contain inhibitors of β-glucuronidase[12]. Consider a sample cleanup step before hydrolysis or diluting the sample. |
| Presence of Sulfate Conjugates | If using only β-glucuronidase, sulfate conjugates will not be hydrolyzed. Use an enzyme preparation with both β-glucuronidase and arylsulfatase activity, or perform a subsequent chemical hydrolysis step like solvolysis for the sulfate conjugates[13]. |
Problem 2: Artifact formation or conversion of metabolites during hydrolysis.
| Possible Cause | Suggested Solution |
| Enzyme Impurities | Crude enzyme preparations, particularly from Helix pomatia, can contain other enzymes that may cause steroid conversion[3][9][10]. For example, a 3β-hydroxysteroid:NAD oxidoreductase in H. pomatia can lead to the formation of other steroid compounds[3]. |
| Use a more purified enzyme preparation, such as recombinant enzymes or β-glucuronidase from E. coli, which is highly specific for glucuronides[3]. | |
| Harsh Hydrolysis Conditions | High temperatures or extreme pH values can lead to the degradation of the target analytes. |
| Optimize the hydrolysis conditions to be as mild as possible while still achieving complete hydrolysis. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Glucuronide-Conjugated Clostebol Metabolites
This protocol is optimized for the hydrolysis of glucuronide conjugates using β-glucuronidase from E. coli.
-
Sample Preparation: To 1 mL of urine, add an internal standard.
-
Buffering: Add 1 mL of 0.8 M phosphate (B84403) buffer to adjust the pH to 6.4[8].
-
Enzyme Addition: Add a sufficient amount of β-glucuronidase from E. coli (e.g., as recommended by the supplier).
-
Incubation: Incubate the mixture at 55°C for 70 minutes[8].
-
Extraction: Proceed with liquid-liquid extraction or solid-phase extraction.
Protocol 2: Simultaneous Hydrolysis of Glucuronide and Sulfate Conjugates
This protocol uses a dual-enzyme system for the hydrolysis of both types of conjugates.
-
Sample Preparation: To 5 mL of urine, add an internal standard.
-
Buffering: Adjust the pH to 5.2 by adding 5 mL of acetate (B1210297) buffer[14].
-
Enzyme Addition: Add an enzyme preparation containing both β-glucuronidase and arylsulfatase activity (e.g., from Helix pomatia).
-
Incubation: Incubate the mixture at 52°C for 2 hours[9].
-
Extraction: Proceed with further sample cleanup and extraction.
Data Presentation
Table 1: Comparison of Optimal Conditions for Different Enzyme Preparations for Steroid Metabolite Hydrolysis
| Enzyme Source | Target Conjugate(s) | Optimal pH | Optimal Temperature (°C) | Incubation Time | Reference |
| E. coli | Glucuronides | 6.0 - 6.5 | 37 - 55 | 15 min - 70 min | [7][8] |
| Helix pomatia | Glucuronides & Sulfates | 4.5 - 5.2 (for β-glucuronidase) >6.2 (for sulfatase) | 37 - 52 | 1 - 2 hours | [3][9] |
| Abalone Entrails | Glucuronides & Sulfates | 5.2 | 42 | 20 hours | [11][15] |
Visualizations
Caption: Workflow for Clostebol metabolite analysis.
Caption: Troubleshooting logic for low metabolite recovery.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Anabolic Steroid Metabolites in Equine Urine using Liquid Chromatography - Mass Spectrometry [escholarship.org]
- 6. wada-ama.org [wada-ama.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositori.upf.edu [repositori.upf.edu]
- 13. Optimised deconjugation of androgenic steroid conjugates in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mitigating Interday Variability in Clostebol Acetate Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interday variability in clostebol (B1669245) acetate (B1210297) assays?
A1: Interday variability in clostebol acetate assays can arise from multiple factors throughout the analytical process. These include:
-
Analyst-to-analyst differences: Variations in sample preparation techniques and instrument operation.
-
Instrument performance: Fluctuations in the sensitivity of the mass spectrometer and the resolution of the chromatography.
-
Reagent and standard stability: Degradation of stock solutions, working solutions, and internal standards over time.
-
Environmental conditions: Changes in laboratory temperature and humidity.
-
Matrix effects: Inconsistent ion suppression or enhancement from complex biological samples, which can affect the accuracy of quantification.[1]
Q2: How critical is the storage and handling of this compound standards?
A2: The proper storage and handling of steroid standards are crucial for maintaining assay accuracy and precision.[2] Stock standard solutions of this compound and its internal standard should be prepared in a suitable solvent, such as methanol (B129727), and stored at -20°C in dark vials to prevent photodegradation.[3] Whenever possible, certified reference materials should be used to ensure the traceability and comparability of results.[2]
Q3: Can the choice of analytical technique influence interday variability?
A3: Yes, the analytical method plays a significant role. Immunoassays, for instance, are susceptible to cross-reactivity with structurally similar steroids, which can introduce significant variability and inaccuracy.[2][4][5] For quantitative analysis of this compound, more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are generally preferred due to their higher selectivity and sensitivity.[6][7]
Q4: What are acceptable levels of interday precision for a validated this compound assay?
A4: According to bioanalytical method validation guidelines, the inter-day precision, which is expressed as the coefficient of variation (CV%), should generally be within ±15% for all concentration levels. For the lower limit of quantification (LLOQ), a slightly wider range of ±20% is often considered acceptable.[3]
Troubleshooting Guide
Issue 1: High Coefficient of Variation (CV%) in Quality Control (QC) Samples Across Batches
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | To minimize manual pipetting errors, ensure the consistent execution of the sample preparation protocol. If available, use automated liquid handlers. It is also important to review and standardize the extraction procedure, including solvent volumes, vortexing times, and evaporation steps. |
| Degradation of Standards or Reagents | For each analytical batch, prepare fresh working solutions of this compound and the internal standard from stock solutions. The stability of stock solutions should be verified and they should be stored under recommended conditions, which are typically at -20°C and protected from light.[3][8] |
| Instrument Performance Fluctuation | Perform daily system suitability tests to monitor the sensitivity, peak shape, and resolution of the analytical column and the mass spectrometer. Keep an eye out for any drifts in retention time or ion intensity. |
| Variable Matrix Effects | Evaluate matrix effects by comparing the analyte's response in the presence and absence of the matrix. If the effect is significant, optimize the sample clean-up procedure to remove interfering substances. The use of a stable isotope-labeled internal standard can also help to compensate for matrix-induced variations. |
Issue 2: Shifting Retention Times for this compound and/or Internal Standard
| Possible Cause | Recommended Action |
| Column Degradation | Check the performance of the column by injecting a standard solution. If the peak shape is poor or the retention time has significantly shifted, the column should be replaced. |
| Changes in Mobile Phase Composition | Prepare a fresh mobile phase for each batch, ensuring accurate measurement of all components. The mobile phase should be degassed to prevent the formation of bubbles. |
| Inconsistent Column Temperature | Ensure that the column oven is maintaining a stable and consistent temperature throughout the entire analytical run. |
| Air Bubbles in the System | To remove any trapped air bubbles, purge the pump and lines. |
Issue 3: Inconsistent Peak Areas or Poor Peak Shape
| Possible Cause | Recommended Action |
| Sample Injection Issues | Check the autosampler for any leaks or blockages and ensure that the injection volume is consistent. |
| Contamination in the LC-MS/MS System | Clean the ion source and sample cone. To remove any contaminants, perform a system flush with appropriate solvents. |
| Improper Sample Reconstitution | Before injection, ensure that the dried extract is completely redissolved in the reconstitution solvent. To remove any particulate matter, vortex and centrifuge the samples. |
Quantitative Data Summary
The following table presents the inter-day precision data from a validated UHPLC-MS/MS method for the analysis of clostebol and this compound in hair samples.
| Analyte | Spiked Concentration (pg/mg) | Inter-day Precision (CV%) |
| Clostebol | 1 | 30% |
| 25 | <15% | |
| 100 | <15% | |
| This compound | 1 | <15% |
| 25 | <15% | |
| 100 | <15% | |
| Data from Salomone et al. (2018).[3] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Hair by UHPLC-MS/MS
This protocol is a generalized procedure based on the methodology described in the literature.[3][9]
-
Decontamination: To remove external contaminants, wash approximately 30-100 mg of finely cut hair twice with dichloromethane (B109758) (5 mL for 2 minutes each).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as testosterone-d3, to the decontaminated hair sample.
-
Extraction: Add 1 mL of methanol and place the sample in an ultrasonic bath for 90 minutes at room temperature for extraction.
-
Centrifugation: Centrifuge the sample to pellet the hair matrix.
-
Evaporation: Transfer the methanolic supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 30 µL of methanol.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a general protocol based on typical methods for steroid analysis.[7][10]
-
LC System: A UHPLC system equipped with a C18 column (e.g., Poroshell 120 EC-C18).[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water. Additives such as formic acid or ammonium (B1175870) formate (B1220265) may be used to improve ionization.[7][10]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant column temperature, for instance, at 40°C.[7]
-
Injection Volume: Typically between 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Monitor specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
Diagrams
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for high interday variability.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Rapidity and Precision of Steroid Hormone Measurement [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. frontiersin.org [frontiersin.org]
- 10. Optimization and validation of a liquid chromatography tandem mass spectrometry (LC/MSn) method for analysis of cortico… [ouci.dntb.gov.ua]
Addressing contamination issues in Clostebol acetate trace analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the trace analysis of Clostebol (B1669245) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Clostebol acetate contamination in laboratory samples?
A1: Contamination in this compound trace analysis can originate from various sources. In anti-doping contexts, unintentional exposure is a significant concern. Documented sources include:
-
Transdermal Contact: Direct skin-to-skin contact with an individual who has used a topical product containing this compound, such as creams or sprays, can lead to detectable levels of its metabolites in urine.[1][2][3][4]
-
Contaminated Products: The use of dietary supplements adulterated with anabolic androgenic steroids (AAS) is a known source of inadvertent doping.[4]
-
Environmental Exposure: Contact with treated animals, for instance, a pet being administered a spray containing this compound, has been reported as a cause of positive tests.[5][6]
-
Sexual Intercourse: Transfer of this compound from a partner using a topical preparation has been shown to result in positive findings.[4][7][8]
In a laboratory setting, cross-contamination can occur through shared glassware, autosampler vials, or a contaminated workspace. It is crucial to maintain a clean environment and follow strict protocols to prevent carryover between samples.[9][10][11]
Q2: What are the typical urinary concentrations of Clostebol metabolites in cases of contamination versus intentional use?
A2: Distinguishing between contamination and intentional doping is a key challenge. The concentration of Clostebol metabolites, particularly 4-chloro-androst-4-en-3α-ol-17-one (M1), in urine is a critical factor.
| Scenario | Typical Urinary Concentration of M1 | Reference |
| Intentional Doping (Transdermal) | Peak concentrations can reach up to 30–40 µg/L (30-40 ng/mL) and remain detectable for over 10 days. | [1][4][6] |
| Intentional Doping (Oral) | A single oral administration of 40 mg of this compound resulted in detectable metabolites. | [2][3] |
| Accidental Contamination (Transdermal Contact) | Generally results in low concentrations, often below 2 ng/mL. In one study of over 40 cases, 77% had concentrations below this level. | [2][3] |
| Accidental Contamination (Sexual Intercourse) | Concentrations are typically near the limit of detection, ranging from 0.9 to 3.5 ng/mL. | [7] |
| Accidental Contamination (Animal-to-Human Transfer) | A case study reported a urinary concentration of approximately 1.7 ng/mL. | [6] |
Q3: What are the recommended analytical methods for this compound trace analysis?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the detection and quantification of Clostebol and its metabolites.[12][13][14] LC-MS/MS is often favored for its ability to analyze conjugated metabolites directly without derivatization, though it can be susceptible to matrix effects.[15][16]
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS (in animal urine) | LOD: 0.059–291.36 µg/kg, LOQ: 0.081–328.13 µg/kg | 61.28%–116.20% | [2] |
| UHPLC-MS/MS (in hair) | Low pg/mg range | Not specified | [5] |
| GC-MS (general steroid screening) | Not specified | Not specified | [17] |
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active sites in the GC inlet or column: Active sites can cause tailing of polar analytes like steroid metabolites.
-
Column overload: Injecting too much sample can lead to fronting.
-
Improper column installation: A poorly installed column can result in peak distortion.
-
Degraded stationary phase: Over time, the column's stationary phase can degrade, leading to poor peak shape.
Solutions:
-
Deactivate the inlet: Use a silanized liner in the GC inlet to reduce active sites.
-
Optimize injection volume: Reduce the injection volume or dilute the sample.
-
Reinstall the column: Carefully reinstall the column according to the manufacturer's instructions.
-
Condition or replace the column: Condition the column at a high temperature to remove contaminants, or replace it if it is old or severely degraded.
Issue 2: High Background Noise or Ghost Peaks
Possible Causes:
-
Contaminated carrier gas or solvent: Impurities in the gas or solvent can lead to a noisy baseline and ghost peaks.
-
Injector contamination: Septum bleed or residue in the injector can introduce extraneous peaks.
-
Carryover from previous injections: Highly concentrated samples can contaminate the system and appear in subsequent runs.
-
Environmental contamination: Particulates and volatile compounds in the laboratory air can enter the instrument.[9]
Solutions:
-
Use high-purity gases and solvents: Ensure that all gases and solvents are of the appropriate purity for trace analysis.
-
Regularly maintain the injector: Replace the septum and liner regularly.
-
Implement a rigorous cleaning protocol: After analyzing high-concentration samples, run several blank injections with a strong solvent to clean the system.
-
Maintain a clean laboratory environment: Work in a clean, well-ventilated area and keep the instrument away from sources of contamination.[9][10][11][18]
Issue 3: Inaccurate Quantification due to Matrix Effects (LC-MS/MS)
Possible Causes:
-
Ion suppression or enhancement: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analyte, leading to inaccurate results.[1][19]
-
Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.[19][20]
Solutions:
-
Improve sample preparation: Employ more effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[20][21]
-
Optimize chromatographic separation: Adjust the mobile phase composition or gradient to better separate the analyte from matrix components.[19]
-
Use a stable isotope-labeled internal standard: A co-eluting internal standard can help to compensate for matrix effects.[1]
-
Perform a matrix effect study: Quantify the extent of ion suppression or enhancement by comparing the response of the analyte in a clean solvent to its response in an extracted blank matrix.[1][22]
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of Urinary Steroids
This protocol is a generalized procedure for the extraction of Clostebol metabolites from urine, based on common practices for steroid analysis.[3][21][23][24]
1. Enzymatic Hydrolysis:
-
To 2-3 mL of urine, add a suitable internal standard (e.g., 17α-methyltestosterone).[2][3]
-
Add 1 mL of a buffer solution (e.g., 0.8 M phosphate (B84403) buffer, pH 7).[3][21]
-
Add approximately 50 µL of β-glucuronidase from E. coli or Helix pomatia.[3][21]
-
Incubate the mixture at 55°C for 1 hour.[3]
-
Cool the sample to room temperature.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[21][23]
-
Sample Loading: Apply the hydrolyzed urine sample to the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can further clean the sample.[23]
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the analytes with 3 mL of methanol or another suitable organic solvent.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS or LC-MS/MS analysis.
Visualizations
Caption: Workflow for troubleshooting contamination in trace analysis.
Caption: Experimental workflow for urinary steroid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. iris.unito.it [iris.unito.it]
- 5. iris.unito.it [iris.unito.it]
- 6. frontiersin.org [frontiersin.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. esslabshop.com [esslabshop.com]
- 10. fda.gov [fda.gov]
- 11. blog.omni-inc.com [blog.omni-inc.com]
- 12. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pjsir.org [pjsir.org]
- 24. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing between oral vs. transdermal administration of Clostebol acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clostebol (B1669245) acetate (B1210297). The focus is on distinguishing between oral and transdermal administration routes through experimental data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic differences between oral and transdermal administration of Clostebol acetate?
A1: The route of administration significantly impacts the metabolic profile of this compound. Oral administration leads to a more extensive metabolic breakdown, resulting in a greater number of detectable metabolites in urine.[1][2] Studies have identified up to ten metabolites (M1-M10) following oral intake, whereas transdermal application typically results in the detection of only five of those metabolites (M1, M2, M3, M4, and M9).[2][3] This difference is primarily due to the avoidance of first-pass hepatic metabolism with transdermal delivery.[4][5]
Q2: Can the concentration of the main metabolite, M1, be used to determine the administration route?
A2: No, relying solely on the concentration of the main metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1), is not a reliable method for distinguishing between administration routes.[1][6] Significant inter-individual variability in drug absorption, metabolism, and excretion rates can lead to overlapping concentration ranges, regardless of the administration method.[1][3] Low concentrations could indicate either the tail end of intentional doping or unintentional exposure from a transdermal product.[6][7]
Q3: What is the most promising strategy to differentiate between oral and transdermal administration?
A3: The most effective current strategy is to analyze the ratios of specific urinary metabolites.[2] The ratio of metabolite M4 to M1 has shown plausible results in discriminating between the two routes.[1][3] Similarly, ratios of M2/M1 and M3/M1 are also considered valuable diagnostic tools.[2] A different metabolic profile, specifically the presence of metabolites M5, M6, M7, M8, and M10, is indicative of oral administration as they are typically not detected after transdermal application.[2][3]
Q4: My results show a positive finding for Clostebol, but at a very low concentration. What could be the cause?
A4: A low-concentration positive result can be ambiguous. It could represent the late excretion phase of intentional oral or transdermal use.[6] However, it is also a known outcome of unintentional or accidental exposure.[2][8] this compound is available in topical creams (e.g., Trofodermin®), and adverse analytical findings have been documented after incidental contact, such as skin-to-skin contact with a person who has used the cream.[8][9][10]
Q5: Are there other biological matrices besides urine that can help determine the route of administration?
A5: Yes, blood and hair samples can provide additional evidence. The presence of the intact this compound ester in blood serum may suggest recent oral administration, though this needs further validation for transdermal application.[8] Hair analysis can be particularly useful in distinguishing between chronic use and a single-exposure contamination event, and has been used to support claims of unintentional doping.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Metabolite Ratios Across Samples
-
Possible Cause: Incomplete enzymatic hydrolysis. The majority of Clostebol metabolites are excreted as glucuronide and sulfate (B86663) conjugates.[8][9] Inefficient hydrolysis will lead to underestimation of metabolite concentrations and skewed ratios.
-
Troubleshooting Steps:
-
Verify the activity of your β-glucuronidase and arylsulfatase enzymes (e.g., from Helix pomatia).[13][14]
-
Optimize incubation conditions, including pH, temperature, and duration, as specified in the experimental protocol.[8][13]
-
Ensure proper buffering of the urine sample to the optimal pH for the enzyme (e.g., pH 7 for E. coli β-glucuronidase).[8]
-
Analyze a certified reference material or a spiked control sample to validate the hydrolysis efficiency.
-
Issue 2: Detection of Metabolites Associated with Oral Administration in a Supposedly Transdermal Experiment
-
Possible Cause 1: Cross-contamination of samples in the laboratory.
-
Troubleshooting Steps:
-
Review sample handling and processing procedures to identify potential sources of cross-contamination.
-
Process a blank matrix sample between subject samples to check for carryover.
-
Use disposable labware wherever possible.
-
-
Possible Cause 2: Unreported oral ingestion by the subject.
-
Troubleshooting Steps:
-
Re-interview the subject regarding any potential oral intake of substances.
-
If blood samples are available, analyze for the presence of the intact this compound ester, which is more indicative of oral ingestion.[8]
-
Issue 3: Failure to Detect Any Metabolites After a Known Transdermal Application
-
Possible Cause: Insufficient dose, poor skin permeation, or incorrect sample collection timing.
-
Troubleshooting Steps:
-
Confirm the dosage and application procedure with the subject.
-
Review the formulation of the transdermal product; skin permeation can be highly variable.[15]
-
Analyze urine samples collected over a longer period. Peak excretion times can vary, and metabolites may be detectable for several days post-application.[10][16] The main metabolite M1 can be detectable for more than 10 days.[10][17]
-
Verify the sensitivity and limit of detection (LOD) of your analytical instrument (GC-MS/MS or LC-MS/MS).
-
Data Presentation
Table 1: Urinary Metabolite Profile of this compound by Administration Route
| Metabolite | Detected After Oral Administration | Detected After Transdermal Administration | Primary Conjugate Form |
| M1 (4-chloro-androst-4-en-3α-ol-17-one) | Yes | Yes | Glucuronide[8][9] |
| M2 | Yes | Yes | Glucuronide[8][9] |
| M3 | Yes | Yes | Glucuronide[8][9] |
| M4 | Yes | Yes | Glucuronide[8][9] |
| M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one) | Yes | No | Sulfate[8][9] |
| M6 | Yes | No | Not Specified |
| M7 | Yes | No | Not Specified |
| M8 | Yes | No | Not Specified |
| M9 | Yes | Yes | Not Specified |
| M10 | Yes | No | Not Specified |
Data compiled from multiple studies.[1][2][3]
Experimental Protocols
Protocol 1: Analysis of Clostebol Metabolites in Urine via GC-MS
This protocol outlines a standard method for the detection and quantification of this compound metabolites.
-
Sample Preparation & Hydrolysis:
-
To 2 mL of urine, add 750 µL of 0.8 M phosphate (B84403) buffer (pH 7.0).[8]
-
Add 50 µL of an internal standard solution (e.g., 17α-methyltestosterone at 200 ng/mL).[8]
-
Add 50 µL of β-glucuronidase enzyme from E. coli.[8]
-
Incubate the mixture for 1 hour at 55°C to deconjugate the metabolites.[8]
-
-
Liquid-Liquid Extraction (LLE):
-
Alkalinize the sample by adding 0.5 mL of a 20% (w/w) carbonate/bicarbonate buffer.[8]
-
Add 5 mL of tert-butyl methyl ether (TBME) and shake mechanically for 5 minutes.[8]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic (top) layer to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
-
Derivatization:
-
Reconstitute the dry residue in a solution containing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and ammonium (B1175870) iodide/ethanethiol to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites. This step is crucial for making the compounds volatile for GC analysis.[1][3]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS or GC-MS/MS).
-
Analyze the sample using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to identify and quantify the target metabolites based on their retention times and specific mass transitions.
-
Mandatory Visualizations
Caption: Metabolic fate of this compound via oral vs. transdermal routes.
Caption: Standard operating procedure for Clostebol metabolite analysis in urine.
Caption: Decision tree for determining Clostebol administration route.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 3. Clostebol Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (PIM 900) [inchem.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Clostebol and sport: about controversies involving contamination vs. doping offence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing this compound, to a pet dog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing this compound, to a pet dog [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
Technical Support Center: Interpreting Low-Level Clostebol Findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of low-level Clostebol (B1669245) findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in interpreting low-level Clostebol findings?
A1: The primary challenges stem from the high sensitivity of modern analytical instruments, which can detect picogram-per-milliliter concentrations of Clostebol and its metabolites.[1][2][3] This sensitivity makes it difficult to distinguish between intentional doping and unintentional exposure from various sources.[4] Key challenges include:
-
Differentiating administration routes: It is difficult to definitively distinguish between oral and transdermal administration based on metabolic profiles alone.[1][2][5]
-
Potential for contamination: Clostebol is available in some countries in topical creams (e.g., Trofodermin), leading to a risk of accidental exposure through skin contact.[1][2][3][4][6][7][8]
-
Lack of a reporting threshold: Unlike some substances, there is currently no established reporting threshold for Clostebol, meaning any detected amount can lead to an adverse analytical finding.[2][3][4]
Q2: What are the known sources of unintentional Clostebol exposure?
A2: Unintentional exposure to Clostebol can occur through several pathways:
-
Topical Creams: The most cited source of accidental exposure is through contact with pharmaceutical preparations like Trofodermin, a cream containing Clostebol acetate (B1210297).[1][2][3] This can happen through direct application by another person or contact with contaminated surfaces.
-
Person-to-Person Transfer: Studies have shown that transient contact with an individual who has applied a Clostebol-containing cream can result in a positive test.[1][2] Cases of contamination through sexual intercourse have also been reported.[9]
-
Contaminated Meat: Historically, contaminated meat was considered a potential source, though this is now considered less likely in regions with stringent food safety regulations like the European Union.[3][4][5]
Q3: What is the main metabolite of Clostebol targeted in anti-doping analysis?
A3: The primary target for detecting Clostebol use is its main metabolite, 4-chloro-androst-4-en-3α-ol-17-one, commonly referred to as M1.[1][2] This metabolite is typically excreted in the urine as a glucuronide conjugate.[1][2]
Q4: Can different routes of administration (oral vs. transdermal) be distinguished?
A4: While some studies have explored differences in metabolic profiles following oral versus transdermal administration, a definitive distinction remains challenging.[1][2][5] Ten metabolites were detected after oral administration, five of which were not found after transdermal application under specific assay conditions.[5] However, factors like individual metabolism and the timing of sample collection can influence the results, making a clear-cut differentiation difficult.[5]
Troubleshooting Guides
Issue 1: An unexpected low-level positive result for Clostebol is detected in a subject with no known exposure.
-
Possible Cause: Unwitting exposure through personal contact or contaminated environments.
-
Troubleshooting Steps:
-
Investigate Personal Contacts: Inquire if the subject has been in close contact with individuals using topical medications, particularly for skin conditions.
-
Review Subject's Medications: Although less common, confirm that no prescribed or over-the-counter medications contain Clostebol or related compounds.
-
Consider Alternative Matrices: If permissible within the study protocol, analysis of hair samples may help to differentiate between a single, low-level exposure and chronic use.[4][10] A negative hair test can support the claim of a single, unintentional exposure.[4]
-
Issue 2: Difficulty in confirming the source of a low-level Clostebol finding.
-
Possible Cause: The concentration is too low to definitively point to a specific administration route or time of exposure.
-
Troubleshooting Steps:
-
Analyze for a Panel of Metabolites: In addition to the primary M1 metabolite, analyze for other known metabolites, including sulfate (B86663) conjugates like M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one).[1][2] The presence and ratio of different metabolites might offer clues, although interpretation is complex.[5]
-
Longitudinal Monitoring: If feasible, collect and analyze a series of samples over time. A rapidly decreasing concentration would be more consistent with a single exposure event rather than systematic use.
-
Refer to Published Case Studies: Compare the observed metabolite concentrations and profiles with published data from controlled administration and contamination studies to provide context for the findings.[1][3]
-
Data Presentation
Table 1: Key Clostebol Metabolites and their Characteristics
| Metabolite ID | Chemical Name | Predominant Conjugate | Notes |
| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Primary screening target.[1][2] |
| M2-M4 | Various isomers | Glucuronide | Also excreted as glucuronides.[1][2] |
| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate | Predominantly excreted as a sulfate conjugate.[1][2] |
| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate | Identified as a potential long-term metabolite.[11] |
Table 2: Reported Urinary Concentrations of Clostebol Metabolite M1 in Different Scenarios
| Scenario | Reported Concentration Range of M1 (ng/mL) | Reference |
| Adverse Analytical Findings (post-2013) | 77% of cases below 2 ng/mL | [1][4] |
| After transient contact with cream application area | Can result in adverse analytical findings | [1][2] |
| Peak concentration after transdermal application | Up to 30-40 ng/mL | [3] |
| Low-level positives in Olympic athletes (pre-2016) | Approximately 1 ng/mL | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS analysis of Clostebol Metabolites in Urine
This protocol is a summary of a commonly used method for the initial testing of Clostebol metabolites.[1]
-
Sample Aliquoting: Pipette 2 mL of urine into a glass tube.
-
Internal Standard Addition: Add 50 µL of a 200 ng/mL solution of 17α-methyltestosterone as an internal standard.
-
Buffer Addition: Add 750 µL of 0.8 M phosphate (B84403) buffer (pH 7).
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.
-
Alkalinization: Add 0.5 mL of a 20% (w/w) carbonate/bicarbonate buffer to raise the pH.
-
Liquid-Liquid Extraction: Add 5 mL of tert-butyl methyl ether (TBME) and shake mechanically for 5 minutes.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dry residue in a suitable derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) to create trimethylsilyl (B98337) (TMS) derivatives for GC-MS analysis.
Mandatory Visualization
Caption: Overview of Clostebol metabolism from its acetate form to urinary excretion products.
Caption: A typical experimental workflow for the detection and analysis of Clostebol in urine samples.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing this compound, to a pet dog [frontiersin.org]
- 4. iris.unito.it [iris.unito.it]
- 5. wada-ama.org [wada-ama.org]
- 6. antidopingdatabase.com [antidopingdatabase.com]
- 7. Clostebol - Wikipedia [en.wikipedia.org]
- 8. Clostebol and sport: about controversies involving contamination vs. doping offence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Clostebol Acetate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Clostebol (B1669245) acetate (B1210297) in accordance with World Anti-Doping Agency (WADA) guidelines. It is intended for researchers, scientists, and drug development professionals involved in anti-doping analysis.
Troubleshooting Guide
Encountering issues during method validation is common. This guide addresses specific problems that may arise during the analysis of Clostebol acetate and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Troubleshooting Common Issues in this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample Preparation: - Incomplete hydrolysis of Clostebol metabolites.[1][2][3] - Inefficient extraction from the urine matrix. - Degradation of the analyte during sample processing. Instrumentation (GC-MS/LC-MS): - Improper derivatization (for GC-MS).[4] - Suboptimal ionization in the MS source. - Incorrect mass transition settings (for LC-MS/MS). | Sample Preparation: - Optimize hydrolysis conditions (enzyme concentration, incubation time, and temperature).[1][5] - Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. - Ensure all evaporation steps are carried out under a gentle stream of nitrogen to prevent analyte degradation. Instrumentation (GC-MS/LC-MS): - Verify the efficiency of the derivatization reagent and reaction conditions.[4] - Clean and tune the MS source. - Confirm the precursor and product ion masses for Clostebol and its metabolites. |
| Poor Peak Shape (Tailing or Fronting) | Chromatography: - Column contamination or degradation. - Inappropriate mobile phase composition (for LC-MS). - Incorrect GC oven temperature program.[4] - Active sites in the GC liner or column. | Chromatography: - Condition or replace the analytical column. - Optimize the mobile phase gradient and pH. - Adjust the GC temperature ramp rate. - Use a deactivated liner and column. |
| High Background Noise or Interferences | Sample Matrix: - Insufficient sample cleanup. - Presence of endogenous interfering substances in the urine sample. System Contamination: - Contaminated solvents, reagents, or glassware. - Carryover from previous injections. | Sample Matrix: - Incorporate additional cleanup steps in the sample preparation protocol (e.g., different SPE wash steps). - Use a more selective detection mode (e.g., MS/MS instead of full scan). System Contamination: - Use high-purity solvents and thoroughly clean all labware. - Inject blank samples between analytical runs to check for carryover. |
| Inconsistent Retention Times | Chromatography: - Fluctuations in column temperature. - Inconsistent mobile phase flow rate (for LC-MS). - Leaks in the chromatographic system. | Chromatography: - Ensure the column oven is maintaining a stable temperature. - Check the LC pump for proper functioning and prime the system. - Perform a leak check of the system. |
| Failure to Meet WADA MRPL | Method Sensitivity: - Limit of Detection (LOD) is too high. - Inefficient sample concentration. Instrumentation: - Detector not sensitive enough. | Method Sensitivity: - Optimize sample extraction and pre-concentration steps to enrich the analyte. - Adjust instrument parameters to enhance signal intensity. Instrumentation: - Ensure the mass spectrometer is properly tuned and calibrated for optimal sensitivity. The Minimum Required Performance Level (MRPL) is a mandatory analytical parameter for WADA-accredited laboratories.[6] |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the method validation for this compound analysis as per WADA guidelines.
Q1: What are the key WADA documents I should refer to for method validation?
A1: The primary documents are the WADA International Standard for Laboratories (ISL) and its associated Technical Documents (TDs). Specifically, you should consult:
-
WADA International Standard for Laboratories (ISL): Outlines the overall requirements for laboratory accreditation and performance.
-
WADA Technical Document - TD2021IDCR (Identification Criteria for Chromatographic-Mass Spectrometric Confirmation): Provides the criteria for the positive identification of prohibited substances.[7]
-
WADA Technical Document - TD2022MRPL (Minimum Required Performance Levels): Details the minimum detection capabilities required for non-threshold substances like Clostebol.[6]
-
WADA Technical Document - TD2021DL (Decision Limits for the Confirmatory Quantification of Exogenous Threshold Substances): While Clostebol is a non-threshold substance, this document provides insights into the principles of setting decision limits.[8]
Q2: What are the main metabolites of this compound that should be targeted in urine analysis?
A2: The primary target for detecting Clostebol use is its main metabolite, 4-chloro-4-androsten-3α-ol-17-one.[4][9] Other metabolites may also be monitored to provide additional evidence of use.[10] The detection of these metabolites, which are often excreted as glucuronide conjugates, is crucial for confirming the administration of this compound.[2][3]
Q3: What are the typical validation parameters that need to be assessed according to WADA guidelines?
A3: A comprehensive method validation should include the assessment of the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate the analyte from other substances.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the mean test result to the true value.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting substances from the sample matrix on the analyte's signal.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Q4: Are there established concentration thresholds for reporting an Adverse Analytical Finding (AAF) for Clostebol?
A4: Clostebol is classified as a non-threshold substance by WADA. This means that the detection of any amount of Clostebol or its metabolites in an athlete's sample can constitute an AAF. However, there have been discussions in the scientific community about establishing a reporting level to avoid penalizing athletes for unintentional exposure at very low concentrations.[9][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid results. Below are example protocols for the extraction and analysis of Clostebol and its metabolites from urine.
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol outlines a typical solid-phase extraction (SPE) and derivatization procedure for the analysis of Clostebol metabolites in urine.
-
Hydrolysis:
-
To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Add an internal standard (e.g., 17α-methyltestosterone).
-
Incubate the mixture at 50°C for 1 hour to hydrolyze the glucuronide conjugates.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent mixture (e.g., MSTFA/NH4I/2-mercaptoethanol).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general procedure for the direct analysis of Clostebol and its metabolites by LC-MS/MS.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a mixture of acetone (B3395972) and water.
-
Elute the analytes with acetone.[2]
-
-
Final Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Table 2: Example Quantitative Validation Data for Clostebol Analysis
| Parameter | GC-MS | LC-MS/MS | WADA Requirement (General) |
| LOD | ~0.5 ng/mL | ~0.1 ng/mL | Method LOD should be ≤ 50% of the MRPL. |
| LOQ | ~1 ng/mL | ~0.2 ng/mL | Method LOQ should be fit for purpose. |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 is generally expected. |
| Precision (%RSD) | < 15% | < 15% | Typically < 15% for intra- and inter-day precision. |
| Accuracy (%Bias) | ± 15% | ± 15% | Typically within ± 15% of the nominal concentration. |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and laboratory conditions. Laboratories must establish their own validation data.
Visualizations
Method Validation Workflow
The following diagram illustrates the key stages of the method validation process for this compound analysis in accordance with WADA guidelines.
Caption: Key stages in the validation of an analytical method for this compound.
Logical Relationship of Troubleshooting
This diagram outlines a logical approach to troubleshooting common issues during this compound analysis.
Caption: A decision-making workflow for troubleshooting analytical problems.
References
- 1. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. academic.oup.com [academic.oup.com]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. wada-ama.org [wada-ama.org]
- 9. Frontiers | Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing this compound, to a pet dog [frontiersin.org]
- 10. Detection of clostebol in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 11. d-nb.info [d-nb.info]
Improving extraction efficiency of Clostebol acetate from complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Clostebol (B1669245) acetate (B1210297) and its metabolites from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of Clostebol acetate and its metabolites.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of Clostebol metabolites | Incomplete enzymatic hydrolysis of conjugated metabolites. | Optimize hydrolysis conditions: ensure pH is at the optimal level for the enzyme (e.g., pH 5.2 for Helix pomatia), verify enzyme activity, and consider optimizing incubation time and temperature.[1] |
| Inefficient solid-phase extraction (SPE). | Ensure proper conditioning of the SPE column (e.g., C18 columns with methanol (B129727) then water/buffer).[1] Optimize the wash and elution steps. For complex matrices like urine, a multi-column approach (e.g., C18 followed by NH2) or a post-SPE liquid-liquid extraction (LLE) cleanup may be necessary to remove interferences.[2][3][4] | |
| Analyte loss during evaporation steps. | Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 30-40°C) to prevent degradation of heat-sensitive compounds and minimize sample loss.[5] | |
| High matrix effects observed in LC-MS/MS analysis | Co-elution of matrix components with the analyte of interest. | Incorporate additional cleanup steps in the sample preparation, such as LLE after SPE.[2][3][4] Adjust the chromatographic gradient to better separate the analyte from interfering compounds.[6] |
| Insufficient removal of phospholipids (B1166683) from plasma/serum samples. | Consider using a specialized phospholipid removal plate or a protein precipitation step followed by SPE. | |
| Poor reproducibility between samples | Inconsistent sample preparation technique. | Ensure uniform mixing of samples before extraction.[5] Use an internal standard to account for variability in extraction efficiency and matrix effects.[2] Automating steps like liquid handling can also improve consistency.[7] |
| Incomplete derivatization for GC-MS analysis. | Optimize derivatization conditions, including reaction time, temperature, and reagent concentration, to ensure complete and consistent derivatization of all analytes.[5] | |
| Presence of interfering peaks in the chromatogram | Contamination from solvents, glassware, or the laboratory environment. | Use high-purity solvents and thoroughly clean all glassware. A blank sample (matrix without analyte) should be run to identify sources of contamination.[8] |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler, using a strong solvent to clean the injection port and syringe between samples. |
Frequently Asked Questions (FAQs)
1. Why is enzymatic hydrolysis necessary for the analysis of Clostebol in urine?
This compound is extensively metabolized in the body, and its metabolites are primarily excreted in urine as glucuronide or sulfate (B86663) conjugates.[2][3] These conjugated forms are not readily detectable by typical chromatographic methods. Enzymatic hydrolysis, often using β-glucuronidase from Helix pomatia, is required to cleave these conjugates and release the free metabolites for subsequent extraction and analysis.[1][2]
2. What is the main metabolite of this compound that I should be targeting for detection in urine?
The primary and most commonly targeted metabolite for detecting Clostebol use is 4-chloro-androst-4-en-3α-ol-17-one (M1).[4][9] Monitoring for this key metabolite is a reliable indicator of exposure to this compound.
3. Can I extract this compound from matrices other than urine?
Yes, methods have been developed for the extraction and analysis of this compound and its metabolites in various biological matrices, including hair, plasma, and tissue.[2][10][11] Hair analysis can provide a longer detection window, which may be useful in certain contexts.[10]
4. What are the most common analytical techniques used for the detection of this compound and its metabolites?
The most common and reliable techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][9] These methods offer the high sensitivity and specificity required for detecting the low concentrations of Clostebol metabolites found in biological samples.
5. How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which can cause ion suppression or enhancement and affect quantification, are a common challenge.[6] To minimize them, it is crucial to have an efficient sample cleanup protocol. This can include a combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][5] The use of an isotopically labeled internal standard is also highly recommended to compensate for matrix effects.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on the extraction and analysis of Clostebol and its metabolites.
Table 1: LC-MS/MS Method Performance for Clostebol Metabolites in Urine
| Analyte | Limit of Quantification (LOQ) | Recovery (%) |
| 17β-Clostebol | Not specified | Not specified |
| 17α-Clostebol | Not specified | Not specified |
| 4-chloroandrostenedione (CLAD) | Not specified | Not specified |
Note: A study by Tomiceva et al. (2024) describes a validated LC-MS/MS method but does not provide specific quantitative values for LOQ and recovery in the abstract. The method was deemed compliant with requirements for confirmatory methods.[2]
Table 2: Extraction Recoveries for Steroids from Plasma and Bone Marrow using Supported Liquid Extraction (SLE)
| Analyte | Matrix | Extraction Recovery (%) |
| Steroid Panel | Plasma & Bone Marrow Homogenate | 73.5 - 111.9 |
Note: This data is for a panel of four steroids and provides a general range of expected recovery using an automated SLE method.[11]
Table 3: Performance of an Automated Magnetic Bead Extraction for Steroid Hormones in Human Serum
| Parameter | Value Range |
| Absolute Matrix Effect | 82.3% - 113.1% |
| Recovery | 87.6% - 114.3% |
| Intra-batch CV (%) | 3.1 - 13.4 |
| Inter-batch CV (%) | 3.0 - 13.7 |
Note: This study demonstrates the effectiveness of a novel magnetic bead-based extraction method in mitigating matrix effects and achieving good recovery and precision for a panel of 15 steroid hormones.[7]
Experimental Protocols
Protocol 1: Extraction of Clostebol Metabolites from Urine for LC-MS/MS Analysis
This protocol is based on the method described by Tomiceva et al. (2024).[2]
-
Sample Preparation:
-
Pipette 5 mL of urine into a centrifuge tube.
-
Add 5 ng of an appropriate internal standard (e.g., 17β-clostebol-D3).
-
Adjust the pH to 5.2 by adding 5 mL of acetate buffer.
-
-
Enzymatic Hydrolysis:
-
Add β-glucuronidase from Helix pomatia.
-
Incubate the sample to allow for the cleavage of conjugated metabolites. Optimal time and temperature should be determined empirically.
-
-
Solid-Phase Extraction (SPE) - C18:
-
Condition a C18 SPE column (500 mg/3 mL) with methanol followed by water.
-
Load the hydrolyzed sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
-
Liquid-Liquid Extraction (LLE) Cleanup:
-
Perform an LLE on the eluate from the SPE step using n-pentane to further purify the sample.
-
-
Solid-Phase Extraction (SPE) - NH2:
-
Use an NH2 SPE column (500 mg/3 mL) for final cleanup of the extract from the LLE step.
-
-
Final Preparation and Analysis:
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound extraction.
Caption: Workflow for Clostebol Metabolite Extraction from Urine.
Caption: Troubleshooting Flowchart for Low Analyte Recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient and Automated Magnetic Bead Extraction Method Overcomes the Matrix Effect in LC-MS/MS Analysis of Human Serum Steroid Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Hair analysis can provide additional information in doping and forensic cases involving clostebol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of GC-MS and LC-MS/MS for the Analysis of Clostebol Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic anabolic-androgenic steroids, the choice of analytical methodology is paramount for achieving requisite sensitivity, specificity, and throughput. This guide provides a detailed comparison of two instrumental techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of clostebol (B1669245) acetate (B1210297) and its metabolites. This comparison is based on experimental data and protocols from published research.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance. Below is a summary of key performance metrics for GC-MS and LC-MS/MS in the analysis of clostebol and its metabolites, compiled from various studies. It is important to note that these values were not obtained from a single, direct comparative study and may vary based on the specific analyte, matrix, and instrumentation used.
| Performance Parameter | GC-MS/MS | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | ~0.1 ng/mL (for main metabolite) | 1 - 10 ng/mL (for various anabolic steroids) | [1][2] |
| Limit of Quantification (LOQ) | Not explicitly stated in the reviewed sources. | 1 ng/mL (for Clostebol in oral fluid) | [3] |
| Linearity Range | Not explicitly stated in the reviewed sources. | 1-150 ng/mL (for Clenbuterol, a related compound) | [3] |
| Recovery | Not explicitly stated in the reviewed sources. | >77% | [4] |
| Matrix Effect | Derivatization can mitigate matrix effects. | 92-147% (post-column infusion) | [4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. The following sections outline representative methodologies for the analysis of clostebol and its metabolites using both GC-MS and LC-MS/MS.
GC-MS/MS Experimental Protocol
This protocol is adapted from a method for the detection of clostebol metabolites in urine.[1]
1. Sample Preparation:
-
To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7), 50 µL of β-glucuronidase from E. coli, and an appropriate internal standard.
-
Incubate the mixture for 1 hour at 55°C to achieve enzymatic hydrolysis.
-
Alkalinize the sample by adding 0.5 mL of carbonate/bicarbonate buffer (20% w/w).
-
Perform liquid-liquid extraction (LLE) with 5 mL of tert-butyl methyl ether (TBME) for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube and evaporate to dryness.
-
For sulfated metabolites, the aqueous phase can be further processed by solid-phase extraction (SPE) on a C18 cartridge, followed by solvolysis.[1]
2. Derivatization:
-
Reconstitute the dry residue in 50 µL of a derivatizing mixture (MSTFA/NH4I/2-mercaptoethanol; 1,000/2/6 v/w/v).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890 Series GC System or similar.
-
Column: HP-1 fused-silica capillary column (e.g., 17.0 m x 0.2 mm x 0.11 µm film thickness).[5]
-
Injector: Splitless or split (e.g., 1:10 ratio) injection of 1-2 µL at 280°C.[5]
-
Oven Temperature Program: Initial temperature of 188°C for 2.5 min, increase at 3°C/min to 211°C, hold for 2 min, increase at 10°C/min to 238°C, then at 40°C/min to 320°C and hold for 3.2 min.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[1]
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or a tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
LC-MS/MS Experimental Protocol
This protocol is a representative method for the determination of clostebol residues in urine.[6]
1. Sample Preparation:
-
Perform enzymatic hydrolysis of the urine sample.
-
Isolate the compounds using a C18 Solid-Phase Extraction (SPE) column.
-
Purify the extract via liquid-liquid extraction using n-pentane.
-
Further purify the extract using an NH2 SPE column.
-
Reconstitute the final extract in a mobile phase-compatible solvent.
2. Instrumental Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or similar UHPLC/HPLC system.[6]
-
Column: Poroshell 120 EC-C18 (150 mm × 2.1 mm × 2.7 μm) or similar reversed-phase column.[6]
-
Mobile Phase: A gradient of methanol (B129727) and water.[6]
-
Flow Rate: A typical flow rate for such columns is in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Methodologies
To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided.
Caption: Experimental workflow for GC-MS/MS analysis of Clostebol.
Caption: Experimental workflow for LC-MS/MS analysis of Clostebol.
Caption: Logical workflow for cross-validating GC-MS and LC-MS/MS methods.
Concluding Remarks
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of clostebol acetate and its metabolites. The choice between them often depends on the specific requirements of the analysis.
-
GC-MS is a well-established and robust technique, particularly for steroid analysis. The extensive fragmentation in Electron Ionization (EI) can provide rich structural information. However, it often requires a derivatization step to improve the volatility and thermal stability of the analytes.
-
LC-MS/MS offers the advantage of analyzing conjugated metabolites directly, potentially simplifying sample preparation by eliminating the need for a hydrolysis step in some applications.[4] It also avoids the high temperatures of GC, which can be beneficial for thermally labile compounds. However, matrix effects can be more pronounced in LC-MS/MS and require careful management.[4]
For a comprehensive cross-validation, a laboratory would ideally analyze the same set of samples using both methodologies. The results would then be statistically compared to assess the correlation and any potential bias between the two techniques. This ensures confidence in the analytical data, regardless of the platform used, which is a critical aspect of method validation in regulated environments.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anabolic Potency of Clostebol Acetate and Testosterone
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the anabolic and androgenic potential of steroidal compounds is paramount. This guide provides a detailed, data-driven comparison of Clostebol acetate (B1210297) and testosterone (B1683101), focusing on their anabolic potency, receptor binding affinity, and the experimental protocols used to determine these properties.
Clostebol acetate, a synthetic derivative of testosterone, is structurally distinguished by a chlorine atom at the 4-position.[1][2] This modification significantly influences its metabolic fate and physiological activity, resulting in a compound with a distinct anabolic to androgenic profile compared to its parent hormone, testosterone. While both compounds exert their effects through the androgen receptor (AR), the C-4 chlorination of Clostebol prevents its conversion to dihydrotestosterone (B1667394) (DHT), a more potent androgen, and also blocks its aromatization to estrogen.[1]
Quantitative Comparison of Anabolic and Androgenic Properties
The anabolic and androgenic effects of these steroids are classically determined using the Hershberger assay in rats. This assay measures the weight changes in androgen-responsive tissues, specifically the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles or ventral prostate (indicators of androgenic activity). The ratio of these effects provides a quantitative measure of the compound's anabolic selectivity.
| Parameter | This compound | Testosterone | Reference |
| Anabolic:Androgenic Ratio | 46:25 | 100:100 | [3] |
| Androgen Receptor (AR) Binding Affinity (Ki) | Not available in searched literature | ~34.3 nM (human AR) |
Note: The anabolic:androgenic ratio for testosterone is the baseline standard.
As the data indicates, this compound exhibits a more favorable anabolic-to-androgenic ratio, suggesting it has a greater propensity for muscle-building with comparatively lower androgenic side effects.[3] Testosterone, by contrast, has equipotent anabolic and androgenic effects.[3]
Mechanism of Action and Signaling Pathway
Both this compound and testosterone are agonists of the androgen receptor. Upon entering a target cell, they bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the steroid-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis and other anabolic processes.
Androgen Receptor Signaling Pathway
Experimental Protocols
A standardized and validated method for assessing the anabolic and androgenic properties of steroids is the Hershberger bioassay, as outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 441.[4][5]
Hershberger Bioassay Protocol
Objective: To determine the anabolic and androgenic activity of a test compound in a castrated rat model.
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
Procedure:
-
Acclimation: Following castration, the animals are allowed to acclimate for a set period.
-
Dosing: The animals are divided into groups and administered the test compound (e.g., this compound) or a reference compound (e.g., testosterone propionate) daily for 10 consecutive days. A control group receives the vehicle only. Dosing is typically done via oral gavage or subcutaneous injection.[4]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Data Analysis: The weights of the tissues from the treated groups are compared to the control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is calculated from these measurements.
Hershberger Assay Experimental Workflow
Conclusion
The available data indicates that this compound possesses a more favorable anabolic-to-androgenic ratio compared to testosterone, suggesting a greater selectivity for muscle growth with reduced androgenic effects. This is primarily attributed to its 4-chloro substitution, which prevents conversion to more potent androgens and estrogens. For researchers and drug development professionals, this compound represents a structurally modified androgen with a potentially improved therapeutic index for conditions requiring anabolic support with minimized androgenicity. Further studies to precisely quantify its androgen receptor binding affinity and to conduct direct, head-to-head in vivo comparisons with testosterone under standardized protocols would provide a more complete understanding of its relative potency.
References
A Comparative Analysis of Clostebol Acetate Metabolism: In Vitro vs. In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid, in in vitro and in vivo systems. Understanding the biotransformation of this compound is critical for drug development, toxicology, and doping control. This document summarizes key experimental findings, details relevant methodologies, and presents visual representations of metabolic pathways and experimental workflows.
Executive Summary
Clostebol acetate undergoes extensive metabolism, with significant differences observed between in vitro and in vivo studies. In vitro investigations using liver microsomes primarily reveal Phase I metabolites resulting from hydrolysis, oxidation, and reduction. In contrast, in vivo studies in both animals and humans demonstrate a more complex metabolic profile, including a wider array of Phase I and Phase II conjugated metabolites excreted in urine. The route of administration in vivo also significantly influences the metabolite profile. While in vitro models are invaluable for initial screening and mechanistic studies, in vivo models provide a more complete picture of the disposition of this compound in a whole organism.
I. Comparative Metabolite Profiles
The biotransformation of this compound leads to a variety of metabolites. The following table summarizes the key metabolites identified in in vitro studies using horse liver microsomes and in vivo studies in horses and humans.
| Metabolite ID | Metabolite Name | In Vitro (Horse Liver Microsomes)[1] | In Vivo (Horse Urine - Oral)[1] | In Vivo (Human Urine - Oral)[2][3][4] |
| C1 / Clostebol | 4-chlorotestosterone | Detected | Detected | Detected |
| C2 / M1 | 4-chloroandrost-4-en-3α-ol-17-one (B1165054) | Detected | Not Reported | Major Metabolite |
| C3 | 4-chloroandrost-4-ene-3α,17β-diol | Detected | Detected | Detected |
| C4 | 4-chloroandrost-4-ene-3,17-dione | Detected | Not Reported | Detected |
| C5 | 4-chloroandrost-4-en-6-ol-3,17-dione | Detected | Not Reported | Not Reported |
| C6 | 6-hydroxy-4-chlorotestosterone | Detected | Not Reported | Not Reported |
| C7 | 4-chloroandrostane-3α,17β-diol | Not Reported | Detected | Not Reported |
| M2-M10 | Various hydroxylated, reduced, and conjugated metabolites | Not Reported | Not Reported | Detected |
| S1 | 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | Not Reported | Not Reported | Detected (Long-term) |
Key Observations:
-
Hydrolysis: The primary step in the metabolism of this compound is the hydrolysis of the acetate ester to form clostebol (4-chlorotestosterone), which is observed in both in vitro and in vivo systems.
-
In Vitro Profile: In vitro metabolism with horse liver microsomes produces a range of oxidized and reduced metabolites.[1]
-
In Vivo Horse Profile: Following oral administration in horses, the parent drug, this compound, is not detected in the urine. The major metabolites are clostebol, 4-chloroandrost-4-ene-3α,17β-diol (C3), and 4-chloroandrostane-3α,17β-diol (C7).[1]
-
In Vivo Human Profile: Human metabolism is more extensive. After oral administration, up to 14 metabolites have been identified, with 4-chloroandrost-4-en-3α-ol-17-one (M1) being the most prominent urinary metabolite.[4] Sulfate (B86663) conjugates, such as S1, have been identified as long-term metabolites.[4]
-
Route of Administration: In humans, the route of administration significantly impacts the metabolite profile. Oral administration leads to a greater number of metabolites compared to transdermal application.[2][3]
II. Experimental Protocols
A. In Vitro Metabolism Using Liver Microsomes
This protocol describes a general procedure for assessing the in vitro metabolism of this compound using liver microsomes.
Objective: To identify Phase I metabolites of this compound generated by hepatic enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, horse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsome suspension, phosphate buffer, and the this compound working solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. A control incubation without the NADPH regenerating system should be included to assess non-NADPH dependent degradation.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS or GC-MS method to identify and quantify the remaining parent compound and the formed metabolites.
B. In Vivo Metabolism Study (Human Oral Administration)
This protocol outlines a typical design for an in vivo study to characterize the urinary metabolites of this compound in humans after oral administration.
Objective: To identify and characterize the major urinary metabolites of this compound in humans following a single oral dose.
Study Design:
-
Subjects: A small cohort of healthy male volunteers.
-
Administration: A single oral dose of this compound (e.g., 20-40 mg).[5]
-
Sample Collection: Collect urine samples at pre-determined intervals before and after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48 hours, and then daily for several days).[6]
-
Sample Storage: Store urine samples at -20°C or lower until analysis.
Sample Preparation and Analysis:
-
Enzymatic Hydrolysis: To analyze for conjugated metabolites, an aliquot of urine is treated with β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate conjugates.[7]
-
Extraction: The hydrolyzed urine is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.
-
Derivatization (for GC-MS): If GC-MS is used for analysis, the extracted metabolites are derivatized (e.g., trimethylsilylation) to increase their volatility and thermal stability.[2][3]
-
Analysis: The prepared samples are analyzed by GC-MS or LC-MS/MS to separate, identify, and quantify the metabolites.[2][3]
III. Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of this compound and the experimental workflows for its in vitro and in vivo analysis.
Figure 1: In Vitro Metabolism Workflow.
Figure 2: In Vivo Metabolism Workflow.
Figure 3: this compound Metabolic Pathway.
IV. Conclusion
The metabolism of this compound is a complex process involving multiple enzymatic pathways. While in vitro systems using liver microsomes provide a rapid and valuable tool for identifying primary Phase I metabolites, they do not fully recapitulate the metabolic complexity observed in vivo. In vivo studies are essential for a comprehensive understanding of the drug's fate, including the formation of Phase II conjugates and the influence of the route of administration. The data presented in this guide highlights the importance of employing both in vitro and in vivo models in drug metabolism research to obtain a complete metabolic profile of a xenobiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clostebol Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clostebol Acetate and Its Esters
This guide provides an objective comparison of Clostebol acetate (B1210297) and its related esters, intended for researchers, scientists, and drug development professionals. The analysis is supported by pharmacological data and established experimental methodologies.
Introduction to Clostebol
Clostebol, chemically known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid (AAS) first synthesized in 1956.[1] It is a derivative of testosterone, modified by the addition of a chlorine atom at the 4-position of the steroid's A-ring.[1][2] This structural change enhances its anabolic properties relative to its androgenic effects and prevents the molecule from being converted into estrogen (aromatization) or dihydrotestosterone (B1667394) (DHT).[3][4] To control its release rate and duration of action, Clostebol is commonly modified into an ester prodrug, with Clostebol acetate being a frequently referenced form.[1][5] Other esters, such as propionate (B1217596) and caproate, have also been developed to provide different pharmacokinetic profiles.[1][3]
Mechanism of Action
Like other AAS, Clostebol exerts its effects by binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle.[1][6] Upon administration, the ester group is cleaved by enzymes in the body, releasing the active Clostebol molecule.[5] This Clostebol-AR complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates gene transcription, leading to an increase in protein synthesis and nitrogen retention, which are the primary mechanisms behind its anabolic effects, such as muscle growth and tissue repair.[4][6]
Chemical Structure and Pharmacokinetics
The primary difference among Clostebol esters is the length of the attached carboxylate ester chain at the 17β-hydroxyl group. This structural variation directly influences the drug's lipophilicity, which in turn dictates its absorption rate from the injection site and its overall duration of action. Longer ester chains result in slower release and a longer biological half-life.[1][7]
Table 1: Comparative Properties of Clostebol Esters
| Ester | Chemical Structure (Ester Group) | Relative Ester Chain Length | Release Rate | Duration of Action |
|---|---|---|---|---|
| This compound | -O-C(O)CH₃ | Short | Fast | Short |
| Clostebol Propionate | -O-C(O)CH₂CH₃ | Medium | Moderate | Moderate |
| Clostebol Caproate | -O-C(O)(CH₂)₄CH₃ | Long | Slow | Long |
Note: The rate of absorption from intramuscular depots is inversely related to the lipophilicity of the ester; more lipid-soluble, longer-chain esters like caproate are absorbed more slowly.[1][7]
Anabolic and Androgenic Profile
The 4-chloro modification gives Clostebol a distinct anabolic-to-androgenic ratio compared to its parent hormone, testosterone. It is considered a relatively weak AAS.[1][3] This profile makes it a subject of research for applications where anabolic effects are desired with minimized androgenic side effects.[4][6]
Table 2: Anabolic and Androgenic Rating Comparison
| Compound | Anabolic Rating (Relative to Testosterone) | Androgenic Rating (Relative to Testosterone) | Anabolic:Androgenic Ratio |
|---|---|---|---|
| Testosterone | 100 | 100 | 1:1 |
| Clostebol | ~46 | ~25 | ~1.8:1 |
Source: Data derived from pharmacological literature.[1]
Experimental Protocol: The Hershberger Assay
To quantitatively assess and compare the anabolic and androgenic activities of different Clostebol esters, the Hershberger assay is a standardized and widely accepted in-vivo model. The protocol is designed to measure the growth of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Acclimation and Grouping: Following a post-castration recovery period, animals are randomly assigned to treatment groups (e.g., Vehicle Control, Testosterone Propionate as a reference standard, this compound, Clostebol Propionate, Clostebol Caproate).
-
Administration: The test compounds are administered daily for 7 to 10 consecutive days, typically via intramuscular or subcutaneous injection. The vehicle is often sesame or corn oil.
-
Endpoint Collection: Twenty-four hours after the final dose, the animals are euthanized. Specific androgen-sensitive tissues are carefully dissected, trimmed of excess fat, and weighed.
-
Anabolic (Myotrophic) Tissues: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues are normalized to the animal's body weight. The responses are then compared to the vehicle control to establish activity and to the reference standard (Testosterone Propionate) to determine relative potency.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of Clostebol and the workflow for its comparative assessment.
Caption: Mechanism of action for a Clostebol ester.
Caption: Experimental workflow for the Hershberger assay.
Conclusion
The choice of a Clostebol ester for research is primarily dictated by the desired pharmacokinetic profile of the study.
-
This compound is best suited for experiments requiring a rapid onset and shorter duration of action, which allows for more dynamic control over the circulating levels of the active compound.[4]
-
Longer-chain esters , such as Clostebol caproate, provide a much slower release and extended duration of action.[1] These are ideal for studies where sustained and stable exposure is necessary, with the added benefit of reduced administration frequency.
While the ester form governs the pharmacokinetics, the intrinsic biological activity is determined by the parent Clostebol molecule.[1] Therefore, the selection among esters is a critical experimental design parameter that should be aligned with the specific aims and timeline of the research protocol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clostebol - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound (PIM 900) [inchem.org]
A Comparative Guide to the Validation of a Novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Clostebol Acetate Detection
This guide provides a comprehensive comparison of a newly validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Clostebol (B1669245) acetate (B1210297) against traditional analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays. This document is intended for researchers, scientists, and professionals in drug development and anti-doping sciences, offering objective performance comparisons supported by experimental data.
Introduction to Clostebol Acetate Detection Methods
Clostebol, a synthetic anabolic androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1] Its detection is crucial in sports anti-doping control and forensic analysis. Various analytical methods have been developed for the detection of Clostebol and its metabolites in biological matrices such as urine, hair, and serum.[2][3][4][5] This guide will focus on a new UHPLC-MS/MS method, offering enhanced sensitivity and specificity, and compare it with established GC-MS and immunoassay techniques.
Comparison of Analytical Methods
The selection of an analytical method for this compound detection depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample throughput, and the nature of the biological matrix.
| Parameter | UHPLC-MS/MS (New Method) | GC-MS | Immunoassays (ELISA, RIA) |
| Principle | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Antigen-antibody binding reaction.[3][6] |
| Sample Matrix | Urine, Hair, Serum.[2][3][4][7] | Urine, Hair.[5][8][9] | Serum, Urine.[3][6][10] |
| Sample Preparation | Enzymatic hydrolysis, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[4][7][11] | Derivatization is often required to increase volatility. Hydrolysis, LLE, and SPE are common.[8][11] | Minimal sample preparation, often direct analysis after dilution.[3][6] |
| Limit of Detection (LOD) | Low pg/mg range in hair.[2][5] Typically low ng/mL in urine. | ng/mL range in urine.[8] | ng/mL range.[10] |
| Specificity | Very High | High | Moderate to High (potential for cross-reactivity).[10][12] |
| Throughput | Moderate to High | Low to Moderate | High.[3][6] |
| Cost | High | Moderate to High | Low |
| Confirmation | Confirmatory method.[4] | Confirmatory method.[9] | Screening method.[6][13] |
Experimental Protocols
New UHPLC-MS/MS Method for Hair Analysis
This protocol is based on methods developed for the sensitive detection of this compound in hair samples.[1][2]
-
Sample Decontamination: Hair samples (30-100 mg) are washed with dichloromethane (B109758) to remove external contaminants.[1]
-
Extraction: An internal standard (e.g., testosterone-d3) is added, followed by methanol (B129727) extraction in an ultrasonic bath.[1]
-
Evaporation and Reconstitution: The organic phase is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection.[1]
-
LC-MS/MS Analysis: The extract is injected into a UHPLC system coupled to a tandem mass spectrometer. Separation is achieved on a C18 column with a gradient elution. Detection is performed in multiple reaction monitoring (MRM) mode.
GC-MS Method for Urine Analysis
This protocol is a widely used method for the detection of Clostebol metabolites in urine.[8]
-
Hydrolysis: To 2 mL of urine, a phosphate (B84403) buffer and β-glucuronidase are added to deconjugate the metabolites.[8]
-
Extraction: After incubation, the sample is alkalinized and a liquid-liquid extraction is performed using an organic solvent like tert-butyl methyl ether (TBME).[8]
-
Derivatization: The organic extract is evaporated, and the residue is derivatized to increase the volatility of the analytes.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode.[8]
Immunoassay (ELISA) for Serum/Urine Screening
This protocol describes a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA).[3][6][10]
-
Coating: Microtiter plates are coated with a Clostebol-protein conjugate.
-
Competitive Binding: The sample (or standard) is mixed with a specific anti-Clostebol antibody and added to the wells. The free Clostebol in the sample competes with the coated Clostebol for antibody binding.
-
Washing: The plate is washed to remove unbound components.
-
Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate.
-
Detection: The color development is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of Clostebol in the sample.
Visualizations
Caption: Experimental workflow for the new UHPLC-MS/MS method.
Caption: Comparison of key performance indicators.
Conclusion
The new UHPLC-MS/MS method for the detection of this compound offers significant advantages in terms of sensitivity and specificity, particularly for challenging matrices like hair. While GC-MS remains a reliable confirmatory technique, it often requires more extensive sample preparation. Immunoassays are excellent for high-throughput screening but lack the specificity of mass spectrometric methods and require confirmation of positive results. The choice of method should be guided by the specific analytical needs, balancing factors such as required detection limits, sample throughput, and cost. The UHPLC-MS/MS method represents a powerful tool for both routine screening and confirmation of this compound in a variety of contexts.
References
- 1. frontiersin.org [frontiersin.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Multiplexed immunoassay to detect anabolic androgenic steroids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Gas chromatographic—mass spectrometric confirmation of a clostebol metabolite in urine-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay of anabolic steroids: an evaluation of three antisera for the detection of anabolic steroids in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Landscape: An Inter-laboratory Perspective on Clostebol Acetate Analysis
A comprehensive inter-laboratory comparison guide for researchers, scientists, and drug development professionals seeking to understand the nuances of Clostebol (B1669245) acetate (B1210297) analysis. This guide synthesizes available data to compare analytical methodologies, offering insights into their performance and application.
Comparative Analysis of Analytical Methods
The choice of analytical method for Clostebol acetate and its metabolites is dictated by the required sensitivity, specificity, and the nature of the sample matrix. While immunoassays offer a rapid screening tool, chromatographic methods coupled with mass spectrometry provide the necessary confirmation and quantification capabilities for regulatory and anti-doping purposes.
| Analytical Method | Matrix | Target Analyte(s) | Key Performance Characteristics | Reference |
| ELISA | Bovine Urine | Clostebol and its metabolites | Screening method, good agreement with GC-MS for qualitative results. | [1][2] |
| GC-MS | Bovine & Human Urine | Clostebol and its metabolites (e.g., 4-chloro-androst-4-en-3α-ol-17-one) | Established method for confirmation. Requires derivatization. Used in anti-doping and residue analysis.[1][2] | [1][2] |
| LC-MS/MS | Human & Animal Urine, Hair | Clostebol, this compound, and metabolites | High sensitivity and specificity. Does not typically require derivatization. Capable of detecting low pg/mg levels in hair.[3][4][6][7] | [3][4][6][7] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducibility and for understanding the strengths and limitations of each technique. The following sections outline typical experimental protocols for the analysis of Clostebol and its metabolites.
Sample Preparation for Urine Analysis
A critical step in the analysis of urinary metabolites of this compound is the hydrolysis of conjugates. Most metabolites are excreted as glucuronides or sulfates.[1]
Caption: General workflow for the preparation of urine samples for Clostebol metabolite analysis.
Enzymatic Hydrolysis:
-
Enzyme: β-glucuronidase from E. coli or Helix pomatia.[1]
-
Buffer: Phosphate buffer (e.g., 0.8 M, pH 7).
-
Incubation: Variables such as buffer pH, amount of enzyme, incubation time, and temperature are optimized to ensure efficient deconjugation.[1][2]
Solid-Phase Extraction (SPE):
-
Sorbent: C18 cartridges are commonly used for the extraction of Clostebol and its metabolites from the hydrolyzed urine.[3]
-
Washing and Elution: Different wash solutions are employed to remove interferences, followed by elution of the analytes.[1][2]
Sample Preparation for Hair Analysis
Hair analysis can provide a longer detection window for this compound.[5][6][7]
Caption: A typical workflow for the extraction of this compound from hair samples.
Decontamination: Hair samples are washed, typically with dichloromethane, to remove external contaminants.[7] Extraction: The analytes are extracted from the hair matrix using an organic solvent like methanol, often aided by ultrasonication.[7]
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Prior to GC-MS analysis, the extracted analytes are often derivatized to improve their volatility and chromatographic behavior.
-
Column: A capillary column, such as an HP1MS, is used for separation.
-
Carrier Gas: Helium is a common carrier gas.
-
Detection: Mass spectrometry is used for the identification and quantification of the target compounds.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) is often employed for rapid and efficient separation.[6]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for these compounds.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of this compound and its metabolites.[3][4][7]
Clostebol Metabolism and Target Analytes
The detection of Clostebol use relies on identifying its metabolites, as the parent compound is often not found in urine.[1] The metabolic pathway can vary depending on the route of administration (oral vs. intramuscular).[4]
Caption: Overview of the metabolic fate of this compound in the body.
Key urinary metabolites include ep-clostebol, 4-chloro-4-androsten-3α-ol-17-one, and 4-chloro-4-androsten-3,17-dione.[1] The primary metabolite targeted in anti-doping screening is often 4-chloro-androst-4-en-3α-ol-17-one.[8]
Conclusion
The analysis of this compound and its metabolites is a well-established field, particularly within the realms of anti-doping and veterinary drug monitoring. While a formal, recent inter-laboratory comparison study with comprehensive quantitative data is not publicly available, the existing body of research demonstrates a convergence on the use of GC-MS and LC-MS/MS as the gold standard for confirmation and quantification. ELISA serves as a valuable screening tool. Future inter-laboratory studies would be beneficial to establish standardized performance benchmarks and to further harmonize analytical approaches across different laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. frontiersin.org [frontiersin.org]
- 8. Detection of clostebol in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Clostebol Acetate and Nandrolone in Muscle Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clostebol (B1669245) acetate (B1210297) and nandrolone (B1676933), two synthetic anabolic-androgenic steroids (AAS), in the context of muscle hypertrophy. The information presented is based on available scientific literature and is intended for an audience with a professional background in biomedical research and drug development. A notable scarcity of direct, head-to-head experimental comparisons between these two compounds necessitates a synthesized analysis from individual studies.
Introduction
Clostebol acetate and nandrolone are both derivatives of testosterone (B1683101), modified to enhance their anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects.[1][2] Nandrolone, also known as 19-nortestosterone, has a long history of clinical use for conditions such as muscle wasting and has been extensively studied in the context of performance enhancement.[3][4] Clostebol, a 4-chloro derivative of testosterone, is considered a milder AAS and is often used topically for dermatological and ophthalmological purposes in some countries.[5][6] Understanding their comparative efficacy and mechanisms is crucial for research into new therapeutic agents for muscle-related disorders.
Mechanism of Action
Both this compound and nandrolone exert their anabolic effects primarily by binding to and activating androgen receptors (AR) in skeletal muscle tissue.[1][7][8] This activation initiates a cascade of cellular events leading to increased protein synthesis and nitrogen retention, which are fundamental processes for muscle growth.[1][2][9][10]
This compound:
-
Binds to androgen receptors to stimulate anabolic gene expression.[7][11]
-
Promotes a positive nitrogen balance, crucial for an anabolic state.[7][9]
-
Does not aromatize into estrogen, thus avoiding estrogen-related side effects like gynecomastia and significant water retention.[2][11]
-
The 4-chloro modification prevents its conversion to dihydrotestosterone (B1667394) (DHT), reducing androgenic potential.[5]
Nandrolone:
-
Binds to androgen receptors with a greater affinity than testosterone.[4]
-
Increases protein synthesis and can decrease proteolysis.
-
Can also interact with the progesterone (B1679170) receptor, which may contribute to some side effects.[8]
-
It is converted by 5α-reductase to a less potent androgen, dihydronandrolone, in androgenic tissues, which contributes to its favorable anabolic-to-androgenic ratio.[4]
-
May also influence other muscle growth pathways, such as the insulin-like growth factor 1 (IGF-1) pathway.[8]
Comparative Pharmacological Profile
A key differentiator between anabolic steroids is their anabolic-to-androgenic ratio. This ratio provides a theoretical measure of the desired muscle-building effects versus the undesired masculinizing side effects.
| Compound | Anabolic:Androgenic Ratio | Aromatization to Estrogen | Notes |
| Testosterone (Baseline) | 100:100 | Yes | The reference standard for AAS. |
| This compound | 46:25[6] | No[2] | Considered a mild anabolic agent with significantly reduced androgenic effects. |
| Nandrolone | ~329:37 (as Nandrolone Phenylpropionate) / ~11:1 (general reference)[4] | Low | Potent anabolic effects with comparatively low androgenic activity. |
Note: Anabolic-to-androgenic ratios can vary depending on the specific ester and the experimental model used for determination.
Signaling Pathway of Androgen Receptor-Mediated Muscle Hypertrophy
The following diagram illustrates the general signaling pathway initiated by the binding of an AAS, like clostebol or nandrolone, to the androgen receptor in a muscle cell, leading to protein synthesis and muscle growth.
Caption: Androgen Receptor Signaling Pathway in Muscle Cells.
Experimental Data and Protocols
Nandrolone Studies:
-
Human Studies: In clinical settings for muscle wasting conditions, nandrolone administration has been shown to increase lean body mass and muscle strength.[4]
-
Animal Models: Studies in rats have demonstrated that nandrolone decanoate (B1226879) can induce muscle fiber hypertrophy.[12] For example, one study observed hypertrophy of skeletal muscle fibers in male rats treated with 6mg/kg/week of nandrolone decanoate for two weeks.[12] Another study on sedentary rats receiving nandrolone decanoate for 4 weeks also noted mild skeletal muscle hypertrophy.[13]
This compound Studies:
-
Quantitative data from controlled studies specifically measuring muscle hypertrophy in response to this compound is limited. Its anabolic effects are generally considered to be milder than those of nandrolone.[7][14] It is often used for promoting tissue repair rather than significant muscle mass gains.[14]
Representative Experimental Protocol for Investigating Anabolic Steroid Effects on Muscle Hypertrophy in a Rodent Model:
This protocol is a generalized representation of how the hypertrophic effects of compounds like this compound or nandrolone would be studied preclinically.
-
Animal Model: Male Wistar rats (8-10 weeks old) are typically used. They are housed in a controlled environment with a standard diet and water ad libitum.
-
Experimental Groups:
-
Control Group: Receives a vehicle injection (e.g., sesame oil).
-
Treatment Group 1 (this compound): Receives a specified dose of this compound (e.g., 5 mg/kg body weight) via intramuscular injection.
-
Treatment Group 2 (Nandrolone Decanoate): Receives a specified dose of nandrolone decanoate (e.g., 5 mg/kg body weight) via intramuscular injection.
-
Injections are typically administered once or twice a week for a period of 4-8 weeks.
-
-
Optional Overload Model: To study the effects in conjunction with exercise, a synergistic ablation of a synergistic muscle (e.g., gastrocnemius) can be performed to induce functional overload of the target muscle (e.g., soleus or plantaris).
-
Outcome Measures:
-
Muscle Mass: At the end of the study, specific muscles (e.g., soleus, plantaris, levator ani) are dissected and weighed.
-
Histology: Muscle tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to measure the cross-sectional area (CSA) of muscle fibers.
-
Protein Analysis: Western blotting can be used to quantify the expression of proteins involved in anabolic and catabolic pathways (e.g., Akt, mTOR, MuRF-1).
-
Gene Expression: Real-time PCR can be used to measure the mRNA levels of genes related to muscle growth and atrophy.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between the groups.
Caption: Generalized Experimental Workflow for AAS Comparison.
Conclusion
Based on the available data and pharmacological profiles, nandrolone appears to be a significantly more potent anabolic agent for inducing muscle hypertrophy compared to this compound. Its higher anabolic-to-androgenic ratio suggests a greater efficacy for muscle building with a relatively lower risk of androgenic side effects. This compound, with its milder profile and lack of aromatization, may be more suited for applications where minimal androgenicity and avoidance of estrogenic side effects are a priority, such as in certain therapeutic contexts or for female subjects.
The lack of direct comparative experimental data is a significant gap in the literature. Future research employing a head-to-head design, as outlined in the representative protocol, would be invaluable for providing a definitive quantitative comparison of the hypertrophic effects of these two compounds. Such studies would be crucial for informing future drug development efforts aimed at creating novel selective androgen receptor modulators (SARMs) with optimized anabolic and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 5. Clostebol - Wikipedia [en.wikipedia.org]
- 6. legionathletics.com [legionathletics.com]
- 7. swolverine.com [swolverine.com]
- 8. suppclear.uk [suppclear.uk]
- 9. Buy this compound (EVT-263925) | 855-19-6 [evitachem.com]
- 10. swolverine.com [swolverine.com]
- 11. swolverine.com [swolverine.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. swolverine.com [swolverine.com]
Comparative study of Clostebol acetate metabolites in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of Clostebol acetate (B1210297) in various species, including humans, cattle, and horses. The information is intended to support research, scientific investigation, and drug development efforts related to this synthetic anabolic-androgenic steroid. While extensive data exists for some species, it is important to note that quantitative comparative data across all species is limited, and further research is required for a complete understanding.
Quantitative Metabolite Data
The following table summarizes the major urinary metabolites of Clostebebol acetate identified in different species. The presence and relative abundance of these metabolites can vary depending on the species, route of administration (oral, transdermal, or intramuscular), and the analytical methods employed.
| Metabolite Name | Chemical Structure | Human | Cattle | Horse | Swine |
| 4-chloro-androst-4-en-3α-ol-17-one | 4-chloro-3α-hydroxy-androst-4-en-17-one | ✓ | ✓ | ✓ | - |
| 4-chloro-androst-4-ene-3,17-dione | 4-chloro-androst-4-ene-3,17-dione | ✓ | ✓ | ✓ | - |
| 4-chloro-androst-4-en-17β-ol-3-one (Clostebol) | 4-chloro-17β-hydroxy-androst-4-en-3-one | ✓ | ✓ | ✓ | - |
| 4-chloro-androst-4-ene-3α,17β-diol | 4-chloro-androst-4-ene-3α,17β-diol | ✓ | ✓ | ✓ | - |
| epi-Clostebol (4-chloro-androst-4-en-17α-ol-3-one) | 4-chloro-17α-hydroxy-androst-4-en-3-one | - | ✓ | - | - |
| 4-chloro-5α-androstan-3α-ol-17-one | 4-chloro-3α-hydroxy-5α-androstan-17-one | ✓ | - | - | - |
| 4-chloro-5β-androstan-3α-ol-17-one | 4-chloro-3α-hydroxy-5β-androstan-17-one | ✓ | - | - | - |
| 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | ✓ | - | - | - |
Note: "✓" indicates the metabolite has been identified in that species. "-" indicates that the metabolite has not been reported in the searched literature for that species. The metabolism in swine is not well-documented in the available literature.
Metabolic Pathway of Clostebol Acetate
The metabolism of this compound primarily involves the hydrolysis of the acetate ester, followed by reduction and oxidation of the steroid nucleus, and finally conjugation with glucuronic acid or sulfate (B86663) for excretion. The following diagram illustrates the general metabolic pathway.
Caption: General metabolic pathway of this compound.
Experimental Protocols
The identification and quantification of this compound metabolites are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for these key experiments.
Sample Preparation for Urine Analysis
A crucial step in the analysis of Clostebol metabolites is the preparation of the urine sample, which typically involves hydrolysis, extraction, and derivatization.
-
Enzymatic Hydrolysis: Since most metabolites are excreted as glucuronide or sulfate conjugates, a hydrolysis step is necessary to cleave these conjugates and release the free steroid.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE Procedure: After hydrolysis, the pH of the sample is adjusted to be alkaline (pH 9-10). The sample is then extracted with an organic solvent such as diethyl ether, n-pentane, or a mixture of n-pentane and ethyl acetate.[1] The organic layer is separated, dried, and evaporated.
-
SPE Procedure: Alternatively, the hydrolyzed sample can be loaded onto a C18 SPE cartridge. The cartridge is then washed with water and a low-concentration organic solvent. The metabolites are eluted with a stronger organic solvent like methanol (B129727) or ethyl acetate.[1][4]
-
-
Derivatization (for GC-MS analysis): To improve the volatility and thermal stability of the steroid metabolites for GC-MS analysis, they are derivatized.
-
Procedure: The dried extract is treated with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and 2-mercaptoethanol. The mixture is heated at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the separation and identification of steroid metabolites.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the metabolites. For example, starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 10°C/min, and holding for 5 minutes.
-
Injection: Splitless injection of 1-2 µL of the derivatized sample.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of metabolites and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of both free and conjugated metabolites without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Acquisition Mode: Multiple reaction monitoring (MRM) is commonly used for targeted quantification, where specific precursor-to-product ion transitions for each metabolite are monitored.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound metabolites in a urine sample.
Caption: Workflow for Clostebol metabolite analysis.
References
A Comparative Guide to ELISA Screening and GC-MS Confirmation for Clostebol Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the realm of anabolic steroid detection, particularly for synthetic derivatives like Clostebol, a two-tiered analytical approach is the established standard. This typically involves a rapid, high-throughput screening method, followed by a highly specific and sensitive confirmatory analysis. This guide provides an in-depth comparison of the two most common techniques employed for the detection of Clostebol metabolites in urine: Enzyme-Linked Immunosorbent Assay (ELISA) for screening and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation. This document outlines the methodologies, performance characteristics, and underlying principles of each technique, supported by experimental data to aid researchers in their analytical strategy.
At a Glance: ELISA vs. GC-MS for Clostebol Metabolite Analysis
The selection of an analytical method is contingent on the specific requirements of the study, balancing the need for speed and cost-effectiveness with the demand for unequivocal identification and quantification.
| Feature | ELISA (Screening) | GC-MS (Confirmatory) |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass-to-charge ratio |
| Primary Use | High-throughput screening of large sample numbers | Unambiguous identification and quantification of specific metabolites |
| Specificity | Prone to cross-reactivity with structurally similar molecules | High, based on unique mass fragmentation patterns |
| Sensitivity | Generally lower than GC-MS | High, capable of detecting trace levels of metabolites |
| Limit of Detection (LOD) | Typically in the low ng/mL range (e.g., ~0.5 - 2 ng/mL) | Sub-ng/mL to low ng/mL range (e.g., ~0.1 - 1 ng/mL)[1] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range (e.g., ~1 - 5 ng/mL) | Sub-ng/mL to low ng/mL range (e.g., ~0.5 - 2 ng/mL) |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Data Output | Quantitative (colorimetric signal) | Qualitative (mass spectrum) and Quantitative (peak area) |
The Analytical Workflow: From Sample to Result
The detection of Clostebol metabolites in urine necessitates a multi-step process, beginning with sample preparation to liberate the metabolites from their conjugated forms, followed by instrumental analysis.
Experimental Protocols
ELISA Screening Protocol (Competitive Assay)
This protocol is a generalized representation of a competitive ELISA for Clostebol metabolites. Specific parameters may vary depending on the commercial kit or in-house assay development.
-
Sample Preparation:
-
To 1 mL of urine, add 1 mL of acetate (B1210297) buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 52°C for 2 hours to hydrolyze glucuronide and sulfate (B86663) conjugates.[2]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.[2]
-
Elute the metabolites with an appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute the residue in assay buffer.
-
-
ELISA Procedure:
-
Coat a 96-well microplate with a Clostebol-protein conjugate and incubate overnight.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Wash the plate.
-
Add prepared samples, standards, and controls to the wells, followed by the addition of a primary antibody against Clostebol metabolites.
-
Incubate for 1-2 hours. During this step, free metabolites in the sample compete with the coated Clostebol conjugate for antibody binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate for 1 hour.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB). The color development is inversely proportional to the concentration of Clostebol metabolites in the sample.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
GC-MS Confirmatory Protocol
This protocol outlines the key steps for the confirmatory analysis of Clostebol metabolites.
-
Sample Preparation:
-
Follow the same hydrolysis and SPE procedure as described for the ELISA protocol.
-
After elution and evaporation, the dried residue is subjected to derivatization.
-
-
Derivatization:
-
To the dry residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like 2-mercaptoethanol.[1]
-
Incubate at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites, which are more volatile and thermally stable for GC analysis.[1]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).
-
Injector: Splitless or split injection mode at a temperature of ~280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 180°C, ramping to 240°C, and then to a final temperature of 310°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites or full scan mode for untargeted analysis. In SIM mode, specific ions characteristic of the derivatized Clostebol metabolites are monitored to enhance sensitivity and selectivity.
-
Mass Analyzer: Quadrupole or ion trap.
-
-
Logical Framework: Screening to Confirmation
The relationship between ELISA and GC-MS in a testing program is sequential and hierarchical. A positive or suspicious result from the initial screen triggers the more definitive confirmatory analysis.
References
Evaluating Antibody Specificity for Clostebol Acetate Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Clostebol (B1669245) acetate (B1210297), a synthetic anabolic androgenic steroid, is critical in various fields, including sports anti-doping, clinical toxicology, and veterinary drug monitoring. Immunoassays are a primary screening tool for this purpose, and the specificity of the antibodies employed is paramount to avoid false-positive results and ensure reliable quantification. This guide provides a comparative evaluation of antibody specificity for Clostebol acetate immunoassays, supported by experimental data, to aid researchers in selecting the most appropriate reagents and methodologies for their applications.
Key Determinants of Antibody Specificity in this compound Immunoassays
The specificity of an antibody in an immunoassay for a small molecule like this compound is fundamentally influenced by two key factors: the type of antibody (monoclonal or polyclonal) and the hapten conjugation strategy used to produce the antibody.
-
Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies (mAbs) are produced by a single B-cell clone and recognize a single epitope on the antigen, generally leading to higher specificity and batch-to-batch consistency.[1][2][3][4] Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, recognizing multiple epitopes on the antigen. This can result in higher sensitivity but also a greater potential for cross-reactivity with structurally similar molecules.[1][2][3]
-
Hapten Conjugation Site: this compound is a hapten, a small molecule that must be conjugated to a larger carrier protein to elicit an immune response. The site on the Clostebol molecule where it is attached to the carrier protein significantly influences the resulting antibody's specificity. Different conjugation sites will expose different parts of the steroid molecule to the immune system, leading to antibodies with distinct cross-reactivity profiles.[5][6]
Comparative Analysis of Antibody Specificity
The following tables summarize the cross-reactivity of different polyclonal and monoclonal antibodies developed for the detection of this compound and its metabolites. The data is derived from studies by Crabbe et al. (2000), which investigated the influence of the hapten conjugation site on antibody characteristics.[5][6]
Table 1: Cross-Reactivity of Polyclonal Antisera Against Clostebol Metabolites
| Compound | Antiserum from Immunogen I (Conjugation at position 3 of CLAD*) | Antiserum from Immunogen II (Conjugation at position 17 of Clostebol) |
| This compound | < 0.1% | 120% |
| Clostebol | < 0.1% | 28% |
| 4-chloro-androst-4-ene-3,17-dione (CLAD) | 100% | 100% |
| epi-Clostebol | < 0.1% | 35% |
| Testosterone | < 0.1% | Not Reported |
| Progesterone | < 0.1% | Not Reported |
| Estradiol | < 0.1% | Not Reported |
*CLAD: 4-chloro-androst-4-ene-3,17-dione, a metabolite of this compound.[5][6]
Table 2: Cross-Reactivity of a Monoclonal Antibody Against Clostebol Metabolites
| Compound | Monoclonal Antibody (from Immunogen I - Conjugation at position 3 of CLAD) |
| This compound | < 0.01% |
| Clostebol | Not Reported |
| 4-chloro-androst-4-ene-3,17-dione (CLAD) | 100% |
| epi-Clostebol | 35% |
| Testosterone | Not Reported |
| Progesterone | Not Reported |
| Estradiol | Not Reported |
Analysis of Specificity Data:
The data clearly demonstrates the profound impact of the immunogen design on antibody specificity.
-
Polyclonal Antiserum from Immunogen II (Conjugation at position 17) exhibits broad specificity, recognizing not only the primary metabolite CLAD but also this compound and Clostebol itself with high affinity.[5][6] This type of antibody could be advantageous for a general screening assay aimed at detecting the parent drug and its major metabolites.
-
Polyclonal and Monoclonal Antibodies from Immunogen I (Conjugation at position 3) show high specificity for CLAD, with negligible cross-reactivity to the parent compound, this compound.[5][6] Interestingly, the monoclonal antibody generated from this immunogen also recognizes epi-Clostebol to a significant extent.[5][6] These antibodies are more suitable for assays specifically targeting the metabolite CLAD.
Commercial Antibody Availability
Experimental Protocols
The following is a summary of the experimental protocol used for the enzyme immunoassay (EIA) to determine antibody specificity as described by Crabbe et al. (2000).[5][6]
1. Reagents and Materials:
-
Microtiter plates coated with goat anti-rabbit IgG or rabbit anti-mouse IgG.
-
Specific polyclonal or monoclonal antibodies against Clostebol metabolites.
-
Standard solutions of this compound and related steroids.
-
Enzyme-labeled tracer (e.g., horseradish peroxidase-conjugated CLAD).
-
Substrate solution (e.g., TMB).
-
Wash and assay buffers.
2. Assay Procedure (Competitive EIA):
-
Coating: Microtiter plates are pre-coated with a secondary antibody (goat anti-rabbit IgG or rabbit anti-mouse IgG).
-
Antibody Binding: A specific dilution of the primary polyclonal or monoclonal antibody is added to the wells and incubated.
-
Competitive Reaction: A mixture of the enzyme-labeled tracer and either the standard solution or the test compound (at various concentrations) is added to the wells. The plate is then incubated to allow for competitive binding to the primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: The enzyme substrate is added to the wells, and the plate is incubated to allow for color development.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-reactivity = (Concentration of CLAD at 50% B/B0) / (Concentration of cross-reactant at 50% B/B0) x 100 where B is the absorbance of a sample well and B0 is the absorbance of the zero-standard well.
Visualizing Experimental Workflows
Diagram 1: General Workflow for Competitive ELISA
Caption: A simplified workflow of an indirect competitive ELISA.
Diagram 2: Influence of Hapten Conjugation on Antibody Specificity
Caption: Hapten conjugation site dictates antibody specificity.
Conclusion
The specificity of antibodies is a critical parameter in the development and validation of immunoassays for this compound. The evidence presented highlights that both the type of antibody and, more significantly, the hapten conjugation strategy, are key determinants of cross-reactivity. For broad-spectrum screening of this compound and its primary metabolites, polyclonal antibodies generated via conjugation at the 17-position of the steroid are highly effective. Conversely, for assays requiring high specificity to the metabolite CLAD, monoclonal or polyclonal antibodies produced through conjugation at the 3-position are superior. Researchers and drug development professionals should carefully consider these factors when selecting or developing an immunoassay for this compound to ensure the reliability and accuracy of their results.
References
- 1. New ELISA bulks up detection ability of steroid screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Clostebol Polyclonal Antibody (PA1-75073) [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of anabolic steroids in the horse: development of a generic ELISA for the screening of 17alpha-alkyl anabolic steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clostebol Acetate and Other 4-Chloro Anabolic-Androgenic Steroids
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar anabolic-androgenic steroids (AAS) is critical for predicting efficacy and safety profiles. This guide provides a detailed comparison of Clostebol acetate (B1210297) and other notable 4-chloro substituted steroids, focusing on their anabolic and androgenic activities, receptor binding, and metabolic fate. The inclusion of a 4-chloro substitution on the steroid backbone significantly alters the pharmacological properties of these compounds.
Chemical Structures and Overview
Clostebol (4-chlorotestosterone) is a synthetic derivative of testosterone (B1683101), characterized by the introduction of a chlorine atom at the 4-position of the A-ring.[1] This modification prevents the molecule's conversion to dihydrotestosterone (B1667394) (DHT) and also inhibits its aromatization to estrogen.[1] It is typically used as an ester, such as Clostebol acetate, for administration.
Oral Turinabol (4-chlorodehydromethyltestosterone) is a structurally unique steroid that combines the chemical features of Clostebol and methandrostenolone (B1676361) (Dianabol).[2][3] Specifically, it is the 4-chloro substituted derivative of methandienone.[2] This compound was famously utilized in the East German state-sponsored doping program.[2]
Methylclostebol (4-chloro-17α-methyltestosterone) is another synthetic AAS that is the 17α-methylated derivative of Clostebol.[4] The methylation at the C17-alpha position is a common modification to enhance the oral bioavailability of anabolic steroids.[5]
Quantitative Comparison of Anabolic and Androgenic Effects
The anabolic and androgenic potential of these steroids are quantified using the Hershberger assay, which measures the growth of androgen-responsive tissues in castrated male rats. The results are often presented as a ratio relative to testosterone, which is assigned a baseline value of 100 for both anabolic and androgenic effects.
| Compound | Anabolic Activity | Androgenic Activity | Anabolic-to-Androgenic Ratio | Key Structural Features |
| Testosterone (Reference) | 100 | 100 | 1:1 | Endogenous androgen |
| This compound | 46 | 25 | 1.84:1 | 4-chloro substitution |
| Oral Turinabol | 54 | 6 | 9:1 | 4-chloro substitution, 17α-methyl group, C1-2 double bond |
| Methylclostebol | ~50 | <50 | ~1:1 | 4-chloro substitution, 17α-methyl group |
Note: The anabolic and androgenic values are derived from various sources and are based on animal models. The exact values can vary between studies.
Experimental Protocols
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo bioassay for assessing the androgenic and anabolic effects of steroids. The protocol, as established by organizations like the OECD (Test Guideline 441), involves the following key steps:
-
Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.
-
Administration of Test Compound: The test steroid (e.g., this compound) is administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.
-
Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-responsive tissues are carefully dissected and weighed. These tissues include:
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
Anabolic Tissues: Levator ani muscle.
-
-
Data Analysis: The weights of these tissues are compared to those of a control group receiving a vehicle and a reference group receiving testosterone propionate. The relative increase in the weight of the levator ani muscle is indicative of anabolic activity, while the increase in the weight of the ventral prostate and seminal vesicles reflects androgenic activity.
Androgen Receptor Binding Affinity Assay
The mechanism of action for these steroids involves binding to and activating the androgen receptor (AR).[6] The relative binding affinity (RBA) of a steroid for the AR can be determined through competitive binding assays.
-
Preparation of Cytosol: Cytosolic fractions containing the androgen receptor are prepared from androgen-sensitive tissues, such as the rat prostate.
-
Competitive Binding: A constant amount of a radiolabeled high-affinity androgen (e.g., [³H]-methyltrienolone) is incubated with the cytosolic preparation in the presence of varying concentrations of the unlabeled test steroid (e.g., this compound or Oral Turinabol).
-
Separation and Quantification: After incubation, the bound and free radioligand are separated (e.g., by charcoal-dextran adsorption). The amount of bound radioactivity is then measured using liquid scintillation counting.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Clostebol - Wikipedia [en.wikipedia.org]
- 2. Chlorodehydromethyltestosterone - Wikipedia [en.wikipedia.org]
- 3. CAS 2446-23-3: Oral-Turinabol | CymitQuimica [cymitquimica.com]
- 4. Methylclostebol - Wikipedia [en.wikipedia.org]
- 5. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for Clostebol Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of different Solid-Phase Extraction (SPE) cartridges for the efficient extraction of Clostebol (B1669245) and its metabolites from biological matrices, primarily urine. The selection of an appropriate SPE sorbent is critical for achieving high recovery, minimizing matrix effects, and ensuring sensitive and reliable analytical results, particularly in anti-doping and clinical settings. This document summarizes the performance of commonly used reversed-phase and mixed-mode SPE cartridges, offering supporting data and detailed experimental protocols to aid in method development and optimization.
Introduction to Clostebol and its Metabolites
Clostebol, a synthetic anabolic-androgenic steroid, is a 4-chloro derivative of testosterone. Its abuse in sports and livestock farming necessitates sensitive detection methods. In humans and animals, Clostebol is extensively metabolized, with the primary urinary metabolites being conjugates (glucuronides and sulfates) of compounds such as 4-chloro-androst-4-en-3α-ol-17-one. Effective sample preparation is paramount to isolate these metabolites from complex biological matrices prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison of SPE Cartridges
The choice of SPE sorbent significantly impacts the extraction efficiency of Clostebol metabolites. The most common sorbents used for steroid analysis fall into two main categories: reversed-phase (e.g., C18) and polymeric (e.g., Hydrophilic-Lipophilic Balanced - HLB). Mixed-mode cartridges, which combine reversed-phase and ion-exchange functionalities (e.g., C8/Strong Cation Exchange - SCX, or Mixed-mode Cation Exchange - MCX), are also gaining prominence for their enhanced selectivity.
While direct comparative studies for Clostebol metabolites across a wide range of SPE cartridges are limited, this guide synthesizes available data for Clostebol with C18 cartridges and extrapolates the performance of other cartridges based on studies with structurally similar anabolic steroids.
Table 1: Performance Characteristics of Different SPE Cartridges for Anabolic Steroid Metabolite Extraction
| SPE Cartridge Type | Sorbent Chemistry | Principle of Retention | Reported Recovery (%) | Key Advantages | Potential Limitations |
| Reversed-Phase | |||||
| C18 (Octadecyl) | Silica-based with C18 alkyl chains | Hydrophobic interactions | 77-100% for various anabolic steroid metabolites[1] | Well-established protocols available; good retention for non-polar compounds. | Potential for incomplete retention of more polar metabolites; susceptible to sorbent drying. |
| Polymeric | |||||
| Oasis® HLB | Hydrophilic-Lipophilic Balanced (N-vinylpyrrolidone and divinylbenzene (B73037) copolymer) | Hydrophobic and hydrophilic interactions | ~100% for a wide range of compounds[2] | High and consistent recoveries for a broad range of analytes; stable in a wide pH range; less affected by sorbent drying. | May require specific optimization for elution of strongly retained compounds. |
| Mixed-Mode | |||||
| Oasis® MCX | Mixed-Mode Cation Exchange (contains sulfonic acid groups) | Hydrophobic and strong cation exchange | Overall best performance in reducing matrix effects for polar metabolites. | Excellent for cleaning up complex matrices; reduces ion suppression in LC-MS/MS analysis. | Requires careful pH control during the extraction process for optimal retention and elution. |
| C8 + QAX | Mixed-Mode (Octyl and Quaternary Ammonium (B1175870) Anion Exchange) | Hydrophobic and strong anion exchange | 90-98% for various anabolic steroids. | Effective removal of matrix interferences like amino acids and inorganic ions. | Protocol may be more complex due to the dual retention mechanism. |
Note: Recovery data for C18 is based on studies including anabolic steroid metabolites. Data for HLB and mixed-mode cartridges are based on their performance with a broad range of compounds, including other steroids, and indicate their potential for high recovery of Clostebol metabolites.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for SPE using C18 and a general guideline for polymeric and mixed-mode cartridges, which should be optimized for specific applications.
Protocol 1: Extraction of Clostebol Metabolites using C18 SPE Cartridge
This protocol is adapted from a validated method for the determination of Clostebol and its metabolites in urine.[3][4]
-
Sample Pre-treatment (Hydrolysis):
-
To 2.5 mL of urine, add an appropriate internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 50°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
SPE Procedure:
-
Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading: Apply the hydrolyzed urine sample to the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
-
General Protocol for Oasis® HLB and MCX Cartridges
The following provides a general workflow for polymeric and mixed-mode cartridges. Specific volumes and solutions should be optimized based on the cartridge size and the specific metabolites of interest.
-
Sample Pre-treatment:
-
For Oasis® HLB , dilute the urine sample (e.g., 1:1 with water or a suitable buffer). Acidification may improve the retention of some metabolites.
-
For Oasis® MCX , acidify the urine sample (e.g., with formic acid or phosphoric acid to a pH of ~2-3) to ensure the target basic/neutral metabolites are positively charged for cation exchange retention.
-
-
SPE Procedure:
-
Conditioning: Condition the cartridge with methanol followed by water (or acidified water for MCX).
-
Loading: Apply the pre-treated sample.
-
Washing:
-
For Oasis® HLB , wash with a weak organic solvent in water (e.g., 5% methanol) to remove polar interferences.
-
For Oasis® MCX , perform a wash with an acidic solution (e.g., 0.1 M formic acid) to remove neutral and acidic interferences, followed by a wash with a non-polar solvent (e.g., hexane (B92381) or methanol) to remove non-polar interferences.
-
-
Elution:
-
For Oasis® HLB , elute with methanol or acetonitrile.
-
For Oasis® MCX , elute the neutral and basic compounds with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described for the C18 protocol.
-
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the extraction and analysis of Clostebol metabolites.
Caption: General workflow for the extraction of Clostebol metabolites from urine.
Conclusion
The selection of an appropriate SPE cartridge is a critical step in the analytical workflow for Clostebol metabolite detection.
-
C18 cartridges are a reliable and well-documented choice, particularly for less polar metabolites, with established protocols demonstrating good recovery.
-
Oasis® HLB cartridges offer the advantage of high and consistent recovery for a broader range of analytes with varying polarities and are less susceptible to drying, which can improve method robustness.
-
Mixed-mode cartridges , such as Oasis® MCX , provide superior cleanup for complex matrices by utilizing a dual retention mechanism. This can significantly reduce matrix effects and improve the sensitivity and reliability of LC-MS/MS analysis, especially for trace-level detection.
For routine analysis where high throughput and established methods are prioritized, C18 remains a viable option. However, for methods requiring the highest sensitivity, the cleanest extracts, and the ability to handle a wider range of metabolite polarities, polymeric and mixed-mode SPE cartridges like Oasis® HLB and MCX are highly recommended. Method development and validation are essential to determine the optimal SPE strategy for your specific analytical needs.
References
- 1. waters.com [waters.com]
- 2. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Clostebol Acetate
For Immediate Implementation by Laboratory and Research Professionals
This document provides essential safety and logistical information for the handling and disposal of Clostebol acetate (B1210297), a synthetic anabolic-androgenic steroid. Adherence to these procedural guidelines is critical to mitigate risks and ensure a safe laboratory environment for all personnel. Clostebol acetate is classified as a hazardous substance, with acute toxicity if ingested and potential for long-term health effects.
Hazard Identification and Quantitative Data
This compound presents significant health risks that necessitate stringent safety protocols. The primary routes of exposure are ingestion, inhalation, and skin contact. It is classified as acutely toxic and may also pose risks of carcinogenicity and reproductive harm.[1]
| Quantitative Toxicity Data | |
| Metric | Value |
| Acute Oral Toxicity (LD50, Mouse) | 2.78 mg/kg[2] |
| Hazard Statements | Description |
| H300 | Fatal if swallowed[2] |
| May cause cancer | [1] |
| May damage fertility or the unborn child | [1] |
| May cause harm to breast-fed children | [1] |
| Toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure. The following equipment must be worn at all times in the designated handling area.
-
Gloves : Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]
-
Lab Coat : A dedicated, long-sleeved lab coat that fastens securely is required. This coat should not be worn outside of the designated laboratory area.
-
Respiratory Protection : For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential.[3] All work with powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Footwear : Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes are strictly prohibited in the laboratory.
Operational Plan for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
-
Store this compound in a locked, designated, and well-ventilated area away from incompatible materials.[2]
Preparation and Handling
-
All handling of this compound, particularly weighing and preparing solutions, must be conducted within a certified chemical fume hood to control airborne particles.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.
-
Avoid the creation of dust. If working with a powder, handle it carefully to minimize aerosolization.
-
Do not eat, drink, or smoke in the designated handling area.[2][5]
Spill Management
-
In the event of a spill, evacuate the immediate area and alert laboratory safety personnel.
-
For small spills, trained personnel wearing appropriate PPE should gently cover the spill with an absorbent material, taking care not to generate dust.
-
The contaminated absorbent material must be collected in a sealed, labeled container for hazardous waste disposal.
-
The spill area should then be decontaminated according to established laboratory procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste : All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal Vendor : Follow all institutional and local regulations for the disposal of hazardous waste through an approved vendor.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
